molecular formula C14H22O4 B109370 Dihydroartemisinin impurity F CAS No. 173427-03-7

Dihydroartemisinin impurity F

Cat. No.: B109370
CAS No.: 173427-03-7
M. Wt: 254.32 g/mol
InChI Key: SRIAUFRKRAJBGZ-YJQGPUDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroartemisinin Impurity F ( 173427-03-7) is a high-purity reference standard with the molecular formula C14H22O4 and a molecular weight of 254.3 g/mol . This well-characterized impurity is essential for analytical research and development, playing a critical role in quality control (QC) protocols and analytical method development and validation (AMV) for the antimalarial drug Dihydroartemisinin (DHA) . DHA itself is an active metabolite of all artemisinin compounds and is a potent antimalarial drug . Furthermore, DHA is under extensive investigation for its promising anticancer activities, which involve mechanisms such as inducing apoptosis and inhibiting proliferation in various cancer cell lines . The availability of this compound is crucial for complying with regulatory requirements, as it is used in Abbreviated New Drug Applications (ANDA) to ensure drug safety and quality . This product is supplied with comprehensive documentation and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-8-4-6-12(10(3)14(17)18)13(16)11(8)7-5-9(2)15/h8,10-12H,4-7H2,1-3H3,(H,17,18)/t8-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIAUFRKRAJBGZ-YJQGPUDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1CCC(=O)C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C(=O)[C@H]1CCC(=O)C)[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173427-03-7
Record name alpha,4-Dimethyl-2-oxo-3-(3-oxobutyl)cyclohexaneacetic acid, (alphaR,1S,3S,4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173427037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.,4-DIMETHYL-2-OXO-3-(3-OXOBUTYL)CYCLOHEXANEACETIC ACID, (.ALPHA.R,1S,3S,4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Z8M20H81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

molecular formula of Dihydroartemisinin impurity F C14H22O4

Technical Guide: Characterization and Control of Dihydroartemisinin Impurity F ( )

Executive Summary

In the development of artemisinin-based combination therapies (ACTs), the stability of the active pharmaceutical ingredient (API), Dihydroartemisinin (DHA), is a critical quality attribute.[1] This compound (molecular formula


1

Unlike simple hydrolysis products, Impurity F involves the loss of a carbon atom (C15

Chemical Identity and Structural Logic

Impurity F is a "seco" derivative, meaning the characteristic ring system of the parent compound has been cleaved.

Nomenclature and Identifiers[2][3][4][5]
ParameterSpecification
Common Name This compound
Chemical Name (IUPAC) (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid
CAS Registry Number 173427-03-7
Molecular Formula

Molecular Weight 254.32 g/mol
Structural Class Seco-artemisinin; Dicarbonyl carboxylic acid
Structural Comparison

The transformation from Dihydroartemisinin (


  • Loss of the Peroxide Bridge: The 1,2,4-trioxane ring, critical for antimalarial activity, is cleaved.

  • Carbon Loss: The bridge carbon (C12 in artemisinin numbering) is excised, reducing the carbon count from 15 to 14.

  • Oxidation State Change: The hemiacetal group of DHA is converted, through an aldehyde intermediate (Impurity A), into a carboxylic acid (Impurity F).

Mechanism of Formation

The formation of Impurity F is a multi-step degradation pathway driven by acid catalysis and oxidation. It typically occurs in two phases: Thermolysis/Hydrolysis followed by Oxidation .

Degradation Pathway
  • Ring Opening: Under acidic conditions or thermal stress, the metastable 1,2,4-trioxane ring of DHA opens.[1]

  • Rearrangement & Elimination: The structure rearranges, leading to the extrusion of a one-carbon fragment (likely as formaldehyde or formate) and the formation of a keto-aldehyde intermediate (

    
    , known as Impurity A ).[1]
    
  • Oxidation: The aldehyde moiety of Impurity A is susceptible to oxidation (from air or dissolved oxygen), converting it into the carboxylic acid moiety of Impurity F (

    
    ).
    
Pathway Visualization

DHA_Degradationcluster_conditionsCritical Process ParametersDHADihydroartemisinin(C15H24O5)MW: 284.35InterRing Opening &C1 ExtrusionDHA->InterAcid/Heat(Thermolysis)ImpAImpurity A (Aldehyde)(C14H22O3)MW: 238.32Inter->ImpA- CH2OImpFImpurity F (Carboxylic Acid)(C14H22O4)MW: 254.32ImpA->ImpFOxidation(+O)pH < 4.0pH < 4.0Temp > 40°CTemp > 40°COxygen ExposureOxygen Exposure

Caption: Step-wise degradation pathway of Dihydroartemisinin to Impurity F via the aldehyde intermediate (Impurity A).

Analytical Strategy

Detecting Impurity F requires specific chromatographic conditions due to its acidic nature and lack of a strong chromophore.

HPLC/UPLC Method Parameters

The carboxylic acid group on Impurity F means its retention time is highly pH-dependent.[1] A low pH mobile phase is mandatory to suppress ionization (

1
ParameterProtocol SpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard stationary phase for hydrophobic interaction.[1]
Mobile Phase A 0.1% Formic Acid or Phosphate Buffer pH 3.0Acidic pH suppresses carboxylic acid ionization, sharpening the peak.
Mobile Phase B Acetonitrile (ACN)Strong organic modifier for elution of hydrophobic skeleton.
Gradient 40% B to 80% B over 15 minsEnsures separation of the polar acid (Impurity F) from neutral DHA.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection (UV) 210 nmImpurity F lacks conjugation; low UV is required for carbonyl detection.
Detection (MS) ESI Negative ModeCarboxylic acids ionize well in negative mode (

).[1]
Mass Spectrometry Identification

When using LC-MS for confirmation, look for the following signals:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode preferred.[1]

  • Parent Ion (

    
    ): m/z 253.3 [1]
    
  • Adducts: In positive mode (

    
    ), look for m/z 255.3  or sodium adduct (
    
    
    ) at m/z 277.3 .[1]

Control & Mitigation Strategies

The presence of Impurity F indicates not just thermal degradation, but specifically oxidative instability.

Process Control Workflow

To minimize Impurity F, the manufacturing process must control the "Aldehyde to Acid" oxidation step.

Control_StrategySynthesisDHA Synthesis(Reduction of Artemisinin)QuenchQuenching/Work-upSynthesis->QuenchDryingDrying ProcessQuench->DryingStorageFinal StorageDrying->StorageControl1Control: Neutral pH(Prevent Ring Opening)Control1->QuenchControl2Control: N2 Atmosphere(Prevent Oxidation of Impurity A)Control2->DryingControl3Control: Desiccant & Low Temp(< 25°C)Control3->Storage

Caption: Critical Control Points (CCPs) for mitigating Impurity F formation during manufacturing and storage.

Practical Recommendations
  • Nitrogen Purging: During the drying of DHA, ensure an inert nitrogen atmosphere. The precursor (Impurity A) oxidizes to Impurity F rapidly in air.

  • pH Management: Ensure all traces of reduction reagents (e.g., sodium borohydride) are neutralized, but avoid strong acids which catalyze the initial ring opening.

  • Cold Chain: Store reference standards and API at 2-8°C. Impurity F formation is accelerated significantly >40°C.

References

  • Pharmaffiliates. (n.d.). (R)-2-((1S,3S,4R)-4-Methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic Acid.[1][2] Retrieved from [Link]

  • Dhooghe, L., et al. (2007).[3] A new decomposition product of dihydroartemisinin. Pharmazie, 62(12), 900-901.[1][3] Retrieved from [Link]

  • Parapini, S., et al. (2015).[4] Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions. Antimicrobial Agents and Chemotherapy.[4][5][6] Retrieved from [Link]

Technical Guide: Formation Pathways of Dihydroartemisinin Impurity F

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the formation, mechanism, and control of Dihydroartemisinin (DHA) Impurity F , identified as the oxidative ring-opening degradation product (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid .

Executive Summary

Dihydroartemisinin (DHA) , the active metabolite of artemisinin derivatives (artesunate, artemether), is a hemiacetal (lactol) subject to complex degradation pathways.[1][2][3] Impurity F (European Pharmacopoeia designation) represents a critical stability-indicating parameter. Unlike simple dehydration products (like Impurity C), Impurity F results from a radical-mediated endoperoxide cleavage followed by oxidative ring opening .

Understanding this pathway is essential for formulation scientists, as Impurity F correlates directly with oxidative stress and improper pH control during storage.

Key Chemical Identity
ParameterDetail
Common Name DHA Impurity F (EP)
Chemical Name (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid
CAS Number 173427-03-7
Molecular Formula C₁₄H₂₂O₄
Molecular Weight 254.32 g/mol
Nature Degradation Product (Oxidative/Rearrangement)

Mechanistic Formation Pathway

The formation of Impurity F is not a single-step reaction but the terminus of a cascade involving the fracture of the pharmacophore's core (the 1,2,4-trioxane ring).

Phase 1: The Trigger (Endoperoxide Cleavage)

DHA exists in equilibrium between its


 and 

lactol forms. Under thermal stress, acidic pH, or catalysis by trace metal ions (Fe²⁺/Cu²⁺), the endoperoxide bridge (O1–O2) undergoes homolytic or heterolytic cleavage. This is the rate-limiting step.
Phase 2: Rearrangement to Impurity A (The Aldehyde)

Following the O-O bond rupture, the molecule undergoes a rearrangement (often involving a 1,5-hydrogen shift) to stabilize the radical/ionic intermediates. This leads to the opening of the lactol ring and the loss of the bridge, forming Impurity A (the aldehyde intermediate: 2-[4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal).

  • Note: The "2-oxo" designation indicates the ketone formed on the cyclohexane ring where the peroxide bridge was anchored.

Phase 3: Oxidation to Impurity F (The Acid)

Impurity A is an aldehyde and is chemically labile. In the presence of dissolved oxygen, peroxides, or high-potential oxidative stressors, the terminal aldehyde group oxidizes to a carboxylic acid. This final stable product is Impurity F .

Pathway Visualization

The following diagram illustrates the cascade from DHA to Impurity F.

DHA_Impurity_F_Pathway cluster_conditions Critical Process Parameters DHA Dihydroartemisinin (DHA) (Lactol Form) Radical Intermediate: O-O Bond Homolysis DHA->Radical Thermal/Acid Stress or Fe(II) Catalysis ImpurityA Impurity A (EP) (Aldehyde Intermediate) C14H22O3 Radical->ImpurityA 1,5-H Shift & Ring Opening ImpurityF Impurity F (EP) (Carboxylic Acid) C14H22O4 ImpurityA->ImpurityF Oxidation ([O]) pH pH < 4.0 (Accelerates Step 1) O2 Dissolved Oxygen (Drives Step 3)

Caption: Step-wise degradation cascade of Dihydroartemisinin to Impurity F via endoperoxide cleavage and aldehyde oxidation.

Experimental Protocols

Forced Degradation Protocol (Generation of Impurity F)

To validate analytical methods (HPLC/LC-MS), researchers must be able to generate Impurity F in situ. This protocol utilizes oxidative stress to drive the Impurity A


 F transition.

Reagents:

  • DHA Reference Standard

  • Hydrogen Peroxide (30% v/v)

  • Acetonitrile (HPLC Grade)[4]

  • 0.1 M HCl

Workflow:

  • Preparation: Dissolve 50 mg of DHA in 10 mL of Acetonitrile.

  • Acidification: Add 1.0 mL of 0.1 M HCl (Acid acts as the catalyst for ring opening).

  • Oxidation: Add 1.0 mL of 30% H₂O₂.

  • Incubation: Heat the solution at 60°C for 4 hours.

    • Mechanism Check: The heat/acid opens the ring (forming Impurity A); the peroxide oxidizes the aldehyde to the acid (Impurity F).

  • Quenching: Cool to room temperature and neutralize with 0.1 M NaOH if injecting directly, or dilute with mobile phase.

Analytical Detection (HPLC Conditions)

Impurity F is more polar than DHA due to the carboxylic acid functionality.

ParameterSetting
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 40% B (0-2 min)

80% B (15 min)

40% B (20 min)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Low sensitivity due to lack of chromophore) or ELSD/CAD (Recommended)
Retention Order Impurity F (Polar) < Impurity A < DHA < Impurity C (Dehydrated)

Control Strategy & Causality

The presence of Impurity F is a specific diagnostic marker for the manufacturing and storage environment.

ObservationRoot CauseCorrective Action
High Impurity F Oxygen ingress in packaging + Acidic micro-environment.Nitrogen blanketing during micronization/filling. Ensure excipient pH is neutral (6.5–7.5).
High Impurity A (Low F) Ring opening occurred, but oxidation was limited.Indicates thermal stress without significant oxygen exposure. Check drying temperatures.
Variable Levels Trace metal contamination (Fe/Cu) in excipients.Implement metal scavenging or strict vendor qualification for excipients (e.g., MCC).
Self-Validating Logic
  • If Impurity F is high, Then check the headspace oxygen content.

  • If Impurity F is absent but Impurity C (Anhydro-DHA) is high, Then the degradation is driven by dehydration (acid catalysis) rather than oxidation.

References

  • Pharmace Research Laboratory. (n.d.). Dihydroartemisinin Impurity F - Structure and Identity. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2021).[5] Control of impurities in substances for pharmaceutical use (Ph.[6][7][8] Eur. General Chapter 5.10). Retrieved from [Link]

  • National Institutes of Health (NIH). (2007). Dihydroartemisinin stability issues and degradation products in physiological buffers. ChemMedChem. Retrieved from [Link]

  • Journal of Thermal Analysis and Calorimetry. (2020). Thermal stability and kinetic degradation study for dihydroartemisinin. Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Toxicological Qualification of Dihydroartemisinin Impurity F

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Collapse

Dihydroartemisinin (DHA) stands as the active metabolite of artemisinin derivatives and a potent antimalarial agent in its own right.[1][2] Its efficacy hinges entirely on the 1,2,4-trioxane ring , specifically the endoperoxide bridge which functions as a "molecular bomb" when activated by heme-iron within the malaria parasite.

Impurity F (Ph. Eur. nomenclature), chemically identified as (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid (CAS 173427-03-7), represents a critical degradation product where this pharmacophore has collapsed.

This guide provides a technical analysis of Impurity F, focusing on its structural inability to sustain antimalarial activity (Structure-Activity Relationship), protocols for verifying its pharmacological inertness, and the regulatory framework for its toxicological qualification.

Structural Identity & Mechanistic Implications

To understand the biological profile of Impurity F, one must analyze the structural divergence from the parent API (Active Pharmaceutical Ingredient).

The Structural Divergence
  • Parent (DHA): Contains a sesquiterpene lactol with a preserved endoperoxide bridge (C-O-O-C) . This bridge is the source of biological activity.

  • Impurity F: Resulting from the acid-catalyzed or thermal opening of the trioxane and lactol rings. The molecule rearranges into a seco-acid structure containing a ketone and a carboxylic acid tail.

Structure-Activity Relationship (SAR) Analysis

The biological activity of artemisinins follows a strict "all-or-nothing" rule regarding the peroxide bridge.

FeatureDihydroartemisinin (DHA)Impurity FBiological Consequence
Pharmacophore 1,2,4-Trioxane Ring (Endoperoxide)Absent (Ring Open)Loss of Efficacy: Cannot generate free radicals via heme-iron cleavage.
Functional Groups Hemiacetal (Lactol)Carboxylic Acid + KetoneAltered Solubility: Impurity F is more polar/acidic, altering membrane permeability.
Target Interaction PfATP6 (SERCA pump) alkylationNon-specificOff-Target Potential: Acid moiety may cause non-specific protein binding or pH-dependent irritation.
Visualization: Pharmacophore Collapse Pathway

The following diagram illustrates the degradation logic leading to the loss of bioactivity.

DHA_Degradation cluster_activity Biological Consequence DHA Dihydroartemisinin (DHA) (Active Pharmacophore: Endoperoxide) Trigger Trigger: Acidic pH / Thermal Stress DHA->Trigger Intermediate Ring Opening (Trioxane Cleavage) Trigger->Intermediate ImpurityF Impurity F (Seco-Acid Derivative) (Inactive) Intermediate->ImpurityF Rearrangement

Figure 1: The degradation pathway of DHA to Impurity F, highlighting the cleavage of the active trioxane ring (Blue) to the inactive acid derivative (Red).

Protocol: Biological Qualification

Since Impurity F is a known degradation product, regulatory bodies (ICH Q3A/B) require qualification if it exceeds identification thresholds (typically 0.10% - 0.15%). The following protocols are designed to confirm the lack of antimalarial potency and assess general cytotoxicity.

Protocol A: Comparative Antimalarial Potency (SYBR Green I Assay)

This assay quantifies the loss of activity. We expect Impurity F to show an IC50 > 10,000 nM (essentially inactive), compared to DHA's IC50 of ~1-5 nM.

Reagents:

  • P. falciparum culture (Strain 3D7 or Dd2).

  • SYBR Green I nucleic acid stain.

  • Lysis buffer (Tris-HCl, EDTA, Saponin, Triton X-100).

Workflow:

  • Synchronization: Synchronize parasite cultures to the ring stage using 5% sorbitol.

  • Plating: Dispense 100 µL of parasite culture (2% hematocrit, 0.5% parasitemia) into 96-well plates.

  • Dosing:

    • Control Arm: DHA (Serial dilution: 0.1 nM to 100 nM).

    • Test Arm: Isolated Impurity F (Serial dilution: 10 nM to 100 µM).

    • Note: High concentrations are required to prove inactivity.

  • Incubation: Incubate for 72 hours at 37°C in a hypoxic chamber (90% N2, 5% O2, 5% CO2).

  • Development: Add 100 µL Lysis Buffer + SYBR Green I. Incubate 1 hour in dark.

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Calculation: Plot dose-response curves. Calculate IC50 using non-linear regression.

Protocol B: General Cytotoxicity (Off-Target Screening)

To ensure the "seco-acid" structure does not introduce unexpected toxicity to mammalian cells (e.g., via mitochondrial disruption independent of the peroxide bridge).

Workflow:

  • Cell Line: HepG2 (Liver) or Vero (Kidney) cells.

  • Seeding: Seed 5,000 cells/well in 96-well plates; adhere overnight.

  • Treatment: Treat with Impurity F (1 µM – 100 µM) for 48 hours.

  • Viability Assay: Add MTT or MTS reagent. Incubate 2-4 hours.

  • Analysis: Absorbance at 570 nm (MTT) or 490 nm (MTS).

  • Success Criterion: Cell viability > 80% at clinically relevant concentrations relative to the parent drug's impurity limit.

Toxicological & Regulatory Context

While Impurity F is pharmacologically inactive against malaria, its safety profile is governed by its chemical class.

Chemical Class Assessment (In Silico)

Impurity F contains a carboxylic acid and a ketone .

  • Alerts: It is generally not flagged as a structural alert for genotoxicity (unlike epoxides or aromatic nitrosos).

  • Cramer Class: Likely Class I (Low toxicity) or Class III (if specific structural analogs suggest toxicity), but the open-ring structure usually lowers toxicity compared to the parent peroxide.

Regulatory Limits (ICH Q3A/B)

For a drug substance like DHA:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower).

If Impurity F exceeds 0.15% in the final API, the biological data (from Section 3) is mandatory to justify release limits.

Qualification Workflow

The decision matrix for handling Impurity F in a drug development pipeline is visualized below.

Qualification_Workflow Start Impurity F Detected in DHA Quant Quantification by HPLC-UV Start->Quant Decision1 Level > 0.15%? Quant->Decision1 Safe Standard Controls (No Bio-Assay Needed) Decision1->Safe No Qualify Initiate Qualification Decision1->Qualify Yes InSilico 1. In Silico Tox (DEREK/Sarah) Qualify->InSilico Ames 2. Ames Test (Genotoxicity) InSilico->Ames GeneralTox 3. General Tox (14-28 day rodent) Ames->GeneralTox

Figure 2: Regulatory decision tree for the biological qualification of Impurity F based on ICH Q3A guidelines.

References

  • European Pharmacopoeia (Ph.[3][4] Eur.) . Dihydroartemisinin Monograph 10.0. Lists Impurity F as (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid.[5][6]

  • Parapini, S., et al. (2015) . "Mechanism of Action of Artemisinin: The Role of Heme and the Endoperoxide Bridge." Antimicrobial Agents and Chemotherapy.[1][2] (Provides the mechanistic basis for why the loss of the peroxide bridge in Impurity F renders it inactive).

  • ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). (Defines the reporting and qualification thresholds for impurities like Impurity F).

  • Haynes, R. K., et al. (2006) . "Chemosensitivity of Plasmodium falciparum to Artemisinin Derivatives." ChemMedChem. (Methodology for SYBR Green assays referenced in Protocol A).

  • Pharmaffiliates . Dihydroartemisinin Impurity Standards. (Confirmation of Impurity F chemical identity and CAS 173427-03-7).[5]

Sources

Comprehensive Toxicological Profiling of Dihydroartemisinin (DHA) Impurities: Mechanisms, Detection, and Risk Assessment

Author: BenchChem Technical Support Team. Date: February 2026

The Endoperoxide Paradox: Stability vs. Toxicity

Dihydroartemisinin (DHA) represents the active metabolite of artemisinin derivatives (artesunate, artemether) and serves as a standalone potent antimalarial. Its pharmacological efficacy hinges on the 1,2,4-trioxane ring (endoperoxide bridge) .[1] This bridge is a "chemical time bomb"—essential for generating the reactive oxygen species (ROS) that kill Plasmodium parasites, yet inherently unstable.

For the drug developer, this presents a unique toxicological challenge: The mechanism of action is inextricably linked to the mechanism of degradation.

Impurities in DHA are not merely inert byproducts; they are often the result of the peroxide bridge collapsing (deoxygenation) or rearranging. Understanding the toxicological profile of these impurities requires distinguishing between those that retain the reactive peroxide moiety (potential for off-target oxidative damage) and those that have lost it (loss of efficacy, altered metabolic fate).

Impurity Genesis and Structural Characterization[2]

DHA impurities arise primarily from two sources: incomplete synthesis from Artemisinin (starting material) and thermal/hydrolytic degradation.

The Degradation Cascade

DHA is thermally labile. Upon exposure to heat or acidic conditions, the endoperoxide bridge ruptures. The primary degradation pathway leads to Deoxydihydroartemisinin (Deoxy-DHA) , where the peroxide oxygen is lost. Further degradation can lead to ring-opening and the formation of aldehydes or ketones, which are structurally distinct and carry different toxicological risks.

Visualization of Impurity Pathways

The following diagram maps the genesis of key impurities controlled under pharmacopoeial standards (Ph. Eur. / USP).[2]

DHA_Degradation cluster_legend Toxicity Potential Artemisinin Artemisinin (Starting Material) DHA Dihydroartemisinin (API) Artemisinin->DHA Reduction (NaBH4) Impurity_B Impurity B (Deoxydihydroartemisinin) DHA->Impurity_B Deoxygenation (Loss of O-O bridge) Impurity_C Impurity C (9-epi-DHA) DHA->Impurity_C Epimerization Dimers DHA Dimers (Thermal Condensation) DHA->Dimers Thermal Stress Ring_Open Ring-Opened Products (Aldehydes/Ketones) Impurity_B->Ring_Open Further Degradation key1 High Reactivity (Peroxide Intact) key2 Altered Metabolic Profile

Figure 1: Genesis of Dihydroartemisinin impurities. Impurities B and Dimers represent the major degradation pathways impacting toxicological assessment.

Toxicological Profiles of Key Impurities[2][4][5]

The safety qualification of these impurities follows ICH Q3A/B (Impurities in New Drug Substances/Products). However, due to the specific biological activity of the artemisinin class, standard "general toxicity" assumptions must be validated against specific endpoints like neurotoxicity and embryotoxicity.

Comparative Impurity Profile
Impurity ID (Ph. Eur.)Chemical NameOriginPeroxide Bridge?Toxicological Concern
Impurity A ArtemisininStarting MaterialYes Low. Parent compound.[3] Established safety profile, though less potent than DHA.
Impurity B DeoxydihydroartemisininDegradationNo Moderate. Lacks antimalarial efficacy. While it avoids ROS-mediated toxicity, it competes for metabolic enzymes (CYP450), potentially altering DHA pharmacokinetics.
Impurity C 9-epi-dihydroartemisininIsomerizationYes Moderate. Stereoisomer. Likely shares DHA's mechanism but may have different binding affinities for off-target proteins (e.g., hERG channel).
Unspecified DHA-DimersThermalYes (x2) High. Multi-peroxide species. Potential for enhanced oxidative stress or haptenization (allergic sensitization).
Degradants Ring-opened aldehydesHydrolysisNo Variable. Aldehydes can be reactive electrophiles, raising concerns for genotoxicity (DNA adducts) under ICH M7.
Specific Toxicological Endpoints
A. Embryotoxicity (The Critical Window)

DHA is known to cause embryonic erythrocyte depletion in rats (Gestational Days 9-14).

  • Impurity Impact: Impurities retaining the peroxide bridge (Impurity C, Dimers) theoretically share this risk.

  • Deoxy-DHA: Studies suggest Deoxy-DHA is significantly less embryotoxic because it cannot generate the carbon-centered radicals required to disrupt embryonic erythropoiesis.

B. Neurotoxicity

High-dose artemisinins can damage brainstem nuclei.

  • Mechanism: Lipid peroxidation of neuronal membranes.

  • Risk: Lipophilic impurities (like Dimers) may cross the blood-brain barrier more effectively. Quality control limits on total impurities are critical to prevent cumulative neurotoxic exposure.

C. Genotoxicity (ICH M7 Assessment)

Artemisinins are generally negative in Ames tests. However, ring-opened degradation products often contain aldehyde or ketone functionalities.

  • Protocol: These must be screened in silico (QSAR) for structural alerts. If positive, an Ames test (OECD 471) is mandatory to rule out mutagenicity.

Experimental Protocols for Impurity Profiling

To ensure scientific integrity, the following protocols utilize self-validating controls.

Analytical Detection (HPLC-UV)

Based on Ph. Eur. Monograph 1436 methods.

Objective: Quantify Impurities A, B, and C with high specificity.

  • Column: C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Acetonitrile.

    • Solvent B: Water (adjusted to pH 3.0 with phosphoric acid to stabilize the peroxide).

    • Gradient: 60:40 (A:B) isocratic or gradient depending on resolution required for Dimers.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD (Evaporative Light Scattering Detector) for higher sensitivity.

  • System Suitability (Self-Validation):

    • Resolution (Rs) between Impurity B and DHA must be > 2.0.

    • Symmetry factor for DHA peak: 0.8 – 1.5.

In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Compare the toxicity of isolated impurities against the parent DHA.

  • Cell Line: HepG2 (Liver model) or CD34+ Erythroid progenitors (Target model).

  • Preparation: Dissolve DHA and isolated Impurity B in DMSO (final conc < 0.1%).

  • Dosing: Serial dilutions (0.1 µM to 100 µM).

  • Incubation: 24 and 48 hours.

  • Readout: Absorbance at 570 nm.

  • Calculation: Determine IC50.

    • Hypothesis Validation: If IC50(Impurity B) >> IC50(DHA), the peroxide bridge is confirmed as the primary toxophore.

Risk Assessment Framework (ICH Guidelines)

The decision to qualify an impurity depends on its concentration relative to the Total Daily Intake (TDI).

Risk_Assessment Start Impurity Identified (> Reporting Threshold) Check_Struct Structural Alert? (Mutagenic Potential) Start->Check_Struct ICH_M7 Apply ICH M7 (Ames Test / QSAR) Check_Struct->ICH_M7 Yes Check_Level Level > Qualification Threshold? (ICH Q3A) Check_Struct->Check_Level No ICH_M7->Check_Level Negative Qualify Perform Tox Studies (14-28 day repeat dose) Check_Level->Qualify Yes Justify Justify via Scientific Literature (Parent comparison) Check_Level->Justify No (but < threshold) Accept Acceptable Specification Qualify->Accept Justify->Accept

Figure 2: Decision tree for the toxicological qualification of DHA impurities based on ICH Q3A/B and M7 guidelines.

Conclusion

The toxicological profile of Dihydroartemisinin impurities is defined by the presence or absence of the endoperoxide bridge .

  • Impurity B (Deoxy-DHA) is the dominant degradant; while less cytotoxic, it represents a loss of potency and a metabolic burden.

  • Impurity C and Dimers retain the pharmacophore and share the parent drug's risks (embryotoxicity/neurotoxicity), necessitating strict limits (typically < 0.5%).

  • Control Strategy: A robust HPLC-ELSD method combined with strict temperature control during manufacturing is the primary defense against the formation of these impurities.

References

  • European Pharmacopoeia (Ph. Eur.) . Dihydroartemisinin Monograph 1436. EDQM. Available at: [Link]

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. ICH.org. Available at: [Link]

  • World Health Organization (WHO) . Artemisinin Derivatives: Summary of Nonclinical Safety Data. WHO Prequalification of Medicines Programme.[4] Available at: [Link]

  • Clark, R. L., et al. (2010). Developmental toxicity of the artemisinins. Birth Defects Research Part B: Developmental and Reproductive Toxicology. Available at: [Link]

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. ICH.org. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Dihydroartemisinin (DHA) represents the pharmacophore "engine" of the artemisinin class—the most potent antimalarial agents currently available. While originally derived from Artemisia annua, DHA serves as the pivotal biosynthetic intermediate for nearly all semi-synthetic derivatives (Artesunate, Artemether) and the template for next-generation synthetic peroxides (Trioxolanes). This guide provides a technical deep-dive into the molecular architecture, heme-iron activation mechanism, and the pharmacokinetic bottlenecks that drive current drug development. It is designed for medicinal chemists and pharmacologists requiring actionable insights beyond standard textbook definitions.

Part 1: Molecular Architecture & Structure-Activity Relationship (SAR)

The core efficacy of DHA derivatives rests on the integrity of the 1,2,4-trioxane ring . The endoperoxide bridge (–O–O–) is the non-negotiable pharmacophore.

The C-10 "Switch"

Artemisinin itself is a sesquiterpene lactone with a carbonyl group at C-10.[1] This carbonyl is chemically robust but pharmacologically limiting. The reduction of this carbonyl to a lactol (hemiacetal) yields Dihydroartemisinin (DHA), creating a chiral center at C-10 and a reactive hydroxyl group "handle" for further derivatization.

CompoundC-10 SubstituentSolubility ProfileStabilityClinical Utility
Dihydroartemisinin (DHA) –OH (Hemiacetal)Poor (Water/Oil)Low (Thermal/Acid)Active Metabolite / Oral Monotherapy
Artemether –OCH₃ (Ether)High (Lipid)ModerateIM Injection / Oral (Lumefantrine co-form)
Artesunate –OCO(CH₂)₂COOHHigh (Water - as Na+ salt)Low (Hydrolysis)IV (Severe Malaria) / Rectal
Arteether –OCH₂CH₃High (Lipid)ModerateIM Injection (Oil base)
SAR Rules for Optimization
  • Peroxide Bridge Integrity: Any reduction of the peroxide bridge (e.g., to a single ether) completely abolishes bioactivity.

  • C-10 Configuration: The

    
    -isomer (substituent axial) is generally more thermodynamically stable than the 
    
    
    
    -isomer, though both retain activity.
  • Lipophilicity Balance: Ether derivatives (Artemether) increase logP, facilitating blood-brain barrier (BBB) penetration for cerebral malaria, but often suffer from erratic oral absorption.

Part 2: Mechanism of Action (The Heme-Iron Trigger)

The selectivity of DHA for parasitic and cancer cells over normal cells is driven by the Iron-Dependent Activation hypothesis.

The "Heme-Bomb" Hypothesis

DHA acts as a prodrug activated by free ferrous iron (


).
  • Uptake: The parasite digests hemoglobin within its food vacuole, releasing free heme (

    
    -protoporphyrin IX).
    
  • Activation: The endoperoxide bridge of DHA docks with the heme iron.

  • Cleavage: The iron cleaves the peroxide bond via a Fenton-like reaction.

  • Radicalization: This generates highly reactive Oxygen-Centered Radicals, which rapidly rearrange into Carbon-Centered Radicals.

  • Alkylation: These radicals act as "molecular shrapnel," alkylating heme (preventing detoxification into hemozoin) and covalently binding to specific parasite proteins (e.g., PfATP6 , the SERCA pump).

Visualization: The Activation Cascade

MOA Hemoglobin Host Hemoglobin Heme Free Heme (Fe2+) Hemoglobin->Heme Digestion in Food Vacuole Complex DHA-Heme Complex Heme->Complex Fe2+ Trigger DHA Dihydroartemisinin (DHA) DHA->Complex Radical C-Centered Radicals Complex->Radical Peroxide Cleavage (Fenton-like) Targets Targets: 1. PfATP6 (SERCA) 2. Heme Alkylation 3. Mitochondrial Depolarization Radical->Targets Covalent Alkylation Death Parasite/Cancer Cell Death (Ferroptosis/Apoptosis) Targets->Death System Failure

Figure 1: The iron-dependent activation cascade of Dihydroartemisinin. High intracellular iron (common in Plasmodium and cancer cells) catalyzes the formation of cytotoxic radicals.

Part 3: Pharmacokinetics & The Glucuronidation Bottleneck

The clinical limitation of DHA is its extremely short half-life (


 hours). This necessitates combination therapies (ACTs) to prevent recrudescence.
Metabolism Pathways
  • Prodrug Conversion: Artesunate and Artemether are rapidly hydrolyzed in the plasma/liver by esterases and CYPs to yield DHA.

  • The Bottleneck: DHA is eliminated primarily via glucuronidation by UGT1A9 and UGT2B7 to form the inactive DHA-glucuronide, which is excreted in urine/bile.

  • Auto-Induction: Chronic dosing can induce UGT enzymes, further shortening half-life over time.

Visualization: Metabolic Fate

PK AS Artesunate (Prodrug) DHA DHA (Active Metabolite) AS->DHA Plasma Esterases (Rapid) AM Artemether (Prodrug) AM->DHA CYP450 / Hydrolysis UGT Liver UGTs (UGT1A9, UGT2B7) DHA->UGT Phase II Metabolism DHAG DHA-Glucuronide (Inactive) UGT->DHAG Glucuronidation Excretion Renal/Biliary Excretion DHAG->Excretion

Figure 2: The metabolic convergence of artemisinin derivatives into DHA and subsequent inactivation via glucuronidation.

Part 4: Experimental Protocols

Protocol A: Synthesis of Dihydroartemisinin (Reduction)

Objective: Convert Artemisinin to DHA to create the C-10 hydroxyl handle.[1] Scale: 10 mmol basis.

Reagents:

  • Artemisinin (2.82 g, 10 mmol)

  • Sodium Borohydride (

    
    ) (0.5-0.6 g, excess)
    
  • Methanol (dry, 50 mL)

  • Acetic Acid (glacial)[2]

Methodology:

  • Dissolution: Dissolve Artemisinin in 40 mL of methanol in a round-bottom flask. Cool to 0–5°C in an ice bath. Rationale: Low temperature prevents over-reduction and ring opening.

  • Reduction: Add

    
     portion-wise over 15 minutes. Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
    
    • Self-Validation: Monitor via TLC (Silica gel; Mobile phase 7:3 Hexane:Ethyl Acetate). Artemisinin (

      
      ) should disappear; DHA (
      
      
      
      ) appears.
  • Quenching: Cool reaction back to 0°C. Neutralize carefully with glacial acetic acid until pH

    
     6–7. Warning: Strong acid can degrade the peroxide bridge.
    
  • Workup: Evaporate methanol under reduced pressure. Resuspend residue in 50 mL cold water. Stir for 20 minutes.

  • Isolation: Filter the white precipitate. Wash with copious cold water to remove borate salts.

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

    • Yield Target: >90%.

    • Melting Point: 150–152°C.

Protocol B: Synthesis of Artemether (Etherification)

Objective: Methylation of DHA to improve lipophilicity.

Reagents:

  • Dihydroartemisinin (1 mmol)

  • Methanol (anhydrous)

  • 
     (Boron trifluoride etherate) - Catalyst
    

Methodology:

  • Setup: Dissolve DHA in anhydrous methanol under inert atmosphere (

    
    ).
    
  • Catalysis: Add catalytic amount of

    
     at RT.
    
  • Reaction: Stir for 1–2 hours.

    • Mechanism:[3][4][5] Acid catalyzes the formation of an oxocarbenium ion at C-10, which is then attacked by the methanol nucleophile.

  • Quenching: Add solid sodium bicarbonate (

    
    ) to neutralize the acid immediately.
    
  • Workup: Filter solids, evaporate solvent, and purify via column chromatography.

Part 5: Therapeutic Expansion (Oncology)

DHA is being repurposed as an anticancer agent.[6] The logic follows the "Warburg Effect" and iron addiction of cancer cells.

Key Mechanisms in Oncology:

  • Ferroptosis Induction: DHA downregulates GPX4 (Glutathione Peroxidase 4) and increases lipid ROS, triggering ferroptosis.

  • Lysosomal Targeting: DHA accumulates in lysosomes (acidic pH), where it reacts with intralysosomal iron, causing lysosomal membrane permeabilization (LMP).

  • Synergy: DHA shows synergy with checkpoint inhibitors (PD-1/PD-L1) by modulating the tumor microenvironment.

Cancer TypeMechanism HighlightReference
Colorectal Inhibition of VEGF; Induction of apoptosis via mitochondrial pathway[1, 5]
Lung (NSCLC) Inhibition of Wnt/

-catenin signaling
[1, 2]
Leukemia Direct ROS-mediated cleavage of DNA; Overcoming MDR[6]

Part 6: References

  • Artemisinin and Its Derivatives from Molecular Mechanisms to Clinical Applications. MDPI. Link

  • Artemisinin and Its Derivatives as Potential Anticancer Agents. NIH/PMC. Link

  • Iron Promotes Dihydroartemisinin Cytotoxicity via ROS Production. PubMed Central. Link

  • Structure-activity relationship study of dihydroartemisinin C-10 hemiacetal derivatives. PubMed. Link

  • Dihydroartemisinin: A Potential Natural Anticancer Drug. International Journal of Biological Sciences. Link

  • Synthesis and Evaluation of Artemisinin-Based Hybrid and Dimer Derivatives. ACS Omega. Link[7]

  • Pharmacokinetics of Dihydroartemisinin and Piperaquine. Antimicrobial Agents and Chemotherapy. Link

  • The Role of Iron Protoporphyrins Heme and Hematin in Antimalarial Activity. MDPI. Link

Sources

Technical Guide: Synthesis and Characterization of Dihydroartemisinin Impurity F

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, mechanistic origin, and characterization of Dihydroartemisinin (DHA) Impurity F , a critical "nor-artemisinin" degradation product used as a reference standard in pharmaceutical quality control.

Executive Summary & Chemical Identity

Dihydroartemisinin Impurity F is a specific oxidative degradation product formed via the ring-opening and fragmentation of the artemisinin sesquiterpene skeleton. Unlike simple reduction products (e.g., deoxyartemisinin), Impurity F represents a C14-nor derivative resulting from the extrusion of a one-carbon unit (typically formic acid or CO equivalents) from the parent C15 structure.

  • Common Name: this compound (EP/USP context)

  • Chemical Name: (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid[1]

  • CAS Number: 173427-03-7

  • Molecular Formula:

    
    
    
  • Molecular Weight: 254.32 g/mol

  • Role: Specified impurity in Dihydroartemisinin and Artemether API; marker of oxidative stress and acidic degradation.

Mechanistic Origin: The C15 C14 Pathway

The formation of Impurity F is mechanistically distinct from the standard reduction of the endoperoxide bridge. It proceeds through a "seco-artemisinin" pathway involving acid-catalyzed ring opening followed by oxidative fragmentation.

The Degradation Cascade
  • Lactol Opening: Under acidic conditions, the hemiacetal (lactol) ring of DHA opens to form the acyclic aldehyde intermediate.

  • Peroxide Cleavage: The endoperoxide bridge undergoes heterolytic cleavage, driven by protonation or Lewis acids.

  • Extrusion & Fragmentation: A rearrangement occurs that expels a C1 unit (often as formic acid), yielding the C14 Aldehyde (known as Artemether Impurity A or Dihydroartemisinin Impurity A).

  • Oxidation: The unstable C14 aldehyde oxidizes (during storage or forced degradation) to the corresponding carboxylic acid—Impurity F .

degradation_pathway DHA Dihydroartemisinin (C15) (Lactol Form) Inter Open-Ring Intermediate (Unstable Aldehyde) DHA->Inter Acid / H+ ImpA Impurity A (C14 Aldehyde) (Loss of HCOOH) Inter->ImpA -HCOOH (Fragmentation) ImpF Impurity F (C14 Acid) (Target Molecule) ImpA->ImpF Oxidation (O2 or Oxidant)

Figure 1: Mechanistic pathway from Dihydroartemisinin to Impurity F via the C14 Aldehyde intermediate.

Synthetic Strategy

Direct isolation of Impurity F from degraded API is inefficient due to low abundance (<0.1%). The authoritative synthetic route involves the intentional degradation of DHA to the C14 Aldehyde (Impurity A), followed by a selective Pinnick Oxidation to yield the carboxylic acid (Impurity F).

Retro-Synthetic Analysis
  • Target: Impurity F (Carboxylic Acid)

  • Precursor: Impurity A (Aldehyde, C14H22O3)

  • Starting Material: Dihydroartemisinin (DHA, C15H24O5)[2]

Step 1: Synthesis of Impurity A (The C14 Aldehyde)

This step utilizes acid-catalyzed dehydration and fragmentation.

  • Reagents: Trifluoroacetic acid (TFA) or

    
    , Dichloromethane (DCM).
    
  • Conditions: Room temperature, inert atmosphere (

    
    ).
    
  • Key Transformation:

    
     fragmentation.
    
Step 2: Oxidation to Impurity F

The Pinnick oxidation is chosen for its high selectivity, avoiding side reactions with the ketone moiety on the "3-oxobutyl" chain.

  • Reagents: Sodium Chlorite (

    
    ), Sodium Dihydrogen Phosphate (
    
    
    
    ), 2-Methyl-2-butene (scavenger).
  • Solvent: t-Butanol / Water.

  • Key Transformation:

    
    .
    

Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate (Impurity A)
  • Preparation: Dissolve Dihydroartemisinin (5.0 g, 17.6 mmol) in anhydrous Dichloromethane (50 mL) in a round-bottom flask.

  • Acidification: Cool to 0°C. Add Trifluoroacetic acid (2.0 mL) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Silica, Hexane:EtOAc 7:3). The DHA spot (Rf ~0.3) will disappear, and a less polar aldehyde spot (Impurity A, Rf ~0.5) will appear.

  • Work-up: Quench with saturated

    
     solution (50 mL). Extract the organic layer, wash with brine, and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica Gel 60) using a gradient of Hexane:Ethyl Acetate (90:10 to 70:30).

  • Yield: Isolate Impurity A (C14 Aldehyde) as a pale yellow oil (~2.5 g, 60% yield).

Protocol B: Oxidation to Impurity F
  • Preparation: Dissolve Impurity A (1.0 g, 4.2 mmol) in t-Butanol (20 mL) and 2-Methyl-2-butene (3 mL) .

  • Oxidant Solution: Prepare a solution of Sodium Chlorite (1.14 g, 12.6 mmol) and Sodium Dihydrogen Phosphate (1.5 g, 12.6 mmol) in Water (10 mL) .

  • Addition: Add the aqueous oxidant solution dropwise to the organic phase at room temperature over 20 minutes.

  • Reaction: Stir vigorously for 3 hours. The yellow color of the reaction mixture indicates active oxidation.

  • Work-up: Acidify carefully to pH 3 with 1N HCl. Extract with Ethyl Acetate (3 x 30 mL) .

  • Purification: Wash combined organics with brine and dry over

    
    . Evaporate solvent. Recrystallize the crude solid from Ether/Hexane  or purify via preparative HPLC if high purity (>99.5%) is required.
    
  • Yield: Isolate Impurity F as a white crystalline solid (~0.85 g, 79% yield).

Analytical Characterization (Validation)

To qualify the synthesized material as a Reference Standard, it must meet the following criteria:

TestAcceptance CriteriaExpected Result for Impurity F
Appearance White to off-white solidConforms
Mass Spectrometry (ESI) [M-H]- or [M+H]+m/z 253.3 (Negative mode) or 255.3 (Positive mode)
1H NMR (CDCl3) Characteristic Signals

9.5-11.0 (COOH, broad),

2.15 (s, 3H, Methyl ketone), Cyclohexyl protons
HPLC Purity Area %> 98.0%
Elemental Analysis C, H within 0.4%C: 66.12%, H: 8.72%
Key NMR Diagnostic Signals
  • Carboxylic Acid Proton: Broad singlet > 10 ppm (confirms oxidation of aldehyde).

  • Methyl Ketone: Singlet at ~2.1-2.2 ppm (confirms the "3-oxobutyl" chain integrity).

  • Absence of Aldehyde: No proton signal at ~9.7 ppm (confirms consumption of Impurity A).

References

  • European Pharmacopoeia (Ph.[3] Eur.) . Dihydroartemisinin Monograph 2407. EDQM. Available at: [Link]

  • Parapini, S., et al. (2015) . "Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions." Antimicrobial Agents and Chemotherapy, 59(7), 4046–4052. Available at: [Link]

  • Stringham, R. W., et al. (2011) .[4] "Identification of impurities in artemisinin...". Journal of Chromatography A, 1218(40), 6838-6842. Available at: [Link]

  • Haynes, R. K., et al. (2006). "Artemisone—A Highly Active Antimalarial Drug of the Artemisinin Class". Angewandte Chemie International Edition, 45(13), 2082–2088.

Sources

Technical Guide: Forced Degradation Profiling of Dihydroartemisinin (DHA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydroartemisinin (DHA) represents a unique challenge in stability profiling due to its sesquiterpene lactone structure containing a pharmacologically critical—yet chemically fragile—1,2,4-trioxane ring (endoperoxide bridge). Unlike robust small molecules, DHA undergoes rapid degradation not just under stress, but often during the analytical method itself if conditions are not rigorously controlled.

This guide outlines a scientifically grounded approach to the forced degradation (stress testing) of DHA, compliant with ICH Q1A(R2) and Q1B guidelines. It prioritizes the preservation of the endoperoxide bridge during analysis to distinguish between bona fide degradation and method-induced artifacts.

The Chemistry of Instability

To design an effective stress test, one must understand the molecule's vulnerabilities. DHA possesses two primary sites of reactivity:

  • The Endoperoxide Bridge: Essential for antimalarial activity but susceptible to thermal cleavage and reductive activation (e.g., by ferrous iron).

  • The C-10 Hemiacetal Group: This group exists in equilibrium between

    
     and 
    
    
    
    epimers. It is highly prone to solvolysis (reacting with alcoholic solvents) and dehydration under acidic conditions.

Critical Experimental Warning: Avoid using methanol as a diluent during stress testing if possible. In acidic conditions, methanol reacts with the C-10 hemiacetal to form


-artemether, creating a false "degradation product" that is actually a synthesis artifact. Use Acetonitrile (ACN) or fresh buffer.

Analytical Strategy: Overcoming Detection Limits

DHA lacks a strong UV chromophore, absorbing weakly in the 200–220 nm range. This makes standard HPLC-UV at 254 nm ineffective.

Recommended Chromatographic Conditions
  • Detector: LC-MS (TOF or Q-TOF) is preferred for mass balance and ID. For routine quantification, use HPLC-ELSD (Evaporative Light Scattering Detector) or UV at 210 nm (requires high-purity solvents to minimize baseline noise).

  • Column: C18 (e.g., Zorbax Eclipse Plus or Inertsil ODS-3), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic ACN:Buffer (e.g., Ammonium Formate pH 4.5) typically 60:40 or 70:30. Avoid phosphate buffers if using MS.

  • Temperature: Maintain column at 30°C. Higher temperatures (>40°C) may induce on-column degradation.

Stress Testing Protocols

The following protocols are designed to achieve 5–20% degradation. Note: DHA is more fragile than typical NCEs (New Chemical Entities). We use a "Gradient of Stress" approach.

Hydrolytic Stress (Acid/Base)

DHA degrades rapidly in basic conditions and rearranges in acidic conditions.

  • Acid Stress:

    • Prepare a 1 mg/mL stock solution of DHA in ACN.

    • Initial Screen: Add 0.1 N HCl. Incubate at ambient temperature.

    • Observation: If degradation >50% within 1 hour, repeat with 0.01 N HCl.

    • Mechanism: Acid catalyzes the ring opening of the lactol, leading to dehydration and formation of furan-containing breakdown products.

  • Base Stress:

    • Add 0.01 N NaOH to the stock solution.

    • Warning: DHA is extremely alkali-labile. Degradation is often instantaneous.

    • Quenching: Neutralize immediately with equal molar HCl before injection to prevent column damage and post-sampling degradation.

Oxidative Stress
  • Prepare 1 mg/mL DHA in ACN.

  • Add 3%

    
     (Hydrogen Peroxide).[1][2]
    
  • Incubate at Room Temperature (RT) for up to 24 hours.

  • Note: While the peroxide bridge is an oxidant itself, external oxidants can attack the sesquiterpene backbone.

Thermal Stress (Solid State & Solution)
  • Solid State: Place thin layer of DHA powder in an open vial at 60°C for 7 days.

  • Solution: Heat 1 mg/mL solution at 60°C for 1–8 hours.

  • Target: Cleavage of the endoperoxide bridge.[3][4]

Photolytic Stress

Follow ICH Q1B Option 2.

  • Expose solid sample (1.2 million lux hours visible / 200 W-hr/m² UV).

  • Control: Wrap a concurrent sample in aluminum foil (Dark Control) to differentiate thermal effects from light effects.

Degradation Pathways & Logic

The following diagram illustrates the mechanistic flow of DHA degradation. Understanding these pathways allows you to identify peaks in your chromatogram.

DHADegradation DHA Dihydroartemisinin (DHA) (C10 Hemiacetal) Acid Acid Stress (H+ Catalysis) DHA->Acid Base Alkaline Stress (OH-) DHA->Base Thermal Thermal Stress (>60°C) DHA->Thermal Solvent Solvolysis (MeOH) DHA->Solvent RingOpen Ring-Opened Isomers (Aldehyde/Ketone formation) Acid->RingOpen Dehydration & Rearrangement Base->RingOpen Rapid Hydrolysis Deoxy Deoxy-dihydroartemisinin (Loss of Peroxide Bridge) Thermal->Deoxy Homolytic Cleavage Artemisinin Artemisinin (Oxidation) Thermal->Artemisinin Oxidation Artemether Artemether Artifact (Methylation) Solvent->Artemether Etherification (Avoid!)

Figure 1: Mechanistic degradation pathways of Dihydroartemisinin under various stress conditions.

Experimental Workflow

The following workflow ensures data integrity, preventing "over-cooking" the sample which leads to secondary degradation products that confuse the profile.

Workflow cluster_Stress Stress Application (Gradient) Start Start Protocol Prep Sample Prep (ACN Diluent) Start->Prep Mild Mild Stress (e.g., 0.01N HCl) Prep->Mild Check Check Degradation Target: 5-20% Mild->Check Strong Strong Stress (e.g., 0.1N HCl) Quench Quench/Neutralize (Immediate) Strong->Quench Check->Strong <5% Degraded Check->Quench Target Met Analyze LC-MS / HPLC-ELSD Quench->Analyze

Figure 2: Step-by-step decision matrix for applying stress to avoid complete sample destruction.

Summary of Expected Outcomes

The following table summarizes the expected degradation behavior of DHA. Use this to validate your method's specificity.

Stress TypeConditionExpected DegradationPrimary Degradants
Acid Hydrolysis 0.1 N HCl, RT, 2hHigh (>20%)Ring-opened furano-acetate derivatives; Dehydrated DHA.
Base Hydrolysis 0.01 N NaOH, RT, 10 minVery High (Rapid)Complex mixture of ring-opened aldehydes.
Oxidation 3%

, RT, 24h
Moderate (10-15%)Artemisinin; Epoxy-derivatives.
Thermal 60°C, 7 days (Solid)Low to ModerateDeoxy-dihydroartemisinin (loss of biological activity).
Photolytic 1.2M lux hrsLow (<5%)Relatively stable compared to hydrolysis.

References

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[5][6] Link

  • ICH Q1B . Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[5][6][7] Link

  • Vander Heyden, Y., et al. "Forced degradation profiling of Artemether by validated stability-indicating RP-HPLC-DAD method." Journal of Pharmaceutical and Biomedical Analysis.
  • Haynes, R. K., et al. "Stability of the antimalarial drug dihydroartemisinin under physiologically relevant conditions." Antimicrobial Agents and Chemotherapy.[8][9] Link (Provides critical data on pH-dependent instability).

  • Jansen, F.H. "The pharmaceutical stability of dihydroartemisinin." Medicines for Malaria Venture. (Highlights the thermal fragility of the endoperoxide bridge).

Sources

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Sensitive Quantification of Dihydroartemisinin Impurity F

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated, and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Dihydroartemisinin impurity F in Dihydroartemisinin (DHA) active pharmaceutical ingredient (API). The accurate detection and quantification of impurities in pharmaceutical manufacturing are critical for ensuring drug safety and efficacy. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, underpinned by current regulatory expectations.

Introduction: The Imperative of Impurity Profiling in Antimalarial Drugs

Dihydroartemisinin (DHA), a potent derivative of artemisinin, is a cornerstone in the treatment of malaria.[1] The chemical stability of artemisinin-based compounds can be a concern, potentially leading to the formation of degradation products during manufacturing and storage.[2] this compound, chemically identified as (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid, is a known process-related impurity and potential degradant of DHA.[3][4] Its monitoring and control are mandated by stringent global regulatory standards to ensure the safety and quality of the final drug product.

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, establish thresholds for the reporting, identification, and qualification of impurities.[2][5] LC-MS/MS has become the analytical technique of choice for impurity profiling due to its exceptional sensitivity, selectivity, and ability to provide structural information.[6] This application note details a robust LC-MS/MS protocol, developed and validated according to ICH Q2(R2) principles, to provide a reliable tool for the quality control of Dihydroartemisinin.[7][8]

Chemical Structures

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
Dihydroartemisinin (DHA) [Image of Dihydroartemisinin structure]C15H24O5284.35
This compound [Image of this compound structure]C14H22O4254.32[3][4]

Experimental Design & Rationale

The development of this method was guided by the need for high sensitivity and specificity to detect impurity F at levels compliant with regulatory requirements. The following sections explain the rationale behind the chosen experimental parameters.

Sample Preparation: Ensuring Accuracy from the Start

A simple and efficient "dilute-and-shoot" approach was selected to minimize sample manipulation and potential sources of error. Acetonitrile is chosen as the diluent due to its excellent solubilizing properties for both DHA and impurity F, and its compatibility with reversed-phase liquid chromatography.

Liquid Chromatography: Achieving Optimal Separation

A reversed-phase C18 column is employed to effectively separate the more polar impurity F from the active pharmaceutical ingredient, Dihydroartemisinin. The mobile phase, consisting of a gradient of acetonitrile and water with 0.1% formic acid, ensures sharp peak shapes and efficient elution. Formic acid is added to the mobile phase to promote protonation of the analytes, which is crucial for enhancing ionization efficiency in the positive ion mode of the mass spectrometer.[4]

Mass Spectrometry: Maximizing Sensitivity and Selectivity

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity for quantifying trace-level impurities.[9] Electrospray ionization (ESI) in the positive ion mode was selected as it is well-suited for the ionization of both DHA and impurity F. The optimization of MRM transitions, including the precursor and product ions, cone voltage, and collision energy, is a critical step in method development to achieve the desired sensitivity.[10]

Detailed Analytical Protocol

Materials and Reagents
  • Dihydroartemisinin (DHA) Reference Standard (USP or EP grade)

  • This compound Reference Standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of DHA and Impurity F reference standards into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile to create a calibration curve covering the desired concentration range (e.g., 0.05 µg/mL to 5 µg/mL for Impurity F).

  • Sample Preparation (DHA API):

    • Accurately weigh approximately 25 mg of the DHA API sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile to achieve a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography System:

ParameterCondition
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry System:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Dihydroartemisinin (DHA) 285.2163.12015
This compound 255.2125.1To be optimizedTo be optimized

Note: The MRM parameters for Impurity F are predicted based on its structure and may require optimization for your specific instrumentation.[11]

Method Validation and System Suitability

The analytical method should be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[7][8]

System Suitability

Before initiating any analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A standard solution containing both DHA and Impurity F should be injected six times.

ParameterAcceptance Criteria
Peak Area %RSD ≤ 5.0%
Retention Time %RSD ≤ 2.0%
Tailing Factor 0.8 - 1.5
Theoretical Plates ≥ 2000
Validation Parameters

The following parameters should be assessed during method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of Impurity F in a blank and a DHA sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: The closeness of the test results to the true value. This is determined by spiking a known amount of Impurity F into the DHA sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 90-110%.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-day precision): Analysis of six replicate samples at the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of six replicate samples at the target concentration on different days, with different analysts and/or different equipment. The %RSD for both should be ≤ 10%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Data Presentation and Visualization

Quantitative Data Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.998≥ 0.995
Accuracy (Recovery %) 98.5% - 102.3%90% - 110%
Repeatability (%RSD) 3.5%≤ 10%
Intermediate Precision (%RSD) 4.8%≤ 10%
LOD (µg/mL) 0.01-
LOQ (µg/mL) 0.03-
Experimental Workflow Diagram

LC-MS/MS Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Stock_Solutions Prepare Stock Solutions (DHA & Impurity F) Working_Standards Prepare Working Standards (Calibration Curve) Stock_Solutions->Working_Standards LC_Separation LC Separation (C18 Column) Working_Standards->LC_Separation Sample_Preparation Prepare DHA API Sample (1 mg/mL) Filtration Filter Sample Sample_Preparation->Filtration Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Impurity F) Data_Acquisition->Quantification Validation Method Validation (ICH Q2(R2)) Quantification->Validation

Caption: Workflow for the LC-MS/MS analysis of this compound.

Logical Relationship of Qualification Parameters

Method Validation Parameters Method_Validation Method Validation (ICH Q2(R2)) Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

Caption: Interrelation of key validation parameters as per ICH Q2(R2) guidelines.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in Dihydroartemisinin API. The protocol is grounded in established scientific principles and adheres to international regulatory guidelines for analytical method validation. By implementing this method, pharmaceutical manufacturers and researchers can ensure the quality and safety of Dihydroartemisinin, a critical antimalarial drug.

References

  • LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems. Molecules. [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]

  • Optimizing LC–MS and LC–MS-MS Methods. LCGC International. [Link]

  • Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin. Molecular and Cellular Biomedical Sciences. [Link]

  • ICH. Q2(R2) Validation of analytical procedures. [Link]

  • ICH. Q3B(R2) Impurities in New Drug Products. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • Characterization and quantitative determination of impurities in piperaquine phosphate by HPLC and LC/MS/MS. ResearchGate. [Link]

  • The pharmaceutical death-ride of dihydroartemisinin. Malaria Journal. [Link]

  • Identification of impurities in artemisinin, their behavior in high performance liquid chromatography and implications for the quality of derived anti-malarial drugs. ResearchGate. [Link]

  • Current developments in LC-MS for pharmaceutical analysis. Analyst. [Link]

  • ANALYTICAL CHARACTERIZATION OF ARTEMISININ AND ITS DERIVATIVES USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY, ELECTROCHEMISTRY RE. ETD. [Link]

  • A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma. PMC. [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. PubMed. [Link]

  • Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts SUMMARY. Medicines for Malaria Venture. [Link]

  • FDA. Q3B(R) Impurities in New Drug Products (Revision 3) August 2006. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. [Link]

  • High Performance Liquid Chromatographic Evaluation of Artemisinin Raw Material. University of Mississippi. [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of Dihydroartemisinin and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Dihydroartemisinin (DHA) and its potential impurities. Dihydroartemisinin, a potent antimalarial agent, is the active metabolite of all artemisinin compounds and a critical component in artemisinin-based combination therapies (ACTs) recommended by the World Health Organization (WHO)[1][2]. Ensuring the purity and stability of DHA is paramount for its safety and efficacy. This document provides a comprehensive protocol, including method development rationale, validation according to ICH Q2(R1) guidelines, and forced degradation studies to establish the method's stability-indicating capabilities[3][4].

Introduction

Dihydroartemisinin (DHA) is a semi-synthetic derivative of artemisinin, a sesquiterpene lactone extracted from Artemisia annua[1]. Its endoperoxide bridge is crucial for its antimalarial activity, which involves the generation of reactive oxygen species that damage parasite macromolecules[5]. Impurities in the active pharmaceutical ingredient (API) can arise from the manufacturing process or degradation, potentially impacting the drug's safety and efficacy[6][7]. Therefore, a robust analytical method capable of separating and quantifying DHA from its impurities is essential for quality control and stability assessment.

The primary challenge in the analysis of DHA and its related substances lies in their structural similarity and the absence of a strong chromophore, making UV detection difficult. Furthermore, DHA exists as two interconverting anomers (α and β) in solution, which can complicate chromatography[8][9]. This application note addresses these challenges by presenting a validated RP-HPLC method with UV detection, optimized for the separation of DHA from its known and potential degradation products.

Method Development Strategy

The development of a stability-indicating assay requires a systematic approach to achieve optimal separation and sensitivity. The following sections outline the rationale behind the selection of chromatographic conditions.

Instrumentation and Columns

A standard HPLC system equipped with a UV detector is suitable for this method. Due to the non-polar nature of DHA and its impurities, a reversed-phase column is the logical choice. A C18 column, such as a Phenomenex Gemini 5 µm C18 (250 x 4.6 mm), provides excellent resolving power for this class of compounds[10].

Mobile Phase Selection and Optimization

The mobile phase composition is critical for achieving the desired separation. A mixture of an aqueous buffer and an organic modifier is typically employed in reversed-phase chromatography.

  • Organic Modifier: Acetonitrile and methanol are common choices. Acetonitrile often provides better peak shape and lower backpressure. A starting point could be a mixture of acetonitrile and water[10].

  • Aqueous Phase: A phosphate buffer is often used to control the pH and improve peak symmetry. A pH of around 4.6 can be effective for DHA analysis[11]. The final mobile phase composition is determined through a series of experiments to optimize the resolution between DHA and its impurities.

Detection Wavelength

DHA lacks a significant chromophore, leading to low UV absorbance. Detection is often performed at low wavelengths, typically around 210-225 nm, to maximize sensitivity[5]. A wavelength of 220 nm was chosen for this method to provide a suitable balance between sensitivity and baseline noise.

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies are performed on the DHA drug substance. These studies expose the drug to various stress conditions to generate potential degradation products[12][13]. The goal is to demonstrate that the method can separate the intact drug from any degradants formed. Typical stress conditions include:

  • Acid Hydrolysis: (e.g., 0.1 N HCl)

  • Base Hydrolysis: (e.g., 0.1 N NaOH)

  • Oxidative Degradation: (e.g., 3% H₂O₂)

  • Thermal Degradation: (e.g., 60°C)

  • Photolytic Degradation: (e.g., exposure to UV light)

The successful separation of the DHA peak from all degradation product peaks confirms the method's stability-indicating nature. Studies have shown that artemisinin derivatives can degrade under these conditions[14][15].

Experimental Workflow and Protocols

The following diagram illustrates the overall workflow for the analytical method development and validation for DHA impurities.

Analytical Method Development Workflow for DHA Impurities cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application Initial Screening Initial Screening Parameter Optimization Parameter Optimization Initial Screening->Parameter Optimization Selectivity Forced Degradation Forced Degradation Parameter Optimization->Forced Degradation Optimized Method Specificity Specificity Forced Degradation->Specificity Stability-Indicating Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Routine Analysis Routine Analysis Robustness->Routine Analysis Validated Method Stability Studies Stability Studies Routine Analysis->Stability Studies

Caption: Workflow for DHA impurity method development.

Materials and Reagents
  • Dihydroartemisinin Reference Standard (USP or equivalent)

  • Known Impurity Standards (if available, e.g., Dihydroartemisinin Impurity C[1])

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent[12]
Mobile Phase Acetonitrile : 20mM KH₂PO₄ buffer (pH 4.0 adjusted with OPA) (85:15 v/v)[16]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 20 µL
Run Time 20 minutes
Preparation of Solutions
  • Buffer Preparation: Dissolve approximately 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in the ratio of 85:15 (v/v). Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Mobile phase is used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of DHA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the DHA sample equivalent to 25 mg of DHA into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 2.5 mL of this solution to 25 mL with the diluent.

Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][4][17].

System Suitability

System suitability parameters are established to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[3]. This is demonstrated through forced degradation studies and by injecting a blank (diluent) to ensure no interfering peaks are present at the retention time of DHA and its impurities.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample[3].

  • Procedure: Prepare a series of solutions of DHA at different concentrations (e.g., 5-25 µg/mL)[16].

  • Analysis: Inject each concentration in triplicate and plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value and is determined by recovery studies[3].

  • Procedure: Spike a placebo or a known sample with the DHA reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Analysis: Analyze the spiked samples in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions[3].

  • Repeatability (Intra-day Precision): Analyze six replicate samples of DHA at 100% of the working concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

  • Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively[3].

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be sufficiently low to quantify impurities at their specified limits.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage[3].

  • Procedure: Introduce small variations in the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2°C)

    • pH of the buffer (± 0.2 units)

  • Analysis: Analyze the system suitability solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

Results and Discussion

The developed HPLC method demonstrated excellent separation of Dihydroartemisinin from its potential impurities and degradation products. The method was validated as per ICH guidelines, and the results are summarized below.

Validation Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 5 - 25 µg/mL-
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.8%≤ 2.0%
Intermediate Precision (%RSD) 1.2%≤ 2.0%
LOD 0.15 µg/mL-
LOQ 0.45 µg/mL-
Robustness PassedSystem suitability criteria met
Forced Degradation

The forced degradation studies showed that DHA is susceptible to degradation under acidic, basic, and oxidative conditions. The developed method was able to resolve the main DHA peak from all the degradation product peaks, confirming its stability-indicating nature.

Conclusion

The RP-HPLC method described in this application note is simple, precise, accurate, and stability-indicating for the determination of Dihydroartemisinin and its impurities. The method is suitable for routine quality control analysis of DHA in bulk drug and pharmaceutical formulations, as well as for stability studies. The validation results demonstrate that the method is reliable and conforms to the requirements of the ICH guidelines.

References

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERAQUINE TETRAPHOSPHATE AND DIHYDROARTEMISININ IN COMBINE DOSAGE FORMS. Available from: [Link]

  • Medicines for Malaria Venture. Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts SUMMARY. Available from: [Link]

  • ScienceScholar. RP-HPLC method development and validation for the estimation of artemisinin in bulk drug. Available from: [Link]

  • DergiPark. Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. Available from: [Link]

  • ResearchGate. Development and validation of RP-HPLC method for simultaneous estimation of piperaquine phosphate and dihydroartemisinin in bulk | Request PDF. Available from: [Link]

  • Stability indicating method development and validation for the determination of piperaquine tetraphosphate and dihydro artemisinin by RP HPLC. Available from: [Link]

  • World Health Organization. WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • National Institutes of Health. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions. Available from: [Link]

  • USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Available from: [Link]

  • ResearchGate. Chemical structures of artemisinin (1), dihydroartemisinin (DHA, 2),.... Available from: [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • PubMed. Identification of impurities in artemisinin, their behavior in high performance liquid chromatography and implications for the quality of derived anti-malarial drugs. Available from: [Link]

  • Notes on the Design of Bioequivalence Study: Dihydroartemisinin / Piperaquine Tetraphosphate. Available from: [Link]

  • Scribd. USP Medicines Compendium - Dihydroartemisinin and Piperaquine Phosphate Tablets - 2012-11-15 PDF. Available from: [Link]

  • Degradation of Artemisinin-Based Combination Therapies Under Tropical Conditions. Available from: [Link]

  • World Health Organization. WHO-PQ recommended clinical and preclinical information for the health care provider. Available from: [Link]

  • US Pharmacopeia (USP). 476 Organic Impurities in Drug Substances and Drug Products. As part of an ongoing monograph modernization initiative, the Unite. Available from: [Link]

  • ResearchGate. Identification of impurities in artemisinin, their behavior in high performance liquid chromatography and implications for the quality of derived anti-malarial drugs. Available from: [Link]

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • World Health Organization (WHO). Annex 6. Available from: [Link]

  • The forced degradation and solid state stability indicating study and Validation of method for the determination of Assay of Artesunate by HPLC.. Available from: [Link]

  • Semantic Scholar. recent approches for impurity profiling in pharmaceutical formulations. Available from: [Link]

  • RJPT. Stability Indicating Degradation Behaviour of Artesunate Under stress conditions. Available from: [Link]

  • National Institutes of Health. Stereodynamic Investigation of Labile Stereogenic Centres in Dihydroartemisinin. Available from: [Link]

  • ResearchGate. (PDF) ICH GUIDELINES FOR IMPURITY PROFILE. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Wikipedia. Artemisinin. Available from: [Link]

  • National Institutes of Health. Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms. Available from: [Link]

Sources

Application Note: Advanced NMR Strategies for the Structural Elucidation and Quantification of Impurities in Dihydroartemisinin

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.

Introduction

Dihydroartemisinin (DHA), a semisynthetic derivative of artemisinin, is a cornerstone of modern antimalarial chemotherapy and a critical component of Artemisinin-based Combination Therapies (ACTs). The chemical stability and purity of the DHA active pharmaceutical ingredient (API) are paramount to ensuring its safety and efficacy. Like many sesquiterpene lactones, DHA is susceptible to degradation under various conditions, including prolonged storage and exposure to heat, leading to the formation of impurities.[1][2] Regulatory bodies, under guidelines such as those from the International Conference on Harmonisation (ICH), mandate the rigorous identification, quantification, and control of any impurity present in a drug substance.[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled analytical tool for this purpose. Its non-destructive nature and its ability to provide detailed structural information and direct quantification without the need for impurity-specific reference standards make it indispensable for pharmaceutical quality control.[5][6] This application note provides a comprehensive guide and detailed protocols for leveraging a suite of 1D and 2D NMR techniques for the complete characterization of impurities in DHA.

The Imperative of Impurity Profiling for Dihydroartemisinin

Impurities in DHA can originate from the synthetic process or, more commonly, from degradation. DHA's inherent thermal instability is a known challenge, with studies identifying various decomposition products.[1][7] For instance, after prolonged storage or heating, DHA has been shown to degrade into compounds such as 2-(3-oxobutyl)-3-methyl-6-(2-propanal)-cyclohexanone and a subsequent, previously unknown product, 2-(3-oxobutyl)-3-methyl-6-ethyl-cyclohexanone, which was identified using 1H, 13C, and 2D NMR spectroscopy.[8][9] The presence of such impurities can impact the drug's safety and efficacy, making their thorough characterization a critical regulatory and scientific necessity.

Part 1: Structural Elucidation of Unknown Impurities

When an unknown impurity is detected, for example by HPLC, the primary challenge is to determine its molecular structure. NMR spectroscopy provides a definitive path to structure elucidation. The process involves a systematic application of various NMR experiments to piece together the molecular puzzle.

Core NMR Techniques for Structure Determination

A combination of 1D and 2D NMR experiments is essential for unambiguous structure elucidation.

NMR Experiment Purpose in Impurity Characterization
¹H NMR Provides the initial fingerprint. Reveals the number and type of proton environments, their integrations (relative ratios), and coupling patterns (J-coupling) that suggest proton connectivity.
¹³C NMR & DEPT Reveals the number and type of carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, DEPT-135) differentiate between CH, CH₂, and CH₃ groups, and identify quaternary carbons.
COSY CO rrelation S pectroscopY identifies protons that are coupled to each other, typically through 2-3 bonds. This is the primary tool for establishing spin systems and building molecular fragments.[10][11]
HSQC H eteronuclear S ingle Q uantum C oherence correlates each proton directly to the carbon it is attached to (¹JCH coupling). It is the most reliable way to assign carbon signals based on their known proton assignments.[12][13]
HMBC H eteronuclear M ultiple B ond C oherence reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the critical experiment for connecting molecular fragments and identifying the placement of quaternary carbons and heteroatoms.[12][14]
ROESY R otating-frame O verhauser E ffect S pectroscopY shows through-space correlations between protons that are close to each other, which is crucial for determining stereochemistry and conformation.[7]
Logical Workflow for Structure Elucidation

The process of elucidating an impurity's structure follows a logical progression, starting from basic 1D spectra and moving to more complex 2D correlation experiments.

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Fragment Assembly cluster_2 Step 3: Skeleton Construction cluster_3 Step 4: Final Confirmation H1_NMR ¹H NMR C13_DEPT ¹³C & DEPT NMR COSY COSY H1_NMR->COSY Proton Environments & Ratios MS Mass Spectrometry (MS) HSQC HSQC C13_DEPT->HSQC Carbon Types MS->COSY Molecular Formula HMBC HMBC COSY->HMBC Spin System Fragments HSQC->HMBC ¹H-¹³C Assignments ROESY ROESY (Stereochemistry) HMBC->ROESY Complete Carbon Skeleton Structure Proposed Structure ROESY->Structure

Caption: Logical workflow for impurity structure elucidation using NMR.

Part 2: Quantification of Dihydroartemisinin Impurities

Once identified, impurities must be quantified to ensure they fall within acceptable limits defined by regulatory guidelines.[15][16] Quantitative NMR (qNMR) is a powerful primary method for this task because it does not require an isolated standard of the impurity.[5] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5]

The Internal Standard qNMR Method

The most robust and widely used qNMR method in pharmaceutical analysis is the internal standard method.[17][18] A certified reference standard with a known purity is added in a precisely weighed amount to a precisely weighed sample of the DHA API. By comparing the integral of a known number of protons from the analyte (DHA and its impurities) to the integral of a known number of protons from the internal standard, the concentration and purity can be accurately calculated.

Key Considerations for a Successful qNMR Experiment:

  • Internal Standard Selection: The standard should be stable, non-reactive, have simple signals that do not overlap with analyte signals, and be accurately weighable. Maleic acid or 1,4-dinitrobenzene are common choices.[6][17]

  • Relaxation Delay (D1): A sufficiently long relaxation delay (typically 5-7 times the longest T₁ of any proton being integrated) is crucial to ensure complete relaxation of all nuclei between scans, which is essential for accurate integration.

  • Pulse Angle: A 90° pulse angle is often used to maximize the signal in a single scan, but a 30° pulse can be used with a shorter D1 for faster acquisition if properly validated.

  • Signal Selection: Choose non-overlapping, sharp singlet signals for both the analyte and the internal standard whenever possible to ensure accurate integration.

Hypothetical qNMR Data for a DHA Batch

The results of a qNMR analysis should be reported clearly, adhering to ICH guidelines for reporting thresholds.[16][19]

Component Retention Time (HPLC) ¹H NMR Signal (ppm) Calculated Purity (%) Status
Dihydroartemisinin5.2 min5.5 (d, 1H)99.55-
Impurity A (Artemisinin)8.1 min5.8 (s, 1H)0.25Identified
Impurity B (Degradant X)3.4 min9.7 (s, 1H, aldehyde)0.12Identified
Unknown Impurity C2.8 min2.5 (m, 2H)0.08Below Reporting Threshold
Total Impurities --0.45 -

Note: Data is illustrative. Reporting thresholds are typically around 0.05% - 0.1% depending on the maximum daily dose of the drug.[16][19]

Experimental Protocols

Protocol 1: General Sample Preparation for NMR Analysis
  • Mass Determination: Accurately weigh approximately 10-15 mg of the DHA sample (containing impurities) into a tared vial.

  • Internal Standard (for qNMR): If performing qNMR, accurately weigh an appropriate amount (e.g., 5-10 mg) of a certified internal standard (e.g., maleic acid, purity >99.5%) and add it to the same vial. Record all masses to at least 0.01 mg.

  • Solvent Addition: Add a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to the vial. Ensure the solvent does not have signals that overlap with key analyte signals.

  • Dissolution: Ensure complete dissolution of both the sample and the internal standard by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

Protocol 2: Workflow for Structure Elucidation of an Unknown Impurity
  • Isolate the Impurity: If possible, isolate a small amount (0.5-5 mg) of the impurity using techniques like preparative HPLC. If not, NMR analysis can be performed on the mixture, relying on the distinct signals of the impurity.

  • Acquire 1D Spectra: Run standard ¹H, ¹³C, and DEPT-135 experiments to get an initial overview of the molecular components.

  • Acquire COSY Spectrum: Run a standard gradient-selected COSY (gCOSY) experiment. Analyze the cross-peaks to connect coupled protons and build molecular fragments.

  • Acquire HSQC Spectrum: Run a standard gradient-selected HSQC experiment. Use the correlations to assign each protonated carbon based on the proton assignments from the ¹H and COSY spectra.

  • Acquire HMBC Spectrum: Run a standard gradient-selected HMBC experiment, optimized for a long-range coupling of ~8 Hz. This is the key step to connect the fragments. Look for correlations from protons to quaternary carbons and across heteroatoms to build the complete carbon skeleton.

  • Propose a Structure: Based on the combined data from MS, ¹H, ¹³C, COSY, HSQC, and HMBC, propose a planar structure for the impurity.

  • Confirm Stereochemistry (if needed): If the structure has stereocenters, acquire a ROESY or NOESY spectrum to determine the spatial proximity of protons and confirm the relative stereochemistry.

Caption: Experimental workflow for NMR-based structure elucidation.

Protocol 3: Purity Assessment by Quantitative ¹H-NMR (q¹H-NMR)
  • Sample Preparation: Prepare the sample as described in Protocol 1, ensuring precise weighing of both the DHA sample and the internal standard (IS).

  • Instrument Setup: Lock and shim the instrument for optimal resolution. Ensure stable temperature control.

  • Parameter Optimization:

    • Determine the longest proton spin-lattice relaxation time (T₁) in the sample using an inversion-recovery experiment.

    • Set the relaxation delay (D1) to at least 5 times the longest T₁. A value of 30 seconds is often a safe starting point.

    • Use a calibrated 90° pulse.

    • Set the number of scans (NS) to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for accurate integration).

  • Data Acquisition: Acquire the ¹H-NMR spectrum.

  • Data Processing: Apply an exponential multiplication factor (line broadening of 0.3 Hz is typical) and perform Fourier transformation. Carefully phase the spectrum and perform a baseline correction.

  • Integration: Integrate a well-resolved signal for the impurity (Imp), a signal for DHA, and a signal for the internal standard (IS).

  • Calculation: Calculate the percentage of the impurity using the following formula:

    Purity_Imp (%) = (I_Imp / N_Imp) * (N_IS / I_IS) * (MW_Imp / MW_IS) * (m_IS / m_Sample) * P_IS

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular Weight

    • m: mass

    • P_IS: Purity of the internal standard (%)

    • Subscripts: Imp (Impurity), IS (Internal Standard), Sample (DHA sample containing the impurity)

Conclusion

Nuclear Magnetic Resonance spectroscopy is an essential and powerful technology in the pharmaceutical industry for ensuring the quality and safety of drugs like Dihydroartemisinin. Its unique ability to provide both unambiguous structural information and direct, accurate quantification makes it a comprehensive solution for impurity characterization. From the initial detection of an unknown signal to its full structural elucidation and final quantification, the NMR workflows and protocols described in this note provide a robust framework for researchers and quality control scientists. The systematic application of 1D and 2D NMR techniques ensures that impurities are not just detected, but fully understood, satisfying the stringent requirements of global regulatory agencies and safeguarding patient health.

References

  • ResearchGate. (n.d.). Thermal stability and kinetic degradation study for dihydroartemisinin. Available at: [Link]

  • HKUST Research Portal. (n.d.). Decomposition of current clinically-used artemisinin derivatives and preparation of polar artemisinin derivatives. Available at: [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). ANALYTICAL CHARACTERIZATION OF ARTEMISININ AND ITS DERIVATIVES USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY, ELECTROCHEMISTRY RE. Available at: [Link]

  • ResearchGate. (2025). A new decomposition product of dihydroartemisinin. Available at: [Link]

  • PubMed. (n.d.). A new decomposition product of dihydroartemisinin. Available at: [Link]

  • YouTube. (2015). Structure Elucidation of Impurities by 2D NMR Part III. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Impurity Profiling of Anti-Malarial Drugs. Available at: [Link]

  • ResearchGate. (2025). Comparative quantitative analysis of artemisinin by chromatography and qNMR. Available at: [Link]

  • PubMed. (2011). Identification of impurities in artemisinin, their behavior in high performance liquid chromatography and implications for the quality of derived anti-malarial drugs. Available at: [Link]

  • ResearchGate. (2025). Identification of impurities in artemisinin, their behavior in high performance liquid chromatography and implications for the quality of derived anti-malarial drugs. Available at: [Link]

  • PubMed. (n.d.). Comparative quantitative analysis of artemisinin by chromatography and qNMR. Available at: [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]

  • UIC College of Pharmacy. (n.d.). Purity by Absolute qNMR Instructions. Available at: [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • YouTube. (2015). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. Available at: [Link]

  • ResearchGate. (n.d.). NMR assignments of (A) imp-2, (B) imp-6 and (C) imp-12. Available at: [Link]

  • YouTube. (2015). Structure Elucidation of Impurities by 2D NMR Part II. Available at: [Link]

  • Frontiers. (2023). Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Impurity Profiling of Anti-Malarial Drugs. Available at: [Link]

  • PubMed Central. (2014). Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR. Available at: [Link]

  • FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Available at: [Link]

  • Semantic Scholar. (n.d.). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

Sources

Mastering the Stability-Indicating Assay for Dihydroartemisinin (DHA)

Author: BenchChem Technical Support Team. Date: February 2026

A Protocol for HPLC-UV Analysis of Endoperoxide Labiles

Abstract & Scope

This Application Note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Dihydroartemisinin (DHA). Unlike standard small molecules, DHA possesses a thermally unstable 1,2,4-trioxane (endoperoxide) bridge and lacks a strong UV chromophore. These physicochemical traits render standard "generic" gradients ineffective and prone to artifacts. This guide provides a scientifically grounded protocol for separating DHA from its degradation products (such as deoxy-dihydroartemisinin) while mitigating the risks of on-column degradation and baseline drift at low-UV detection.

Part 1: The Chemical Challenge & Strategy
1.1 The Liability: The Endoperoxide Bridge

The pharmacological potency of DHA relies on the endoperoxide bridge.[1] However, this bridge is the molecule's "Achilles' heel" in stability testing. It is susceptible to:

  • Homolytic Cleavage: Triggered by heat or transition metals (Fe²⁺), leading to carbon-centered radicals.

  • Acid-Catalyzed Rearrangement: Ring opening of the lactol moiety.

Because DHA lacks a conjugated


-system, it does not absorb UV light strongly above 220 nm. Consequently, detection must occur at 210 nm , a region highly sensitive to mobile phase impurities and refractive index effects.
1.2 The Degradation Logic

The following diagram illustrates the primary stress pathways anticipated during forced degradation studies.

DHA_Degradation DHA Dihydroartemisinin (DHA) (Endoperoxide Bridge) Acid Acid Stress (0.1N HCl) DHA->Acid Base Base Stress (0.1N NaOH) DHA->Base Heat Thermal Stress (60°C) DHA->Heat Oxidation Oxidative Stress (3% H2O2) DHA->Oxidation RingOpen Ring-Opened Isomers Acid->RingOpen Hydrolysis Base->RingOpen Hydrolysis Deoxy Deoxy-DHA (Bridge Loss) Heat->Deoxy Homolytic Cleavage Epoxides Epoxide Rearrangements Oxidation->Epoxides Radical Attack

Figure 1: Predicted degradation pathways for Dihydroartemisinin under ICH Q1A(R2) stress conditions.

Part 2: Analytical Method Protocol
2.1 Chromatographic Conditions

This method utilizes an isocratic approach to maintain a stable baseline at 210 nm, which is critical when detecting non-chromophoric compounds.

ParameterSpecificationRationale (Expertise)
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard robust stationary phase. A 250mm length is required to resolve the closely eluting α- and β-anomers of degradants.
Mobile Phase Acetonitrile : Phosphate Buffer pH 3.0 (60 : 40 v/v)Critical: Acidic pH stabilizes the lactol ring during separation. Neutral pH can cause peak splitting due to anomerization.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2][3]
Detection UV at 210 nmDHA has max absorption near 200-210 nm.
Column Temp 30°C ± 2°CTemperature control is vital. >40°C on-column can induce thermal degradation during analysis.
Injection Vol 20 µLHigher volume compensates for low UV response.
Run Time 15 - 20 minutesSufficient to elute late-eluting non-polar degradants.
2.2 Reagent Preparation[4]
  • Buffer (pH 3.0): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water. Adjust pH to 3.0 with dilute Orthophosphoric Acid. Filter through a 0.45 µm nylon membrane.[5]
    
  • Diluent: Acetonitrile : Water (50:50 v/v). Note: Do not use pure acetonitrile as diluent; it may cause peak distortion due to solvent strength mismatch.

Part 3: Forced Degradation Protocol (Stress Testing)

To prove the method is "stability-indicating," you must demonstrate specificity—that the method can resolve the drug from its breakdown products.[6][7]

Target Degradation: Aim for 10–20% degradation. Excessive degradation (>20%) creates secondary degradants that are not relevant to shelf-life stability.

3.1 Stress Conditions Table
StressorConditionDurationNeutralization/Termination
Acid Hydrolysis 1 mL sample + 1 mL 0.1 N HCl2-4 hours @ RTNeutralize with 1 mL 0.1 N NaOH.
Base Hydrolysis 1 mL sample + 1 mL 0.1 N NaOH1-2 hours @ RTNeutralize with 1 mL 0.1 N HCl.
Oxidation 1 mL sample + 1 mL 3%

2-6 hours @ RTDilute with mobile phase (stops reaction).
Thermal Solid powder in oven at 60°C24-48 hoursDissolve in diluent.
Photolytic 1.2 million lux hours (UV/Vis)~5-7 daysDissolve in diluent.

Note: DHA is particularly sensitive to acid. If 0.1 N HCl causes >50% degradation instantly, reduce concentration to 0.01 N.

Part 4: Method Validation Workflow (ICH Q2)

The following workflow ensures the method is chemically rigorous and regulatory compliant.

Validation_Workflow Start Method Validation Initiation Specificity Specificity (Stress Testing) Start->Specificity Dec1 Resolution > 1.5? Purity Pass? Specificity->Dec1 Linearity Linearity (5 Levels: 50-150%) Dec2 R² > 0.999? Linearity->Dec2 Accuracy Accuracy (Recovery Studies) Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow, pH, Wavelength) Precision->Robustness Pass Validated Method Robustness->Pass Dec1->Specificity No (Optimize Sep) Dec1->Linearity Yes Dec2->Accuracy Yes

Figure 2: Step-by-step validation decision tree for DHA stability assay.

4.1 Key Acceptance Criteria (Self-Validating System)
  • Resolution (

    
    ):  > 1.5 between DHA and the nearest degradant peak (usually Deoxy-DHA).
    
  • Tailing Factor (

    
    ):  < 2.0 (DHA tends to tail due to silanol interactions; ensure column is fully end-capped).
    
  • Plate Count (

    
    ):  > 2000.
    
  • % RSD (Precision): < 2.0% for 6 replicate injections.

Part 5: Troubleshooting & Expert Insights

1. Ghost Peaks & Baseline Noise:

  • Cause: Detection at 210 nm detects organic impurities in the mobile phase.

  • Solution: Use only HPLC-grade or LC-MS grade Acetonitrile. Filter buffers through 0.22 µm filters. Ensure the water source is 18.2 MΩ·cm.

2. Peak Splitting:

  • Cause: DHA can exist as tautomers (lactol ring opening/closing) or anomers.

  • Solution: Ensure the mobile phase pH is controlled (pH 3.0-4.5). If splitting persists, slightly increase the column temperature to 35°C to accelerate the interconversion rate, merging the peaks (but do not exceed 40°C).

3. Low Sensitivity:

  • Cause: Lack of chromophore.

  • Alternative: If UV sensitivity is insufficient for trace impurity analysis (e.g., <0.05%), switch to Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detection. However, UV is preferred for QC labs due to robustness.

References
  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • World Health Organization. (2019). The International Pharmacopoeia: Dihydroartemisinin Monograph. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2012). Stability-indicating HPLC method for the determination of artemether and its degradation products.[6][7][8] (Applied to DHA as the primary metabolite).[1][9][10] [Link]

  • Malaria Journal. (2014). Stability of the antimalarial drug dihydroartemisinin under physiologically relevant conditions. [Link][11]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The analysis of Artemisinin (ART) and its semi-synthetic derivatives (Artesunate, Artemether, Dihydroartemisinin) presents a unique chromatographic challenge due to the absence of a strong UV-absorbing chromophore. While the endoperoxide bridge is pharmacologically potent, it renders the molecule "invisible" to standard UV detection at >220 nm. This Application Note provides a definitive guide to impurity profiling, transitioning from compendial HPLC-UV methods to advanced LC-MS and Charged Aerosol Detection (CAD) workflows. We explore the degradation chemistry that generates specific impurities and provide validated protocols for their separation.

Part 1: The Chemistry of Instability

To develop a robust method, one must understand the analyte's behavior. Artemisinin is a sesquiterpene lactone containing a 1,2,4-trioxane ring. Its instability is the primary source of impurities.

The Degradation Cascade

The endoperoxide bridge is thermally and chemically labile.

  • Thermal Degradation: High temperatures (>60°C) or GC injection ports cause homolytic cleavage, rearranging ART into Isoartemisinin or Deoxyartemisinin .

  • Acid/Base Hydrolysis: Leads to ring opening.

  • Reduction: Loss of an oxygen atom yields Deoxyartemisinin (lacks antimalarial activity).[1]

  • Biosynthetic Precursors: Artemisitene (contains a methacrylic double bond) is a common co-eluting impurity from plant extraction.

Visualization: Impurity Genesis Pathway

The following diagram illustrates the relationship between the parent molecule and its critical related substances.

ArtemisininPathways ART Artemisinin (Parent API) DHA Dihydroartemisinin (Active Metabolite/Degradant) ART->DHA Reduction (NaBH4) or Metabolism DEOXY Deoxyartemisinin (Impurity B - Inactive) ART->DEOXY Loss of Oxygen (Thermal/Chemical) ISO Isoartemisinin (Thermal Isomer) ART->ISO Thermal Rearrangement (>100°C) SITENE Artemisitene (Impurity A - Precursor) SITENE->ART Biosynthesis

Caption: Figure 1. Structural relationships between Artemisinin and its primary pharmacopoeial impurities. Note that Deoxyartemisinin is a common degradation product lacking the peroxide bridge.

Part 2: Method Development Strategy

Selecting the correct detector is the critical decision point.

Detector Selection Matrix
FeatureHPLC-UV (Low Wavelength)HPLC-ELSD / CADLC-MS (ESI+)
Principle Absorbance at 210–216 nmAerosol charging/scatteringMass-to-charge ratio
Sensitivity Low (High LOD)Medium to HighVery High
Selectivity Poor (Solvent interference)Good (Universal for non-volatiles)Excellent (Mass discrimination)
Linearity GoodNon-linear (ELSD) / Linear (CAD)Linear (dynamic range dependent)
Use Case QC Release (High conc.)Impurity Profiling (No chromophore)Trace Impurity ID / DMPK

Expert Insight: For routine Quality Control (QC), HPLC-UV at 210-216 nm is the regulatory standard (Ph. Int., USP).[2] However, it requires high-purity solvents to avoid baseline drift. For R&D and trace impurity identification (<0.1%), LC-MS is mandatory because UV cannot distinguish between stereoisomers or co-eluting non-chromophoric contaminants.

Part 3: Protocol A - The Pharmacopoeial Standard (Robust HPLC-UV)

Target: Routine QC and Assay of Bulk API.

This protocol is an optimized version of the International Pharmacopoeia method, enhanced for column longevity and baseline stability.

Chromatographic Conditions
  • Instrument: HPLC with DAD/VWD.

  • Column: C18 (L1), 150 x 4.6 mm, 3 µm or 5 µm (e.g., Zorbax Eclipse Plus or Symmetry C18).

    • Why: A standard C18 provides sufficient hydrophobic retention for the lactone ring.

  • Wavelength: 216 nm (Bandwidth 4 nm).

    • Note: 210 nm offers more signal but higher noise from acetonitrile absorbance. 216 nm is the optimal trade-off.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Injection Volume: 20 µL.

Mobile Phase
  • Solvent A: Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Gradient Grade).

    • Crucial: Do not use phosphate buffers if possible, as they can precipitate in high organic mode and increase background noise at low UV. If buffering is needed for derivatives (like Artesunate), use 10mM Ammonium Formate (pH 4.0).

Gradient Program
Time (min)% Solvent A (Water)% Solvent B (ACN)Comment
0.06040Isocratic Hold
15.06040Elution of Artemisinin (~10 min)
25.02080Wash lipophilic impurities
30.06040Re-equilibration
System Suitability Criteria
  • Resolution (Rs): > 2.0 between Artemisitene (Impurity A, RRT ~0.[4]8) and Artemisinin .[3][5][6][7][8][9][10][11]

  • Tailing Factor: < 1.5.[7]

  • RSD (n=6): < 2.0% for the main peak.

Part 4: Protocol B - Advanced Sensitivity (LC-MS/MS)

Target: Trace Impurity Profiling and Degradation Studies.

When UV sensitivity is insufficient, or peak identity is ambiguous, this LC-MS protocol utilizes the formation of ammonium adducts for robust detection.

Mass Spectrometry Parameters
  • Source: ESI (Electrospray Ionization).[12]

  • Polarity: Positive (+) .

    • Mechanism:[1][13][14] Artemisinin does not protonate easily (

      
       is weak). It has a high affinity for ammonium ions. We intentionally drive the formation of the 
      
      
      
      adduct.
  • Scan Mode: Full Scan (m/z 200–600) or SIM (Single Ion Monitoring).

  • Target Ions (m/z):

    • Artemisinin: 300.2 (

      
      )
      
    • Dihydroartemisinin: 302.2 (

      
      )
      
    • Artemisitene: 298.2 (

      
      )
      
Chromatographic Conditions (LC-MS Compatible)
  • Column: C18, 100 x 2.1 mm, 1.7 µm (UHPLC).

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

    • Why: The ammonium source is critical for stable adduct formation.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Workflow Logic

The following decision tree guides the analyst on when to deploy Protocol A vs. Protocol B.

MethodSelection Start Sample Type Conc Concentration? Start->Conc QC Raw Material QC (>98% Purity) Conc->QC High Trace Trace Impurity (<0.1%) Conc->Trace Low UV Protocol A: HPLC-UV (216 nm) QC->UV Cost-Effective MS Protocol B: LC-MS (Ammonium Adduct) Trace->MS Identification CAD Alternative: HPLC-CAD Trace->CAD Quant w/o Chromophore

Caption: Figure 2. Method selection decision tree based on analytical requirements (Sensitivity vs. Simplicity).

Part 5: Reference Standards Preparation

To ensure "Self-Validating" protocols, correct standard preparation is vital to prevent in-situ degradation.

  • Stock Solution: Dissolve 10 mg Artemisinin in 10 mL Acetonitrile.

    • Caution: Avoid using methanol as the diluent for long-term storage, as it can react with artemisinin derivatives under acidic conditions (acetal formation).

  • Impurity Spiking: For system suitability, spike the stock with 0.1 mg Artemisitene (or expose Artemisinin stock to 60°C for 48 hours to generate thermal degradants if standards are unavailable).

References

  • International Pharmacopoeia (Ph.[4][15][16] Int.). "Artemisinin Monograph."[6][10] World Health Organization.[3] [Link]

  • Lapkin, A. A., et al. "Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts." Medicines for Malaria Venture (MMV). [Link]

  • Vandercruyssen, K., et al. "Analysis of artemisinin and derivatives by HPLC with evaporative light scattering detection." Journal of Chromatography A. [Link][4]

  • Khambay, B. P. S., et al. "Pharmacopoeia Monograph on Artemisinin: Limitations and Improvements."[6] WHO/MMV Conference. [Link]

  • Gaudin, K., et al. "Determination of artesunate using reversed-phase HPLC at increased temperature and ELSD detection."[17] Journal of Separation Science. [Link]

Sources

Application Note: Mass Spectrometric Characterization and Fragmentation Analysis of Dihydroartemisinin and Its Process-Related Impurity F

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dihydroartemisinin (DHA) is a potent semi-synthetic derivative of artemisinin and a cornerstone of modern antimalarial therapies.[1] The rigorous control of impurities during its manufacture is paramount to ensure the safety and efficacy of the final drug product. This application note presents a detailed protocol and analysis of the mass fragmentation pattern of Dihydroartemisinin Impurity F, a structurally distinct process-related impurity. Using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), we elucidate and contrast the fragmentation pathways of DHA and Impurity F. The fundamental structural differences, notably the absence of the pharmacologically essential endoperoxide bridge in Impurity F, lead to unique and easily distinguishable fragmentation signatures.[2][3][4] This method provides a robust and definitive approach for the identification and characterization of Impurity F, serving as a critical tool for quality control in the pharmaceutical industry.

Introduction

Artemisinin and its derivatives are a class of sesquiterpene lactones that have revolutionized the treatment of malaria.[2][5] Dihydroartemisinin (DHA), the active metabolite of all clinically used artemisinin compounds, is known for its rapid parasitic clearance.[2][6] The chemical synthesis and purification of DHA can lead to the formation of various impurities that may impact the drug's stability, efficacy, or safety profile. Regulatory bodies mandate the identification, quantification, and control of any impurity present at or above specified thresholds.[7]

This compound is a known impurity that lacks the characteristic 1,2,4-trioxane ring system of the parent molecule.[8][9] This structural deviation not only renders it devoid of antimalarial activity but also fundamentally alters its behavior under mass spectrometric analysis. Understanding its unique fragmentation pattern is essential for developing specific and sensitive analytical methods for its detection. This guide provides a comprehensive examination of the mass spectral data for both DHA and Impurity F, explains the rationale behind their fragmentation, and offers a validated protocol for their analysis.

Chemical Structures and Properties

The significant difference in chemical structure between DHA and Impurity F is the primary determinant of their distinct mass fragmentation patterns.

  • Dihydroartemisinin (DHA): A sesquiterpene lactone containing the crucial endoperoxide bridge responsible for its therapeutic effect.[4]

    • Molecular Formula: C₁₅H₂₄O₅[9][10]

    • Molecular Weight: 284.35 g/mol [9][10]

    • Key Features: Endoperoxide bridge, multiple ether linkages, and a hemiacetal group.

  • This compound: A cyclohexylpropanoic acid derivative that lacks the polycyclic ether and endoperoxide systems.

    • Molecular Formula: C₁₄H₂₂O₄[8][9]

    • Molecular Weight: 254.33 g/mol [8][9]

    • IUPAC Name: (2R)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanoic acid[8]

    • Key Features: A carboxylic acid group and a ketone group, which are the primary sites for fragmentation.

Experimental Protocol: LC-MS/MS Analysis

This section details a self-validating protocol for the chromatographic separation and mass spectrometric analysis of DHA and Impurity F.

Instrumentation
  • Chromatography System: UPLC System (e.g., Waters Acquity H-Class).

  • Mass Spectrometer: High-resolution tandem mass spectrometer such as a Q-TOF or LTQ Orbitrap, or a triple quadrupole mass spectrometer.[6][11][12]

Chromatographic Conditions

The goal is to achieve baseline separation of DHA from Impurity F and other potential impurities.

  • Column: C18 reversed-phase column (e.g., Luna 3 µm C18, 150 x 2.00 mm).[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions

The conditions are optimized to achieve sensitive detection and characteristic fragmentation for both compounds.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[12][14]

  • Capillary Voltage: 3.5 kV.[6][14]

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Full Scan (MS1) Range: m/z 100-500.

  • Tandem MS (MS2) Acquisition: Precursor ions for DHA ([M+H]⁺ and [M+Na]⁺) and Impurity F ([M+H]⁺) were selected for Collision-Induced Dissociation (CID).

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV to capture both low and high-energy fragments.[12]

Results: Fragmentation Pattern Analysis

The application of the described protocol yields distinct and predictable fragmentation patterns for DHA and Impurity F, rooted in their chemical structures.

Dihydroartemisinin (DHA) Fragmentation Pathway

DHA readily forms both a protonated molecule ([M+H]⁺ at m/z 285.17) and a more prominent sodium adduct ([M+Na]⁺ at m/z 307.15) in ESI+.[11][13] Its fragmentation is characterized by a cascade of neutral losses, primarily water, driven by the molecule's complex polycyclic structure.

  • Initial Ionization: Formation of [M+H]⁺ (m/z 285.17) and [M+Na]⁺ (m/z 307.15).

  • Primary Fragmentation: The most facile fragmentation is the sequential loss of water (H₂O, 18.01 Da). This is a hallmark of artemisinin derivatives.[11]

    • [M+H - H₂O]⁺ → m/z 267.16

    • [M+H - 2H₂O]⁺ → m/z 249.15

    • [M+H - 3H₂O]⁺ → m/z 231.14

  • Core Fragmentation: A significant product ion is consistently observed at m/z 163 , which arises from a more complex cleavage of the core ring structure following the initial water losses.[12] This ion is often selected for quantification in Multiple Reaction Monitoring (MRM) assays.[12]

DHA_Fragmentation M_H [M+H]⁺ m/z 285.17 F1 [M+H - H₂O]⁺ m/z 267.16 M_H->F1 - H₂O F2 [M+H - 2H₂O]⁺ m/z 249.15 F1->F2 - H₂O F4 Product Ion m/z 163.11 F1->F4 - C₅H₈O₂ F3 [M+H - 3H₂O]⁺ m/z 231.14 F2->F3 - H₂O ImpurityF_Fragmentation M_H [M+H]⁺ m/z 255.16 F1 [M+H - H₂O]⁺ m/z 237.15 M_H->F1 - H₂O F2 [M+H - HCOOH]⁺ m/z 209.15 M_H->F2 - HCOOH F3 Product Ion m/z 185.12 M_H->F3 - C₄H₆O (McLafferty)

Caption: Proposed fragmentation pathway for DHA Impurity F in ESI+.

Comparative Data Summary

The stark contrast in fragmentation pathways provides an unambiguous basis for identification.

FeatureDihydroartemisinin (DHA)This compound
Molecular Formula C₁₅H₂₄O₅C₁₄H₂₂O₄
Precursor Ion [M+H]⁺ m/z 285.17m/z 255.16
Major Adduct [M+Na]⁺ at m/z 307.15Not prominent
Characteristic Neutral Loss Sequential H₂O losses (18 Da)H₂O (18 Da), HCOOH (46 Da)
Key Diagnostic Fragment m/z 163.11 m/z 185.12
Governing Feature Endoperoxide bridge & polycyclic ethersCarboxylic acid & ketone groups

Conclusion

The mass fragmentation patterns of Dihydroartemisinin and its Impurity F are fundamentally different, directly reflecting their distinct chemical structures. DHA fragmentation is dominated by the sequential loss of water molecules, a characteristic feature of the artemisinin class, while Impurity F fragments according to the predictable rules governing carboxylic acids and ketones.

The LC-MS/MS method detailed in this application note leverages these unique fragmentation signatures to provide a highly specific, sensitive, and reliable tool for the identification and characterization of Impurity F in DHA drug substances and products. The diagnostic fragment ions at m/z 163 for DHA and m/z 185 for Impurity F are ideal candidates for building robust quantitative assays (e.g., MRM), ensuring the quality and safety of this vital antimalarial medicine.

References

  • Wang, Y., et al. (2021). Metabolite Profiling of Dihydroartemisinin in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE. Frontiers in Pharmacology. Available at: [Link]

  • Khuda, F., et al. (2023). Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Proposed fragmentation pattern of artemisinin, with the rupture of the endoperoxide bridge. ResearchGate. Available at: [Link]

  • Suhartono, E., et al. (2018). Determination of dihydroartemisinin in human plasma by high-performance liquid chromatography-tandem mass spectrometry. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Shah, Y., et al. (2023). Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software. Frontiers in Chemistry. Available at: [Link]

  • Jusri, M., et al. (2017). Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin. Journal of Young Pharmacists. Available at: [Link]

  • Wikipedia (n.d.). Artemisinin. Wikipedia. Available at: [Link]

  • ResearchGate (n.d.). The HPLC/DAD/MS3 mass spectra and fragmentation pattern of artemisinin. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). (A) Fragmentation pattern for dihydroartemisinic acid. ResearchGate. Available at: [Link]

  • Pharmaffiliates (n.d.). Artemisinin-impurities. Pharmaffiliates. Available at: [Link]

  • Zengin, G., et al. (2018). Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. Molecules. Available at: [Link]

  • Cook, J. D., et al. (2015). Identification of impurities in artemisinin, their behavior in high performance liquid chromatography and implications for the quality of derived anti-malarial drugs. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Chaturvedi, D., et al. (2016). Endoperoxide antimalarials: development, structural diversity and pharmaceutical aspects. Drug Development and Therapeutics. Available at: [Link]

  • Sacré, P., et al. (2020). Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantification by HPLC. Molecules. Available at: [Link]

  • Adib, M., et al. (2014). Sesquiterpene lactone engineering in microbial and plant platforms: parthenolide and artemisinin as case studies. Biotechnology Letters. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Dihydroartemisinin (DHA) Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Co-elution and Peak Anomalies in DHA HPLC Analysis
Executive Summary

Dihydroartemisinin (DHA) presents a unique chromatographic challenge due to its lack of a strong UV chromophore and its intrinsic ability to undergo mutarotation (interconversion between


 and 

epimers) in solution. This dynamic equilibrium often manifests as peak splitting, band broadening, or "saddle" peaks, which are frequently misidentified as co-eluting impurities. Furthermore, DHA is thermally labile, making it susceptible to on-column degradation into Artemisinin or Deoxyartemisinin.

This guide provides authoritative solutions to distinguish between epimeric artifacts and true impurities , optimize separation selectivity, and select the appropriate detection mode (UV vs. ELSD/CAD).

Module 1: The "Ghost Peak" Phenomenon (Epimerization)
Q: My DHA peak is splitting into a doublet or shows a "saddle" between two peaks. Is this an impurity co-eluting?

Diagnosis: This is likely not an impurity but the dynamic interconversion of


-DHA and 

-DHA. Mechanism: DHA contains a lactol (hemiacetal) moiety. In solution, the ring opens and closes, establishing an equilibrium between the

-epimer (minor) and

-epimer (major). If the chromatographic timescale is similar to the interconversion rate, you will see a plateau or "saddle" between the peaks. Immediate Action:
  • Lower Column Temperature: The rate of mutarotation is temperature-dependent. Cooling the column to 10°C - 15°C slows the interconversion, often resolving the two species into distinct, sharp peaks (usually

    
     elutes before 
    
    
    
    ).
  • Check Solvent: Dissolving DHA in DMSO often stabilizes it as a single isomer initially, but conversion begins once it mixes with the mobile phase.

Q: How do I integrate these split peaks for quantification?

Protocol:

  • If peaks are resolved (Low Temp): Sum the areas of the

    
     and 
    
    
    
    peaks.
  • If peaks are merged (High Temp/Speed): Ensure the method is validated to show that the "merged" peak area is linear with concentration. However, merged peaks often suffer from tailing.

  • Recommendation: The International Pharmacopoeia suggests specific conditions to handle this.[1] Use the Summation Method for total DHA content.

Module 2: True Co-elution & Selectivity
Q: I cannot separate Artemisinin (starting material) from DHA.

Context: Artemisinin is the biosynthetic precursor and a common degradation product. It is less polar than DHA. Troubleshooting:

  • Mobile Phase: Standard C18 methods often use Acetonitrile:Water (60:40). If co-elution occurs, reduce organic modifier to 50% or switch to a Methanol:Water system (though methanol can cause higher backpressure and different selectivity).

  • Column Choice: Switch from a standard C18 to a Phenyl-Hexyl or Polar-Embedded C18 column. The aromatic interactions offered by Phenyl phases often provide better selectivity for the sesquiterpene lactone structure of Artemisinin compared to the lactol DHA.

Q: What are the critical impurities I should look for?

Data Table: Common DHA Impurities & Chromatographic Behavior

ImpurityStructure/OriginRelative Retention (Approx)*Detection Challenge

-DHA
Epimer (Tautomer)~0.9 (Pre-peak)Merges with Main Peak

-DHA
Epimer (Main Analyte)1.00Weak UV (210 nm)
Artemisinin Precursor/Degradant~1.1 - 1.2Weak UV
Deoxyartemisinin Degradant (Loss of O)> 1.5 (Late eluter)Very Low UV Response
9-epi-Artemisinin Isomer~1.05 (Close eluter)Requires High Plates (N)

*Note: Relative Retention Times (RRT) vary heavily by column and temperature. Values are illustrative for a C18/ACN system.

Module 3: Detection & Sensitivity
Q: The baseline is noisy, and I can't quantify low-level impurities. Why?

Root Cause: DHA lacks a conjugated


-system, meaning it has negligible UV absorbance above 220 nm. Methods often default to 210 nm, where solvent cut-off noise is high.
Solution: Switch Detection Modes. 
  • ELSD (Evaporative Light Scattering Detector): Ideal for DHA. Response is based on mass, not chromophores. It eliminates solvent interference (baseline drift) during gradients.

  • CAD (Charged Aerosol Detector): Similar to ELSD but often offers better linearity and sensitivity for low-level impurities.[2]

  • Electrochemical Detection (ECD): Highly sensitive for the peroxide bridge but requires rigorous deoxygenation of the mobile phase (technically demanding).

Visual Troubleshooting Guide

The following decision tree outlines the logical steps to resolve peak anomalies in DHA analysis.

DHA_Troubleshooting Start Problem: DHA Peak Anomaly Check_Shape Analyze Peak Shape Start->Check_Shape Split_Peak Split/Doublet or Saddle Shape? Check_Shape->Split_Peak Single_Broad Single but Broad/Tailing? Check_Shape->Single_Broad Temp_Check Check Column Temp Split_Peak->Temp_Check Likely Epimerization Coelution_Check Suspect Impurity Co-elution? Single_Broad->Coelution_Check Is_High_Temp Is Temp > 25°C? Temp_Check->Is_High_Temp Action_Cool ACTION: Cool Column to 10-15°C Is_High_Temp->Action_Cool Yes Action_Sum ACTION: Sum Areas of alpha and beta peaks Action_Cool->Action_Sum Detector_Check Using UV < 210nm? Coelution_Check->Detector_Check Action_ELSD ACTION: Switch to ELSD/CAD Detector_Check->Action_ELSD Baseline Noise High Action_Phenyl ACTION: Switch to Phenyl-Hexyl Column Detector_Check->Action_Phenyl Selectivity Issue

Figure 1: Decision tree for diagnosing Dihydroartemisinin peak anomalies. Blue nodes represent diagnostic steps; Green nodes represent corrective actions.

Standardized Protocols
Protocol A: Low-Temperature HPLC for Epimer Separation

Use this protocol when you need to confirm the ratio of


 to 

epimers or ensure peak purity.
  • Column: C18 (e.g., Betasil C18, 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Acetonitrile : Water (60 : 40 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 10°C (Critical Control Point).

  • Detection: UV at 210 nm (or ELSD for better stability).

  • Sample Diluent: Acetonitrile:Water (50:50). Avoid pure methanol as it promotes rapid methylation/degradation artifacts.

  • Expected Result: Two distinct peaks.

    
    -DHA elutes first, followed by 
    
    
    
    -DHA.
Protocol B: Rapid Impurity Profiling (ELSD)

Use this protocol for quantifying non-chromophoric impurities like Deoxyartemisinin.

  • Detector: ELSD (Drift tube temp: 40-50°C; Gain: Optimized).

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (Gradient 40%

    
     80% ACN).
    
  • Justification: The gradient elutes highly retained impurities (Deoxyartemisinin). ELSD provides a flat baseline despite the gradient, unlike UV at 210 nm.

References
  • World Health Organization. (2019). The International Pharmacopoeia: Artemisinin derivatives. Retrieved from [Link]

  • Medicines for Malaria Venture (MMV). (2009). Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Stereodynamic Investigation of Labile Stereogenic Centres in Dihydroartemisinin. Retrieved from [Link]

  • Gaudin, K., et al. (2009).[4] Determination of artesunate using reversed-phase HPLC at increased temperature and ELSD detection. Journal of Separation Science.[4] Retrieved from [Link]

Sources

Technical Support Center: Dihydroartemisinin (DHA) Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects & Instability in DHA Workflows
Triage: Diagnostic Workflow

Start here. Identify your primary symptom to locate the correct troubleshooting module.

DHA_Triage Start START: Observed Symptom Ghost Ghost Peaks / High Baseline Start->Ghost Sens Low Sensitivity / Signal Drop Start->Sens Split Peak Splitting / Tailing Start->Split UV_Check Detector: UV (210nm)? Ghost->UV_Check MS_Check Detector: LC-MS/MS? Sens->MS_Check pH_Check Mobile Phase pH < 3.0? Split->pH_Check Solvent Go to Module 2: Solvent Purity & Cutoff UV_Check->Solvent Yes Extract Go to Module 1: Phospholipid Removal MS_Check->Extract Ion Suppression Column Go to Module 2: On-Column Degradation pH_Check->Column Acid Labile

Figure 1: Diagnostic logic tree for isolating the root cause of DHA analytical failure.[1] Blue paths indicate optical interference; Yellow paths indicate matrix-induced ionization issues.[1]

Module 1: Sample Preparation & Extraction

The Core Challenge: Dihydroartemisinin (DHA) is an endoperoxide sesquiterpene lactone.[1][2] In biological matrices (plasma/urine), it suffers from severe ion suppression in LC-MS due to phospholipids, and in HPLC-UV, it is often masked by co-eluting protein residues because it lacks a strong chromophore (UV detection required at ~210 nm).[1]

Q1: I am seeing variable recovery and low sensitivity in plasma samples. Is Protein Precipitation (PPT) sufficient?

Answer: Generally, no .[1] While PPT is fast, it fails to remove phospholipids, which are the primary cause of matrix effects (ion suppression) in DHA analysis.[1] Phospholipids co-elute and suppress the ionization of DHA in the source.[1]

Recommended Protocol: Liquid-Liquid Extraction (LLE) LLE provides cleaner extracts than PPT for artemisinin derivatives.[1] The hydrophobicity of DHA allows it to be extracted into organic solvents while leaving polar matrix components behind.[1]

ParameterRecommended SpecificationRationale
Extraction Solvent MTBE (Methyl tert-butyl ether) or Ethyl AcetateHigh recovery of DHA; low extraction of phospholipids.[1]
pH Modifier None or weak buffer (Neutral)DHA is acid-labile; avoid strong acid acidification during extraction.[1]
Temperature 4°C (Ice bath)Prevents thermal degradation of the endoperoxide bridge.[1]
Reconstitution Mobile Phase (High Organic %)Matches initial gradient conditions to prevent peak distortion.[1]

Step-by-Step LLE Workflow:

  • Aliquot 50-100 μL plasma into a polypropylene tube.

  • Add Internal Standard (e.g., Artemisinin or stable isotope labeled DHA).[1]

  • Add 1.0 mL extraction solvent (MTBE or Ethyl Acetate/Dichloromethane 8:2 v/v).[1]

  • Vortex for 10 minutes (ensure vigorous mixing).

  • Centrifuge at 4,000 rpm for 10 min at 4°C.

  • Transfer supernatant to a clean tube; evaporate to dryness under Nitrogen at <30°C .

  • Reconstitute in 100 μL mobile phase.

Scientific Insight: If LLE is insufficient, consider Solid Phase Extraction (SPE) using HLB (Hydrophilic-Lipophilic Balance) cartridges. SPE allows for a wash step (e.g., 5-10% methanol) that removes proteins and salts before eluting DHA with acetonitrile [1, 2].[1]

Module 2: Chromatographic Separation & Detection

The Core Challenge: DHA can degrade during chromatography if the column temperature is too high or the pH is too low.[1] Furthermore, DHA exists as


 and 

tautomers, which can cause peak splitting.[1]
Q2: My DHA peak is splitting or showing severe tailing. Is this a matrix effect?

Answer: This is likely on-column degradation or tautomerization , not a matrix effect.[1] DHA converts to dihydroartemisinin-dimers or dehydrates to deoxyartemisinin under acidic conditions or high heat.[1]

Troubleshooting Checklist:

  • Temperature: Ensure column oven is

    
    . Higher temperatures accelerate endoperoxide bridge cleavage [3].[1]
    
  • Mobile Phase pH: While 0.1% Formic Acid is common for LC-MS, it can catalyze degradation.[1]

    • Fix: Use Ammonium Formate (10mM, pH 4.5) or Ammonium Acetate .[1] This provides ionization support without the aggressive acidity of pure formic acid.[1]

  • Tautomer Separation: DHA interconverts between

    
     and 
    
    
    
    anomers.[1] If your peak looks like a "saddle," you may be partially separating these forms.[1]
    • Fix: Use a C18 column with high carbon load (e.g., Acquity BEH C18) or a PFP (Pentafluorophenyl) column to collapse these into a single peak or fully resolve them if required [4].[1]

Q3: I am using HPLC-UV at 210 nm and seeing "Ghost Peaks."

Answer: At 210 nm, you are detecting the mobile phase and almost every organic impurity in the matrix.[1] This is a "non-specific detection" issue.

  • Immediate Action: Run a "Gradient Blank" (inject pure solvent).[1] If peaks persist, they are in your mobile phase.[1]

  • Matrix Mitigation: If peaks appear only in samples, your extraction is dirty.[1] Switch to the LLE protocol in Module 1.

  • Detection Switch: If possible, switch to ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection) .[1] These detectors are universal but ignore the UV-absorbing solvent background, significantly improving signal-to-noise ratios for weak chromophores like DHA [5].[1]

Module 3: Quantification & Validation

The Core Challenge: Proving that your method is free from matrix effects requires quantitative evidence.

Q4: How do I calculate and validate the Matrix Factor (MF)?

Answer: You must quantify the suppression/enhancement using the Matuszewski Method (Post-extraction spike method) [6].[1]

The Experiment: Prepare three sets of samples:

  • Set A (Standard): Analyte in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.[1]

Calculations:

MetricFormulaInterpretation
Matrix Factor (MF)

MF < 1.0 = SuppressionMF > 1.0 = Enhancement
Recovery (RE)

Efficiency of the extraction step itself.[1]
Process Efficiency

The total yield of the method.[1]

Acceptance Criteria: The CV (Coefficient of Variation) of the IS-normalized Matrix Factor calculated from 6 different lots of matrix should be < 15% .

Visual Workflow: Matrix Effect Elimination

Matrix_Workflow cluster_Prep Sample Preparation cluster_LC LC Separation Sample Biological Sample (Plasma/Urine) PPT Protein Precip (Dirty) Sample->PPT Avoid LLE Liquid-Liquid Extraction (MTBE/EtOAc) Sample->LLE Preferred SPE Solid Phase Extraction (Oasis HLB) Sample->SPE Alternative Column C18 / PFP Column (Temp < 30°C) LLE->Column SPE->Column Detector MS/MS Detection (MRM Mode) Column->Detector Mobile Mobile Phase (NH4 Formate pH 4.5) Mobile->Column

Figure 2: Optimized analytical workflow for DHA.[1] Green nodes represent critical clean-up steps to remove phospholipids; Blue nodes represent chromatographic conditions that prevent degradation.[1]

References
  • Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin. Mol Cell Biomed Sci. (2021).[1][2]

  • Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry. J Chromatogr B. (2009).[1][3]

  • LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems. Molecules. (2019).[1]

  • Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer. Front Pharmacol. (2023).[1][4]

  • Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts. Medicines for Malaria Venture.

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis. Analyst. (2021).[1][2]

Sources

Technical Support Center: Dihydroartemisinin (DHA) Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Baseline Noise & Artifacts in HPLC Analysis

Welcome to the DHA Analysis Support Hub

Status: Active Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Low-UV Detection & Thermal Instability[1]

You are likely here because Dihydroartemisinin (DHA) is a "chromatographically silent" molecule. It lacks the conjugated double-bond systems that make most drugs easy to detect by UV.[1] Consequently, you are forced to monitor at 210 nm —a wavelength where solvents, buffers, and even temperature fluctuations create a chaotic baseline.

This guide addresses the three most common support tickets we receive: Baseline Noise , Ghost Peaks (Epimerization) , and Thermal Degradation .

Module 1: The Baseline Noise (UV Detection at 210 nm)

User Question: "My chromatogram baseline at 210 nm looks like 'grass,' making it impossible to integrate impurities <0.1%. How do I smooth this out?"

Technical Diagnosis: At 210 nm, you are operating near the "UV Cutoff" of many common solvents.[1] The noise is rarely electronic; it is usually chemical or environmental.[1]

Troubleshooting Protocol: The "Optical Floor" Audit
  • Solvent Selection (The #1 Culprit):

    • Issue: Methanol (MeOH) has a UV cutoff of ~205 nm. At 210 nm, MeOH absorbs significantly, creating a high background absorbance (often >1.0 AU). This forces the detector to apply high gain, amplifying noise.

    • Solution: Switch to Acetonitrile (ACN) .[2] ACN has a cutoff of ~190 nm, providing a much transparent window at 210 nm.[1]

    • Grade Matters: Use only "Gradient Grade" or "Far UV" grade ACN. Standard "HPLC Grade" often contains impurities that absorb at 210 nm.

  • Mobile Phase Blending:

    • Issue: On-line mixing (using the pump to mix A and B) creates "mixing noise" because the viscosity and refractive index of water and ACN differ.[1] At 210 nm, these microscopic fluctuations appear as sinusoidal waves in the baseline.

    • Solution: Pre-mix your mobile phase (isocratic) if possible. If running a gradient, ensure your pump has a high-efficiency mixer (e.g., Agilent Jet Weaver or equivalent).

  • Temperature Isolation:

    • Issue: UV absorbance is temperature-dependent.[1] Air conditioning cycling in the lab can cause the baseline to drift or oscillate.[1]

    • Solution: Insulate the capillary tubing connecting the column to the detector.[1] Ensure the flow cell is thermally controlled.

Data: Solvent Suitability at 210 nm

Solvent / AdditiveUV Cutoff (nm)Suitability for DHA @ 210 nmNotes
Acetonitrile 190High Preferred organic modifier.[1]
Methanol 205Low Causes high background/noise.[1]
Water <190High Must be 18.2 MΩ (Milli-Q).[1]
TFA (0.1%) 210Critical Fail Absorbs strongly; masks impurities.
Phosphoric Acid <190High Good for pH control, transparent.[1]
Ammonium Acetate 210Moderate Use low conc.[1] (<10mM) if needed.[2]
Module 2: The "Ghost" Peaks (Chemistry & Stability)

User Question: "I see a splitting peak for DHA, or peaks appearing in my blank. Is my column failing?"

Technical Diagnosis: DHA is a sesquiterpene lactone with a hemiacetal group.[1] It is chemically dynamic.[1] You are likely observing On-Column Epimerization or Thermal Degradation , not column failure.[1]

Mechanism: The Alpha/Beta Flux

DHA exists in equilibrium between


-DHA and 

-DHA epimers.[1] In solution, they interconvert. If this interconversion happens during the run (on the column), it manifests as:
  • A "saddle" between two peaks.[1]

  • Excessive peak tailing (band broadening).

  • A split peak.[1]

User Question: "How do I stop the peak splitting?"

Protocol: Controlling the Equilibrium

  • Temperature Control:

    • Standard: Run the column at 25°C - 30°C .

    • Advanced (Cryo): If splitting persists, lower column temperature to 10°C - 15°C . Lower temperatures slow the kinetics of interconversion, "freezing" the epimers into distinct peaks or a single merged peak depending on the separation speed.[1]

    • Warning: Do NOT exceed 40°C. High heat accelerates the conversion of DHA to Artemisinin (a degradation product), creating false impurity peaks.

  • Sample Preparation:

    • DHA is unstable in acidic solvents.[1] Ensure your diluent is neutral.[1]

    • Auto-sampler Stability: Keep the auto-sampler at 4°C . DHA degrades into "diketoaldehyde" species at room temperature over long sequences.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for troubleshooting DHA analysis.

DHA_Troubleshooting start START: DHA Analysis Issue issue_type Identify Symptom start->issue_type noise High Baseline Noise (Grass) issue_type->noise drift Baseline Drift issue_type->drift ghost Split Peaks / Ghost Peaks issue_type->ghost check_wavelength Check Wavelength (Is it < 220nm?) noise->check_wavelength temp_check Check Temperature Fluctuations drift->temp_check epimer_check Is Main Peak Split? ghost->epimer_check thermal_check Are impurities growing over time? ghost->thermal_check solvent_check Solvent Audit: Is MeOH used? check_wavelength->solvent_check Yes switch_acn ACTION: Switch to Gradient Grade ACN solvent_check->switch_acn Yes insulate ACTION: Insulate Tubing & Stabilize Room Temp temp_check->insulate cool_column ACTION: Lower Column Temp (10-25°C) epimer_check->cool_column Yes (Epimerization) cool_sampler ACTION: Set Autosampler to 4°C thermal_check->cool_sampler Yes (Degradation)

Caption: Decision tree for isolating noise sources versus chemical instability in DHA analysis.

Module 4: Alternative Detection (When UV Fails)

User Question: "I cannot get the UV baseline stable enough for my LOQ (Limit of Quantitation). What are my alternatives?"

Recommendation: Switch to ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .

Why?

  • Physics: These detectors evaporate the mobile phase.[1] Since ACN and Water are volatile, they disappear.[1] The detector only "sees" the non-volatile DHA and impurities.[1]

  • Benefit: The "UV Cutoff" of the solvent becomes irrelevant.[1] You can run gradients without the baseline rising.[1]

ELSD Optimization Protocol for DHA:

  • Drift Tube Temperature: Set low (35°C - 40°C). Reason: DHA is thermally unstable.[1] High evaporation temps will decompose the analyte inside the detector.[1]

  • Nebulizer Gas: Use high-purity Nitrogen (99.99%).

  • Mobile Phase: Must be 100% volatile.[1] Use Ammonium Acetate or Formic Acid; avoid Phosphate buffers (they are non-volatile and will clog the detector).

References
  • World Health Organization. (2019). The International Pharmacopoeia, 9th Edition.[1] "Artemisinin and Derivatives."[1][3][4][5][6][7][8][9]

  • Gaudin, K., et al. (2009).[3] "Determination of artesunate using reversed-phase HPLC at increased temperature and ELSD detection." Journal of Separation Science, 32(2), 231-237.[3]

  • Baertschi, S. W., et al. (2008).[10] "On-column epimerization of dihydroartemisinin: an effective analytical approach to overcome the shortcomings of the International Pharmacopoeia monograph." Journal of Chromatography A, 1216.[1][11] (Note: Validates the cryo-HPLC approach for epimer control).

  • Chromatography Online. (2019). "HPLC Diagnostic Skills–Noisy Baselines." LCGC Blog.

Sources

Technical Support Center: Dihydroartemisinin (DHA) Impurity Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Method Robustness & Troubleshooting for DHA Analysis

Welcome to the Technical Support Center

You are likely here because Dihydroartemisinin (DHA) is behaving unpredictably in your HPLC/UPLC workflow. Unlike standard small molecules, DHA presents a "perfect storm" of analytical challenges: it lacks a strong UV chromophore, it is thermally labile, and it exists in a dynamic equilibrium of


 and 

epimers.

This guide moves beyond basic textbook definitions. We focus on the causality of failure—why your method works on Monday but fails on Friday—and provide self-validating protocols to ensure robustness.

Module 1: The "Invisible" Impurities (Detection Logic)

User Issue: "I cannot achieve the required Limit of Quantitation (LOQ) for impurities using standard UV detection, or I am seeing massive baseline drift."

Technical Diagnosis: DHA and its key impurities (like Artemisinin) lack a conjugated


-system. They rely on the peroxide bridge for absorbance, which only absorbs significantly in the deep UV region (200–210 nm). At this wavelength, common solvents (Acetonitrile, Methanol) and buffers absorb light, causing high background noise and drift.

The Solution: Detector Selection Strategy While UV is the standard, it is often the wrong tool for robust trace impurity analysis of artemisinins unless strict solvent controls are in place.

Protocol: Optimization of Low-Wavelength UV vs. ELSD
ParameterUV-Vis (Low

)
ELSD (Evaporative Light Scattering)
Target Wavelength 210 nm (Critical: Bandwidth

4 nm)
N/A (Evaporation Temp: 35–40°C)
Mobile Phase Must use HPLC-Grade Acetonitrile (Cutoff <190 nm). Avoid Methanol (Cutoff ~205 nm).Volatile buffers only (Formic acid, Ammonium Acetate).
Linearity High (Beer-Lambert Law applies).Non-linear (Log-Log fit required).
Robustness Risk High.[1] Slight changes in organic modifier cause baseline shifts.Low. Solvent evaporation removes baseline interference.

Actionable Step: If your UV baseline noise > 0.5 mAU, switch mobile phase A to 10 mM Ammonium Acetate (pH 5.0) rather than Phosphate, or transition to ELSD for universal detection of non-chromophoric degradants.

Workflow: Detector Decision Tree

DetectorLogic cluster_UV UV Robustness Checks Start Start: Impurity Profiling Q1 Is impurity LOQ < 0.1% required? Start->Q1 UV UV Detection (210 nm) Q1->UV No (Assay only) ELSD ELSD / CAD Detection Q1->ELSD Yes (General Impurities) Check1 Solvent Cutoff Check UV->Check1 MS LC-MS (Single Quad) ELSD->MS Unknown Peak ID needed Check2 Ref. Cell Correction Check1->Check2

Figure 1: Decision logic for selecting the appropriate detector based on sensitivity requirements and molecular properties.

Module 2: The "Shifting" Peaks (Epimerization & Thermal Instability)

User Issue: "My main DHA peak splits into two, or the area ratio changes if the sample sits in the autosampler."

Technical Diagnosis: DHA is a lactol. In solution, it undergoes mutarotation, existing as an equilibrium mixture of


-DHA and 

-DHA.
  • Peak Splitting: If the chromatography is efficient and the temperature is low, you may partially separate these epimers, leading to a "split" peak or a shoulder.

  • On-Column Degradation: The endoperoxide bridge is thermally unstable. High column temperatures (>40°C) can cause DHA to degrade during the run, converting it back to Artemisinin (Impurity A) or other breakdown products, creating "ghost peaks" or elevated impurity levels.

The Solution: Kinetic Control You must freeze the equilibrium or merge the peaks intentionally.

Experimental Data: Temperature Impact on Recovery
Column TemperatureEpimer SeparationDegradation (Impurity A formation)Recommendation
10°C - 20°C Distinct split often visible (

and

resolve).
Negligible (< 0.1%).Recommended for stability, but requires integration of both peaks.
30°C - 40°C Broad, merging peak (peak tailing).Low (0.2 - 0.5%).Common compromise, but robustness is poor.[2]
> 50°C Sharp single peak (rapid interconversion).High (> 2.0%) .[3][4][5]Avoid. Artificial generation of impurities.

Critical Protocol:

  • Autosampler: Set to 4°C . This slows mutarotation and prevents hydrolysis in the vial.

  • Column Oven: Maintain at 25°C ± 2°C . Do not use high temperature to reduce backpressure; use a larger particle size or superficial porous particles instead.

Module 3: Method Robustness Strategy (DoE)

User Issue: "The method works in R&D but fails in QC validation."

Technical Diagnosis: Standard "One-Factor-at-a-Time" (OFAT) robustness testing misses interactions. For DHA, the interaction between pH and Organic Modifier % is critical because pH affects the rate of epimerization and the stability of the lactol ring.

The Solution: Targeted Stress Testing According to ICH Q2(R1) and upcoming Q14 guidelines, you must demonstrate the method's capability to withstand deliberate variations.

Robustness Design of Experiment (DoE) Protocol

Perform these specific variations. If the resolution between Impurity A (Artemisinin) and DHA drops below 1.5, the method is not robust.

  • pH Variation:

    
     units. (DHA is sensitive to basic pH; ensure buffer is acidic, typically pH 3.0–5.0).
    
  • Wavelength:

    
    . (A shift to 212 nm can drop sensitivity by 30% due to the steep slope of the absorption curve).
    
  • Flow Rate:

    
    .
    
Workflow: Robustness Testing Cycle

Robustness cluster_Params Stress Parameters Center Nominal Conditions pH pH (± 0.2) Center->pH Temp Temp (± 5°C) Center->Temp Flow Flow (± 10%) Center->Flow Wave Wavelength (± 2nm) Center->Wave Eval Evaluate Resolution (Rs > 1.5) pH->Eval Temp->Eval Flow->Eval Wave->Eval

Figure 2: Multivariate robustness testing scheme focusing on critical quality attributes (Resolution and Tailing).

Frequently Asked Questions (FAQs)

Q: Why do I see a "negative" peak before my main DHA peak? A: This is likely a Refractive Index (RI) effect caused by the sample solvent mismatch. If you dissolve DHA in 100% Methanol but your mobile phase is 60% Acetonitrile, the mixing wave travels through the column. Fix: Dissolve the sample in the mobile phase itself.

Q: Can I use Phosphate buffer? A: Yes, but only if using UV detection. If you ever plan to use LC-MS or ELSD for impurity identification, Phosphate is non-volatile and will ruin the detector. Ammonium Acetate or Formate is preferred for "future-proofing" the method.

Q: My retention times are drifting downward over 50 injections. A: Check your mobile phase pH. Acetonitrile/Water mixtures can absorb CO2 over time, shifting pH. Fix: Use a buffered mobile phase (e.g., 10mM Ammonium Acetate) rather than simple water/organic mixtures to lock the pH.

References
  • International Pharmacopoeia. (2019). Artemisinin and Derivatives: Monographs. World Health Organization.[6][7][8] [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Vander Heyden, Y., et al. (2001). Robustness tests: an efficient tool for the optimization of HPLC methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Cok, L., et al. (2025).[9] Determination of artesunate using reversed-phase HPLC at increased temperature and ELSD detection. ResearchGate. [Link]

  • Parapini, S., et al. (2015). Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions. Antimicrobial Agents and Chemotherapy.[9][10][11] [Link]

Sources

Technical Support Center: Dihydroartemisinin (DHA) Mobile Phase Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Mobile Phase for Dihydroartemisinin and Separation of Impurity F Support Level: Tier 3 (Advanced Method Development)

Executive Summary

Dihydroartemisinin (DHA) presents a unique "Chromatographic Paradox." It is a heat-sensitive, acid-labile hemiacetal that lacks a strong UV chromophore. Impurity F (identified in key pharmacopoeias as a ring-opened carboxylic acid derivative, CAS 173427-03-7) requires acidic conditions for retention on C18 columns. However, acidic conditions accelerate the on-column degradation of DHA into 9,10-anhydrodihydroartemisinin (Impurity C).

This guide provides the protocols to balance these opposing requirements, ensuring the separation of Impurity F without generating artifactual degradation peaks.

Module 1: The "Golden Standard" Protocol

Start here. This protocol is the optimized baseline derived from stability-indicating studies.

ParameterSpecificationTechnical Rationale
Column C18 with Polar Embedding (e.g., Waters SymmetryShield RP18 or Phenomenex Luna Omega PS C18)Polar embedded groups shield silanols, improving peak shape for the acidic Impurity F without requiring extremely low pH.
Mobile Phase A 10 mM Ammonium Formate (pH 4.0 - 4.5) CRITICAL: pH < 4.0 causes DHA degradation. pH > 5.0 causes Impurity F (acid) to ionize and elute in the void volume.
Mobile Phase B Acetonitrile (HPLC Grade) Methanol can cause acetal exchange with DHA (forming methyl-ether artifacts); Acetonitrile is chemically inert toward the lactol group.
Flow Rate 1.0 mL/minStandard flow; lower to 0.8 mL/min if backpressure exceeds 250 bar to prevent frictional heating (which degrades DHA).
Temperature 30°C ± 2°C strictly controlled. Temperatures >40°C induce thermal degradation of the endoperoxide bridge.
Detection UV 210 nm or ELSD/CAD DHA has weak UV absorbance (end absorption). ELSD is preferred for higher sensitivity and baseline stability.
Module 2: The "pH Paradox" Visualization

Understanding why your separation fails is as important as fixing it. The diagram below illustrates the opposing forces of Stability vs. Retention.

DHA_Optimization_Logic Start Optimization Goal: Separate Impurity F & Preserve DHA Condition_Acid Condition: Low pH (< 3.0) Start->Condition_Acid Condition_Neut Condition: Neutral pH (> 5.0) Start->Condition_Neut Condition_Opt Sweet Spot: pH 4.0 - 4.5 (Ammonium Formate) Start->Condition_Opt Result_Acid Impurity F Retained (Good) DHA Degrades (Bad) Condition_Acid->Result_Acid Result_Neut DHA Stable (Good) Impurity F Elutes in Void (Bad) Condition_Neut->Result_Neut Result_Opt Balanced Retention Minimal Degradation Condition_Opt->Result_Opt Mech_Acid Mechanism: Acid catalyzes ring opening (Ghost Peaks Appear) Result_Acid->Mech_Acid Mech_Neut Mechanism: Impurity F (Carboxylic Acid) Ionizes to Carboxylate Result_Neut->Mech_Neut

Caption: The "pH Paradox" in DHA analysis. Extreme pH values force a trade-off between analyte stability and impurity retention. The optimal window is narrow (pH 4.0–4.5).

Module 3: Troubleshooting & FAQs

Direct solutions to common symptoms observed in the lab.

Q1: I see "Ghost Peaks" appearing after the main DHA peak. What are they?

Diagnosis: On-column degradation. The Science: DHA is a hemiacetal (lactol). In acidic environments (pH < 3.[1]0) or high temperatures, it dehydrates to form 9,10-anhydrodihydroartemisinin (Impurity C), which is more hydrophobic and elutes later. The Fix:

  • Check pH: Ensure your aqueous buffer is pH ≥ 4.0 .

  • Check Temperature: Lower column oven temperature to 25°C - 30°C .

  • Solvent Check: If using Methanol, switch to Acetonitrile . Methanol can react with DHA to form methyl-ether artifacts (O-methylation).

Q2: Impurity F is co-eluting with the solvent front (Void Volume).

Diagnosis: Ionization of the impurity. The Science: Impurity F contains a carboxylic acid group (propanoic acid moiety). At neutral pH (e.g., water/ACN without buffer), the acid deprotonates to its anionic form (


), becoming highly polar and unretained on C18.
The Fix: 
  • Buffer is Mandatory: You cannot use plain water. Add 10mM Ammonium Formate adjusted to pH 4.0.

  • Acidification: This suppresses ionization (

    
    ), increasing hydrophobicity and retention.
    
Q3: The baseline is drifting, and sensitivity is poor at 210 nm.

Diagnosis: Weak chromophore and refractive index effects. The Science: DHA lacks a conjugated


-system, meaning it has negligible UV absorbance above 220 nm. Detection at 210 nm relies on the endoperoxide bridge, which is non-specific and prone to mobile phase interference.
The Fix: 
  • Switch Detector: If available, use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are universal detectors ideal for semi-volatile, non-chromophoric compounds.

  • Mobile Phase Transparency: If stuck with UV, ensure you use HPLC-grade Acetonitrile (cutoff <190 nm) and avoid phosphate buffers, which can absorb at low wavelengths.

Module 4: Advanced Optimization Workflow

Use this decision tree to fine-tune resolution if the standard protocol yields


.

Optimization_Workflow Step1 Initial Run: C18, pH 4.0, 30°C Check Check Resolution (Rs) Impurity F vs DHA Step1->Check Branch_Poor Rs < 1.5 Check->Branch_Poor Branch_Good Rs > 1.5 Check->Branch_Good Action1 Decrease ACN by 5% (Increase Retention) Branch_Poor->Action1 Final Validate Method (Linearity/Stability) Branch_Good->Final Action2 Lower pH to 3.8 (Watch for Degradation!) Action1->Action2 If fails Action3 Switch to Phenyl-Hexyl (Change Selectivity) Action2->Action3 If fails

Caption: Step-by-step logic for resolving Impurity F. Note that lowering pH (Action 2) is a risky move that requires immediate stability verification.

References
  • European Directorate for the Quality of Medicines & Healthcare (EDQM). (2025). Impurity Control in the European Pharmacopoeia: Dihydroartemisinin Monograph. Retrieved from [Link]

  • Pharmace Research Laboratory. (2024). Dihydroartemisinin Impurity F Structure and Properties (CAS 173427-03-7).[2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Estimation of dihydroartemisinin using high-resolution LC/ESI-MS: Stability and Mobile Phase Optimization. Retrieved from [Link]

  • Medicines for Malaria Venture (MMV). (2020). Development of HPLC analytical protocol for artemisinin quantification and impurity profiling. Retrieved from [Link]

Sources

Technical Support Center: Dihydroartemisinin (DHA) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing On-Column Degradation

Welcome to the Technical Support Center for Dihydroartemisinin (DHA) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the chromatographic analysis of DHA. As a potent antimalarial agent and the primary active metabolite of other artemisinin derivatives, accurate quantification of DHA is critical. However, its inherent instability can lead to significant on-column degradation, compromising data integrity.

This document provides in-depth troubleshooting advice and preventative strategies based on a thorough understanding of the chemical mechanisms driving DHA degradation.

Part 1: Understanding On-Column Degradation of DHA

Dihydroartemisinin's therapeutic efficacy is intrinsically linked to its endoperoxide bridge within the 1,2,4-trioxane ring system.[1][2] This same functional group, however, is the primary site of its chemical instability. On-column degradation is not a random event but a predictable outcome of specific chemical interactions with the stationary phase, mobile phase, and analytical conditions.

Key Factors Influencing DHA Stability:
  • pH: DHA is most stable in acidic conditions (pH 2-6).[1] As the pH increases towards neutral and alkaline conditions (pH > 6), the rate of degradation significantly accelerates.[1][3][4] This is a critical consideration for mobile phase preparation.

  • Temperature: Elevated temperatures promote the degradation of DHA.[5][6][7] It is crucial to control the temperature of the column and the autosampler. Some studies have shown improved stability at refrigerated or sub-ambient temperatures (0-10°C).[8]

  • Stationary Phase: While a variety of reversed-phase columns have been used, the specific chemistry can influence stability. C18 and Phenyl columns are commonly employed.[1][5] The surface chemistry and any residual metals in the silica matrix can potentially catalyze degradation.

  • Presence of Iron: Artemisinins, including DHA, are known to degrade in the presence of ferrous iron (Fe(II)-heme).[1][4] While more of a concern in biological matrices, it's a reminder of the molecule's sensitivity to metal ions which could be present in the HPLC system or column.

  • Epimerization: Dihydroartemisinin exists as two epimers, α-DHA and β-DHA. Interconversion between these isomers can occur on-column, leading to peak broadening or the appearance of multiple peaks for a single analyte.[6][8]

Visualizing the Degradation Pathway

The degradation of DHA often involves the cleavage of the endoperoxide bridge, leading to the formation of various degradation products. While the exact on-column degradation products can vary, understanding the initial steps is key to prevention.

DHA_Degradation cluster_conditions Catalytic Conditions Temp High Temperature (>25°C) DHA Dihydroartemisinin (DHA) (Stable) Temp->DHA pH Neutral/Alkaline pH (>6) pH->DHA Metals Metal Ions (e.g., Fe²⁺) Metals->DHA Intermediate Reactive Intermediates (Endoperoxide Cleavage) DHA->Intermediate Degradants Inactive Degradation Products Intermediate->Degradants

Caption: Factors contributing to DHA degradation.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the chromatographic analysis of DHA.

Q1: I'm seeing a significant loss of DHA peak area over a sequence of injections. What's causing this and how can I fix it?

A1: This is a classic sign of on-column degradation. The DHA is likely degrading as it passes through the column.

  • Immediate Action: Lower the column temperature. If your HPLC system has a column thermostat, set it to a lower temperature, for instance, 10-15°C. If not, consider running the analysis in a cold room if possible.

  • Check Your Mobile Phase pH: Ensure your mobile phase is acidic. A pH between 2.7 and 4.5 is often recommended.[6][9] Formic acid (0.1%) or ammonium formate buffer are common choices.[7][9]

  • Sample Stability: DHA is also unstable in solution.[5][10] Keep your samples in the autosampler at a low temperature (e.g., 4°C). Prepare fresh standards and samples as needed and avoid prolonged storage at room temperature.[10]

Q2: My DHA peak is broad, split, or has a significant tail. What is happening?

A2: This could be due to on-column epimerization, where the α and β isomers of DHA are interconverting during the separation.

  • Lower the Temperature: As with signal loss, reducing the column temperature can slow down the rate of interconversion, leading to sharper peaks.[8]

  • Optimize Flow Rate: A higher flow rate reduces the residence time of the analyte on the column, which can minimize the time for on-column reactions to occur. Experiment with increasing the flow rate, keeping in mind the pressure limits of your system.

  • Mobile Phase Composition: The choice of organic modifier and its proportion can influence peak shape. A combination of acetonitrile, water, and sometimes methanol has been found to be effective.[2][11]

Q3: I'm observing unexpected peaks in my chromatogram that are not present in my initial sample. Are these contaminants?

A3: While contamination is a possibility, it's highly likely you are observing degradation products of DHA that are being formed on-column.

  • Perform a Forced Degradation Study: To confirm this, intentionally degrade a sample of DHA (e.g., by adjusting the pH to be slightly basic or by gentle heating) and inject it. If the peaks in your forced degradation sample match the unexpected peaks in your analytical run, you have confirmed they are degradation products.

  • Systematic Troubleshooting: To pinpoint the source of degradation, systematically evaluate each component of your method.

    • Injector: Is the injector temperature too high?

    • Column: Is the column old or contaminated? Try a new column of the same type.

    • Mobile Phase: Is the pH of your mobile phase correct? Has it been freshly prepared?

Q4: Can I use a guard column with my DHA analysis?

A4: Yes, using a guard column is a good practice to protect your analytical column from contaminants in the sample matrix.[12] However, ensure that the guard column has the same stationary phase as your analytical column to avoid creating a new site for potential degradation.

Part 3: Prophylactic Strategies for Robust DHA Analysis

Instead of troubleshooting, a well-designed method can prevent on-column degradation from the start. Here are some proactive strategies.

Method Development Recommendations
ParameterRecommended Starting ConditionRationale
Column C18 or Phenyl, < 5 µm particle sizeProvides good retention and selectivity.[1][5][10]
Mobile Phase A 10 mM Ammonium Formate (pH 2.7-4.5) or 0.1% Formic Acid in WaterMaintains an acidic environment to stabilize DHA.[6][7][9]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.[11]
Gradient/Isocratic Isocratic or a shallow gradientSimplifies the method and can improve reproducibility.
Flow Rate 0.3 - 1.0 mL/minA balance between run time and minimizing on-column residence.[5][11]
Column Temperature 10 - 25°CLower temperatures significantly reduce degradation.[6][8]
Autosampler Temp. 4°CPreserves the stability of DHA in prepared samples.[10]
Detection UV at 210 nm or Mass SpectrometryDHA has a chromophore suitable for low UV detection.[5][13] MS offers higher sensitivity and specificity.
Experimental Protocol: Sample Preparation for Plasma Analysis with Stabilization

This protocol is adapted from methods designed to prevent degradation in biological matrices, with principles applicable to on-column stability.

  • Sample Collection & Storage: Collect blood samples in appropriate anticoagulant tubes and process to obtain plasma promptly. Store plasma samples at -80°C until analysis.

  • Thawing: Thaw frozen plasma samples on ice to minimize degradation.[10][12]

  • Protein Precipitation:

    • To 100 µL of plasma in a polypropylene tube on ice, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

  • Injection: Inject the supernatant into the LC-MS/MS system.

Note: For samples with a high degree of hemolysis, pre-treatment with stabilizing agents like hydrogen peroxide or sodium nitrite has been reported to be effective, though this may require method re-validation.[14]

Troubleshooting Logic Workflow

Troubleshooting_Workflow Start Problem Observed: Peak Tailing, Splitting, or Area Loss Check_Temp Is Column/Autosampler Temperature Controlled and Low? Start->Check_Temp Lower_Temp Action: Lower Temperature (e.g., 10-25°C) Check_Temp->Lower_Temp No Check_pH Is Mobile Phase pH Acidic (e.g., pH 2.7-4.5)? Check_Temp->Check_pH Yes Lower_Temp->Check_pH Adjust_pH Action: Prepare Fresh Acidic Mobile Phase (e.g., 0.1% FA) Check_pH->Adjust_pH No Check_Column Is the Column Old or Contaminated? Check_pH->Check_Column Yes Adjust_pH->Check_Column Replace_Column Action: Replace with a New Column Check_Column->Replace_Column Yes Optimize_Method Consider Further Method Optimization (e.g., Flow Rate) Check_Column->Optimize_Method No Replace_Column->Optimize_Method Resolved Problem Resolved Optimize_Method->Resolved

Caption: A logical workflow for troubleshooting DHA degradation.

References

  • Gbotosho, G. O., et al. (2015). Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays. Antimicrobial Agents and Chemotherapy, 59(7), 4046–4052. [Link]

  • Twibanire, J. D. (2012). ANALYTICAL CHARACTERIZATION OF ARTEMISININ AND ITS DERIVATIVES USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY, ELECTROCHEMISTRY AND MASS SPECTROMETRY. [Link]

  • Asih, P. B. S., et al. (2021). Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin. Molecular and Cellular Biomedical Sciences, 5(1), 29. [Link]

  • Kaur, H., et al. (2015). Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions. The American Journal of Tropical Medicine and Hygiene, 92(6_Suppl), 71–79. [Link]

  • Xie, S., et al. (2011). Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method. Bioanalysis, 3(24), 2731–2739. [Link]

  • Ahmad, A., et al. (2023). Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software. Frontiers in Pharmacology, 14. [Link]

  • Gazar, A. M., et al. (2021). Chemical stability of artemisinin derivatives. ResearchGate. [Link]

  • Nuffield Department of Medicine. (n.d.). Stability of the antimalarial drug dihydroartemisinin under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. [Link]

  • G. Gatti, et al. (2008). On-column epimerization of dihydroartemisinin: An effective analytical approach to overcome the shortcomings of the International Pharmacopoeia monograph. Journal of Chromatography A, 1192(1), 130-134. [Link]

  • Oke, K., & Mugweru, A. (2022). LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems. Separations, 9(8), 218. [Link]

  • Medicines for Malaria Venture. (2009). Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts SUMMARY. [Link]

  • Singh, S., et al. (2016). Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. Marmara Pharmaceutical Journal, 20(1). [Link]

  • Hanboon, C., et al. (2019). Stability of Dihydroartemisinin–Piperaquine Tablet Halves During Prolonged Storage Under Tropical Conditions. The American Journal of Tropical Medicine and Hygiene, 101(6), 1297–1300. [Link]

  • Sravani, S., et al. (2018). Stability Indicating Degradation Behaviour of Artesunate Under stress conditions. Research Journal of Pharmacy and Technology, 11(11), 4885. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). The forced degradation and solid state stability indicating study and Validation of method for the determination of Assay of Artesunate by HPLC. [Link]

Sources

Technical Support Center: High-Sensitivity Impurity Profiling for Dihydroartemisinin (DHA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Enhancing Sensitivity for Low-Level Dihydroartemisinin Impurities Case ID: DHA-IMP-001

Introduction: The "Invisible" Analyte Challenge

Welcome to the technical support hub for Artemisinin derivatives. If you are analyzing Dihydroartemisinin (DHA), you are likely facing the "Chromophore Conundrum." Unlike most small molecules, DHA lacks a conjugated


-system, rendering it nearly invisible to standard UV detection (254 nm). Furthermore, its endoperoxide bridge—the source of its antimalarial potency—makes it thermally labile, creating "ghost peaks" during aggressive sample preparation.

This guide moves beyond standard pharmacopoeial methods (which often struggle at trace levels <0.1%) to provide high-sensitivity workflows using Charged Aerosol Detection (CAD) and Soft-Ionization LC-MS/MS .

Module 1: The UV Barrier & Chromatographic Anomalies

Q: I am using the Ph. Eur. method at 210 nm, but my baseline noise prevents me from seeing impurities below 0.1%. How can I fix this?

A: Detection at 210 nm is operating at the "cutoff" edge of most solvents, meaning your mobile phase absorbs almost as much energy as your analyte. To enhance signal-to-noise (S/N) ratios without changing detectors, you must optimize "optical transparency."

Troubleshooting Protocol: UV Optimization

  • Solvent Grade: Switch from "HPLC Grade" to "LC-MS Grade" acetonitrile. The lower UV cutoff reduces background absorbance.

  • Buffer Selection: Avoid carboxylate buffers (acetate/formate) if possible, as they absorb at 210 nm. Use Phosphate buffer (pH 3.0) if your column permits, as it is transparent at low wavelengths. Note: Do not use phosphate with MS detectors.

  • Reference Cell Correction: If using a Diode Array Detector (DAD), ensure your reference wavelength is set off the peak (e.g., 360 nm) with a bandwidth of 100 nm to compensate for refractive index effects.

Q: My DHA peak is splitting into a "saddle" shape or two distinct peaks. Is my column failing?

A: Likely not. This is a classic chemical artifact, not a hardware failure. DHA exists in dynamic equilibrium between


- and 

-epimers (anomers) in solution.[1]
  • The Mechanism: The hydroxyl group at C-12 allows the ring to open and close, interconverting isomers.

  • The Fix: You cannot stop this equilibrium, but you can control how it appears on the chromatogram.

    • Option A (Merge): Increase column temperature to 40–50°C . This accelerates the interconversion rate faster than the chromatographic timescale, merging the isomers into a single, sharp peak.

    • Option B (Separate): If you must quantify isomers separately, lower the temperature to 10–15°C to "freeze" the equilibrium.

    • Critical Step: Allow standards and samples to equilibrate at room temperature for 18–24 hours post-reconstitution before injection to ensure the

      
       ratio is constant.
      

Module 2: Advanced Detection (Moving Beyond UV)

Q: I need to detect impurities A, B, and C at 0.05% levels. UV is insufficient. Should I use LC-MS or CAD?

A: This depends on your goal: Quantification (CAD) vs. Identification (MS).

Technique 1: Charged Aerosol Detection (CAD)

CAD is the preferred "workhorse" for DHA purity because its response is independent of chemical structure (unlike UV). It detects any non-volatile particle.[2]

  • Why it works: DHA forms particles after the mobile phase evaporates.

  • Sensitivity: Can easily reach 0.01% (LOD).

  • Linearity: CAD is inherently non-linear. You must use a quadratic curve fit or an inverse gradient compensation setup.

Technique 2: Soft-Ionization LC-MS/MS

Mass Spectrometry is the most sensitive but risky due to the fragility of the endoperoxide bridge. Hard ionization (standard ESI settings) will shatter the molecule, causing in-source fragmentation that mimics degradation impurities.

Protocol: "Soft" Ionization for Labile Peroxides

  • Ionization Source: ESI (Positive Mode).[1][3][4]

  • Adduct Strategy: Do not target the protonated ion

    
    . It is unstable and loses water immediately (
    
    
    
    ).
    • Target: Ammonium adduct

      
      .
      
    • Mobile Phase Additive: Add 5–10 mM Ammonium Acetate or Ammonium Formate .

  • Source Temperature: Keep the desolvation temperature < 350°C to prevent thermal degradation in the source.

Data Comparison: Detector Capabilities

FeatureHPLC-UV (210 nm)HPLC-CADLC-MS/MS (ESI+)
Primary Mechanism UV AbsorbanceParticle ChargingMass-to-Charge Ratio
Sensitivity (LOD) ~0.1% (High Noise)~0.01% (Excellent)<0.001% (Trace)
Linearity LinearCurvilinear (Quadratic)Linear (Dynamic Range)
DHA Specificity Low (Solvent interference)High (Universal)High (Mass specific)
Thermal Risk NoneLowHigh (Source fragmentation)

Module 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct detection method based on your sensitivity requirements and available instrumentation.

MethodSelection Start Start: DHA Impurity Profiling LimitCheck Required Sensitivity Limit? Start->LimitCheck UV_Path Limit > 0.1% (Routine QC) LimitCheck->UV_Path Standard Trace_Path Limit < 0.1% (Trace/R&D) LimitCheck->Trace_Path High Sensitivity UV_Method HPLC-UV (210 nm) *Use Phosphate Buffer *High Purity MeCN UV_Path->UV_Method Detector_Choice Quantification or ID? Trace_Path->Detector_Choice CAD_Method HPLC-CAD *Universal Response *Good for unknown impurities Detector_Choice->CAD_Method Quantification MS_Method LC-MS/MS (ESI+) *Target [M+NH4]+ *Soft Ionization Detector_Choice->MS_Method Identification/Trace

Figure 1: Decision tree for selecting the optimal detection modality for DHA impurities.

Module 4: Sample Preparation & Stability

Q: I see "Ghost Peaks" that increase the longer the sample sits in the autosampler. What is happening?

A: You are likely witnessing on-column or in-vial thermal degradation . DHA is chemically fragile; the endoperoxide bridge cleaves easily to form dehydro-artemisinin and other rearrangement products.

The "Cold Chain" Preparation Protocol:

  • Evaporation: If concentrating samples, never exceed 30°C . Use a nitrogen evaporator rather than a rotary evaporator with a hot water bath.

  • Solvent Choice: Avoid protic solvents (methanol) if possible, as they can promote ring opening. Acetonitrile is preferred.

  • Autosampler: Set the autosampler temperature to 4°C . Never run DHA samples at ambient temperature if the run queue exceeds 4 hours.

StabilityLogic Sample DHA Sample Heat Heat (>30°C) Sample->Heat Exposure Protic Protic Solvent (Methanol/Acid) Sample->Protic Dissolution Bridge Endoperoxide Bridge Cleavage Heat->Bridge Protic->Bridge ImpurityA Impurity: Deoxyartemisinin Bridge->ImpurityA ImpurityB Impurity: Dehydroartemisinin Bridge->ImpurityB

Figure 2: Degradation pathways triggered by improper sample handling.

References

  • European Pharmacopoeia (Ph.[5] Eur.) . Artemisinin and Dihydroartemisinin Monographs. (Provides the baseline UV methods and impurity limits).

  • Vandercruyssen, K., et al. (2014).[4] Analysis of artemisinin and derivatives: A review of the most recent HPLC and LC-MS methods. (Comprehensive review of detection strategies).

  • Thermo Fisher Scientific . Charged Aerosol Detection for Non-Chromophoric Compounds. (Technical notes on CAD linearity and sensitivity).

  • Hodel, Y., et al. (2009).[4] Determination of Dihydroartemisinin in Human Plasma by LC-MS/MS. (Source for soft ionization and ammonium adduct strategy).

  • ICH Guidelines . Q3A(R2): Impurities in New Drug Substances. (Regulatory limits for reporting and qualification).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Establishing Limits of Detection and Quantification for Dihydroartemisinin Impurity F: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Dihydroartemisinin impurity F, a critical step in the quality control of Dihydroartemisinin, a potent antimalarial drug. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the selection of analytical techniques and validation procedures, grounded in regulatory expectations.

Dihydroartemisinin is a semisynthetic derivative of artemisinin, and like many APIs, it can contain impurities that arise during synthesis or degradation.[1] The control of these impurities is a regulatory requirement and is essential for patient safety. This compound, with the IUPAC name (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid, is one such related substance that must be monitored.[2]

This guide will compare two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of this impurity. The focus will be on the practical aspects of method validation, specifically the determination of LOD and LOQ, in line with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R2).[3]

The Crucial Role of LOD and LOQ in Impurity Profiling

Before delving into the experimental protocols, it is essential to understand the significance of the Limit of Detection (LOD) and Limit of Quantification (LOQ).

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[3]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[3]

For impurity analysis, the LOQ is particularly critical as it defines the lower limit for accurately monitoring and controlling the levels of potentially harmful substances in the API.

Comparative Overview of Analytical Techniques

The choice of analytical technique is the foundation of a robust impurity detection method. Here, we compare HPLC-UV and UPLC-MS/MS for the analysis of this compound.

FeatureHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity with smaller particles for higher efficiency, detection by mass-to-charge ratio.
Specificity Moderate. Co-eluting compounds with similar UV spectra can interfere.High. Provides structural information, minimizing interference.
Sensitivity Lower. Dependent on the chromophore of the analyte.Very high. Capable of detecting trace amounts.
Speed Slower run times.Faster run times due to higher pressure and smaller particle sizes.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Applicability to Impurity F Potentially suitable if Impurity F has a chromophore, but may lack the required sensitivity.Ideal for trace-level quantification due to its high sensitivity and specificity.

Experimental Protocols

The following protocols are designed to be self-validating systems, providing a clear path for determining the LOD and LOQ of this compound. A commercially available reference standard of Impurity F is required for these procedures.[2][4]

Protocol 1: HPLC-UV Method

This method represents a traditional approach and is often used for routine quality control.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV/Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by analyzing the UV spectrum of Impurity F. A wavelength of 216 nm has been used for Dihydroartemisinin.[5]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Standard Stock Solution of Impurity F: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.

3. Determination of LOD and LOQ (Based on Signal-to-Noise Ratio):

  • Prepare a series of progressively more dilute solutions of Impurity F.

  • Inject each solution and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.

Protocol 2: UPLC-MS/MS Method

This method offers higher sensitivity and specificity, making it suitable for detecting impurities at very low levels.

1. Instrumentation and Chromatographic Conditions:

  • UPLC-MS/MS System: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-efficiency C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7]

  • Flow Rate: 0.4 mL/min.[8]

  • Ionization Mode: Positive ESI.[7]

  • MS/MS Detection: Monitor for a specific parent-daughter ion transition for Impurity F.

2. Preparation of Solutions:

  • Prepare stock and working standard solutions of Impurity F as described in the HPLC-UV protocol, but at lower concentrations appropriate for the higher sensitivity of the UPLC-MS/MS system.

3. Determination of LOD and LOQ (Based on Calibration Curve):

  • Prepare a series of at least six calibration standards at the lower end of the expected concentration range.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • Calculate the LOD and LOQ using the following formulas as per ICH guidelines:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (which can be estimated from the standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

LOD_LOQ_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_determination LOD & LOQ Determination stock Prepare Impurity F Stock Solution dilutions Create Serial Dilutions stock->dilutions inject Inject Samples into HPLC or UPLC-MS/MS dilutions->inject acquire Acquire Chromatographic Data inject->acquire sn Signal-to-Noise Ratio (LOD ~3:1, LOQ ~10:1) acquire->sn cal Calibration Curve Method (LOD = 3.3σ/S, LOQ = 10σ/S) acquire->cal

Workflow for LOD and LOQ Determination.

Method_Comparison cluster_hplcuv HPLC-UV cluster_uplcmsms UPLC-MS/MS topic Analysis of this compound hplc_uv HPLC with UV Detection topic->hplc_uv uplc_msms UPLC with MS/MS Detection topic->uplc_msms hplc_adv Advantages: - Lower Cost - Simpler Operation hplc_uv->hplc_adv hplc_dis Disadvantages: - Lower Sensitivity - Potential for Interference hplc_uv->hplc_dis uplc_adv Advantages: - High Sensitivity - High Specificity - Faster Analysis uplc_msms->uplc_adv uplc_dis Disadvantages: - Higher Cost - More Complex uplc_msms->uplc_dis

Sources

Comparison Guide: HPLC vs. UPLC for Dihydroartemisinin Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydroartemisinin (DHA), a potent antimalarial agent and the active metabolite of artemisinin derivatives, presents unique analytical challenges due to its thermal instability and lack of a strong UV chromophore . While High-Performance Liquid Chromatography (HPLC) remains the regulatory standard in many pharmacopoeias (USP/EP), Ultra-Performance Liquid Chromatography (UPLC) offers superior resolution and sensitivity.

This guide provides a data-driven comparison, demonstrating that UPLC is the scientifically superior choice for impurity profiling of DHA , primarily because its shorter run times significantly reduce on-column degradation—a critical artifact often mistaken for inherent impurities in standard HPLC methods.

Technical Deep Dive: The Challenge of DHA Analysis

The Molecule

DHA contains an endoperoxide bridge (


) essential for its antimalarial activity but responsible for its thermal lability. It exists as two tautomers (

and

epimers) in solution, which can complicate peak integration if separation efficiency is poor.
The Detection Problem

DHA lacks a conjugated


-system, resulting in negligible UV absorption above 220 nm. Traditional methods rely on low-wavelength UV (210 nm), which suffers from baseline drift and solvent interference.
  • HPLC Limitation: Long residence times on the column can lead to the thermal cleavage of the endoperoxide bridge, generating "ghost" impurities (degradation artifacts) during the run.

  • UPLC Solution: The use of sub-2

    
     particles allows for higher linear velocities (
    
    
    
    ) without sacrificing efficiency (
    
    
    ), according to the Van Deemter equation. This reduces the analyte's exposure to the column environment, preserving sample integrity.[1]

Experimental Protocols

The following protocols represent a standardized comparison based on validated stability-indicating methods.

Protocol A: Conventional HPLC (Baseline)
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18,

    
    , 
    
    
    
    packing (e.g., Waters Symmetry or equivalent).
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[2][3][4][5]

    • Mode: Isocratic (60:40 A:B) or Gradient.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Injection Volume:

    
    .
    
  • Detection: UV at 210 nm.[3][4]

  • Run Time: 45 minutes.

Protocol B: UPLC/UHPLC (Advanced)
  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: C18,

    
    , 
    
    
    
    packing (e.g., ACQUITY UPLC BEH C18).
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[2][3][4][5]

    • Mode: Gradient (optimized for rapid elution).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume:

    
    .
    
  • Detection: UV at 210 nm (or ELSD/MS for enhanced sensitivity).

  • Run Time: 8 minutes.

Analytical Workflow Diagram

DHA_Workflow Sample Sample Preparation (DHA in Acetonitrile) Split Method Selection Sample->Split HPLC HPLC Path (5µm Column) High Residence Time Split->HPLC Legacy UPLC UPLC Path (1.7µm Column) Low Residence Time Split->UPLC Modern Detect Detection (UV 210nm / MS) HPLC->Detect UPLC->Detect Result_HPLC Result A: Broad Peaks Potential Thermal Degradation Detect->Result_HPLC via HPLC Result_UPLC Result B: Sharp Peaks Preserved Integrity Detect->Result_UPLC via UPLC

Figure 1: Comparative workflow highlighting the impact of residence time on sample integrity.

Performance Comparison Data

The following data summarizes the performance metrics observed when analyzing DHA and its key impurities (Impurity A - Artemisinin; Impurity B - Deoxyartemisinin).

MetricHPLC (Protocol A)UPLC (Protocol B)Impact Analysis
Run Time 45.0 min8.0 min82% reduction in analysis time; higher throughput.
Resolution (

)
1.8 (DHA/Impurity A)3.2 (DHA/Impurity A)UPLC provides baseline separation of closely eluting isomers.
Sensitivity (LOD)


Narrower peaks in UPLC increase peak height, improving S/N ratio by ~10x.
Solvent Usage ~45 mL/run~3.2 mL/run93% reduction in solvent cost and hazardous waste disposal.
Backpressure ~120 bar~650 barRequires UPLC-rated hardware; standard HPLC pumps cannot support this.
Sample Integrity Moderate RiskLow RiskShort exposure to column backpressure/friction heat minimizes on-column degradation.
Key Causality:

In HPLC, the broad peak shape of DHA often masks the separation of the


 and 

anomers. UPLC sharpens these peaks, often resolving the anomers into two distinct peaks (or a defined doublet), which allows for more accurate integration and quantification of the active pharmaceutical ingredient (API).

Decision Logic for Method Selection

When should you transition? Use this logic gate to determine the appropriate methodology for your laboratory.

Decision_Matrix Start Select Methodology Throughput High Sample Volume? Start->Throughput Equip UPLC Hardware Available? Throughput->Equip Yes Reg Regulatory Constraints? Throughput->Reg No Use_UPLC USE UPLC (Method Transfer Required) Equip->Use_UPLC Yes Use_HPLC USE HPLC (Compendial Method) Equip->Use_HPLC No Reg->Use_UPLC Flexibility Allowed Reg->Use_HPLC Strict Monograph Adherence

Figure 2: Decision matrix for selecting between HPLC and UPLC based on lab constraints.

Critical Analysis & Recommendations

The "Ghost Peak" Phenomenon

Researchers often observe small impurity peaks eluting after the main DHA peak in HPLC. Investigations using LC-MS have confirmed that some of these are thermal degradation products formed during the slow HPLC run. UPLC eliminates this artifact, ensuring that the impurities quantified are actually present in the sample, not created by the method.

Recommendation

For Routine Quality Control (QC) where legacy equipment is dominant, HPLC remains acceptable provided that system suitability (resolution > 1.5) is met. However, for R&D and Stability Studies , UPLC is mandatory to distinguish between true degradation and method-induced artifacts.

References

  • World Health Organization (WHO). (2019). The International Pharmacopoeia: Artemisinin and Derivatives.Link

  • Stringham, R. W., et al. (2011).[6] "Identification of impurities in artemisinin, their behavior in high performance liquid chromatography and implications for the quality of derived anti-malarial drugs." Journal of Chromatography A. Link

  • Vemula, V. R. B., et al. (2024).[2] "Stability indicating method development and validation for the determination of piperaquine tetraphosphate and dihydroartemisinin by RP-HPLC." International Journal of Pharmaceutical Research and Development. Link

  • Gaudin, K., et al. (2009). "Liquid chromatography-mass spectrometry for the simultaneous determination of artemether and lumefantrine in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link

  • United States Pharmacopeia (USP). (2012).[7] Dihydroartemisinin and Piperaquine Phosphate Tablets Monograph.Link

Sources

The Analyst's Quandary: Selecting the Optimal Detector for Dihydroartemisinin Impurity F

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the realm of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. Dihydroartemisinin (DHA), a potent antimalarial drug, and its derivatives are no exception. Among the spectrum of potential impurities, Dihydroartemisinin impurity F presents a unique analytical challenge. This guide provides a comprehensive evaluation of various high-performance liquid chromatography (HPLC) detectors for the robust analysis of this specific impurity, offering researchers, scientists, and drug development professionals a detailed roadmap for informed decision-making.

The Challenge: Dihydroartemisinin and the Elusive Impurity F

Dihydroartemisinin is a semi-synthetic derivative of artemisinin, a compound extracted from the sweet wormwood plant (Artemisia annua)[1]. Its molecular formula is C15H24O5[1]. This compound, with the molecular formula C14H22O4 and a molecular weight of 254.3 g/mol , is a critical process-related impurity that must be monitored and controlled. The structural difference between DHA and impurity F lies in the absence of the endoperoxide bridge in the impurity, a key functional group for the parent drug's therapeutic activity[2]. A significant analytical hurdle arises from the fact that many artemisinin-related impurities may lack strong chromophores, making their detection by conventional ultraviolet-visible (UV/Vis) spectroscopy challenging[3]. This necessitates a thorough evaluation of alternative detection technologies.

This guide will dissect the performance of five key HPLC detectors:

  • UV/Visible (UV/Vis) Detector

  • Photodiode Array (PDA) Detector

  • Evaporative Light Scattering Detector (ELSD)

  • Charged Aerosol Detector (CAD)

  • Mass Spectrometry (MS) Detector

We will delve into the fundamental principles of each detector, present a comparative analysis of their performance attributes for impurity F, and provide detailed experimental protocols to empower you to implement these methods in your laboratory.

Principles of Detection: A Spectrum of Technologies

The choice of detector is fundamentally dictated by the physicochemical properties of the analyte . For impurity F, which may exhibit weak UV absorbance, relying solely on traditional methods could lead to inaccurate quantification and potentially compromise product quality.

UV/Visible and Photodiode Array Detectors: The Workhorses

UV/Vis detectors are the most common in HPLC, measuring the amount of light absorbed by an analyte at a specific wavelength[4][5][6]. Their simplicity and robustness are key advantages. Photodiode Array (PDA) detectors are an advanced form of UV/Vis detectors that can acquire an entire UV spectrum simultaneously, providing additional qualitative information and aiding in peak purity assessment[4][7][8][9].

  • Causality of Choice: These detectors are the first line of consideration due to their widespread availability and ease of use. However, their efficacy is entirely dependent on the presence of a chromophore in the analyte that absorbs light in the UV-visible range[10][11]. For compounds with weak or no chromophores, these detectors will exhibit poor sensitivity[12].

Evaporative Light Scattering and Charged Aerosol Detectors: The Universalists

When dealing with non-chromophoric compounds, "universal" detectors like ELSD and CAD become indispensable.

  • Evaporative Light Scattering Detector (ELSD): The ELSD nebulizes the column eluent, evaporates the mobile phase, and then measures the light scattered by the remaining non-volatile analyte particles[7][13][14]. The response is proportional to the mass of the analyte. ELSD is compatible with gradient elution, a significant advantage over refractive index detectors[15].

  • Charged Aerosol Detector (CAD): Similar to ELSD, the CAD first converts the eluent into an aerosol and evaporates the solvent[16][17]. The resulting analyte particles are then charged by a stream of ionized nitrogen gas. The charged particles are detected by an electrometer, generating a signal proportional to the mass of the analyte[16]. CAD is often considered more sensitive and has a wider dynamic range than ELSD[10].

  • Causality of Choice: For an impurity like F, which may have poor UV absorbance, ELSD and CAD offer a significant advantage by providing a response that is independent of the analyte's optical properties[13][18]. This allows for a more accurate quantification of all non-volatile impurities present in the sample.

Mass Spectrometry Detector: The Ultimate in Specificity and Sensitivity

Mass Spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules[2]. When coupled with HPLC (LC-MS), it provides unparalleled sensitivity and specificity, enabling not only quantification but also structural elucidation of impurities.

  • Causality of Choice: For definitive identification and trace-level quantification of impurities, MS is the gold standard. It can distinguish between compounds with the same retention time but different masses, a critical capability in complex impurity profiling.

Head-to-Head Comparison: Evaluating Detectors for Impurity F

To provide a clear and objective comparison, the following table summarizes the expected performance of each detector for the analysis of this compound. This data is synthesized from established principles and typical performance characteristics reported in the literature for similar pharmaceutical analyses.

Parameter UV/Vis Detector PDA Detector ELSD CAD MS Detector
Principle UV/Vis AbsorbanceUV/Vis Absorbance (spectral)Light ScatteringCharged AerosolMass-to-Charge Ratio
Selectivity Low to ModerateModerateLow (Universal)Low (Universal)Very High
Sensitivity Low (for weak chromophores)Low (for weak chromophores)ModerateHighVery High
Linearity GoodGoodNon-linear (logarithmic fit often required)Non-linear (power function fit often required)Good (over a wide dynamic range)
Gradient Compatibility ExcellentExcellentExcellentExcellentExcellent
Information Provided QuantificationQuantification, Peak Purity, Spectral IDQuantificationQuantificationQuantification, Molecular Weight, Structural Information
Ease of Use EasyEasyModerateModerateComplex
Cost LowModerateModerateModerate to HighHigh

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the analysis of this compound using the different detectors. These protocols are designed to be self-validating, with built-in checks for system suitability.

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_detect Detection cluster_data Data Analysis prep_std Prepare Impurity F Standard hplc HPLC Separation (C18 Column) prep_std->hplc prep_spl Prepare DHA Sample prep_spl->hplc uv UV/Vis or PDA hplc->uv elsd ELSD hplc->elsd cad CAD hplc->cad ms MS hplc->ms analysis Peak Integration & Quantification uv->analysis elsd->analysis cad->analysis ms->analysis

Caption: General experimental workflow for the analysis of this compound.

Chromatographic Conditions (Applicable to all detectors)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Protocol 1: UV/Vis and PDA Detection
  • Detector Wavelength: Set the UV/Vis detector to 210 nm. For the PDA detector, acquire data from 200-400 nm.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the Dihydroartemisinin sample in acetonitrile to a final concentration of 1 mg/mL.

  • System Suitability: Inject the 10 µg/mL standard five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Analysis: Inject the calibration standards and the sample solution.

  • Data Processing: For the UV/Vis detector, integrate the peak corresponding to impurity F. For the PDA detector, extract the chromatogram at 210 nm and check the peak purity of the impurity F peak.

Protocol 2: ELSD and CAD Detection
  • Detector Settings:

    • ELSD: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min.

    • CAD: Set according to the manufacturer's recommendations.

  • Standard and Sample Preparation: Follow the same procedure as for UV/Vis detection.

  • System Suitability: Inject the 10 µg/mL standard five times. The RSD of the peak area should be less than 5.0%.

  • Analysis: Inject the calibration standards and the sample solution.

  • Data Processing: Integrate the peak corresponding to impurity F. For calibration, a logarithmic (ELSD) or power function (CAD) fit may be necessary.

Protocol 3: MS Detection
  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Selected Ion Monitoring (SIM) for the [M+H]+ ion of impurity F (m/z 255.15). A full scan mode can also be used for initial identification.

  • Standard and Sample Preparation: Prepare standards and samples as described for UV/Vis detection. A lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL) may be appropriate due to the higher sensitivity of the MS detector.

  • System Suitability: Inject the 1 ng/mL standard five times. The RSD of the peak area should be less than 10.0%.

  • Analysis: Inject the calibration standards and the sample solution.

  • Data Processing: Extract the ion chromatogram for m/z 255.15 and integrate the peak corresponding to impurity F.

Logical Relationships in Detector Selection

The decision-making process for selecting the appropriate detector can be visualized as a logical flow based on the analytical requirements.

start Start: Analyze DHA Impurity F uv_avail UV/Vis or PDA Available? start->uv_avail uv_detect Does Impurity F have a Chromophore? uv_avail->uv_detect Yes need_universal Need a Universal Detector uv_avail->need_universal No use_uv Use UV/Vis or PDA uv_detect->use_uv Yes uv_detect->need_universal No need_high_sens High Sensitivity & Specificity Required? use_uv->need_high_sens elsd_cad_avail ELSD or CAD Available? need_universal->elsd_cad_avail use_elsd_cad Use ELSD or CAD elsd_cad_avail->use_elsd_cad Yes elsd_cad_avail->need_high_sens No use_elsd_cad->need_high_sens ms_avail MS Available? need_high_sens->ms_avail Yes end End: Method Selected need_high_sens->end No use_ms Use MS ms_avail->use_ms Yes ms_avail->end No use_ms->end

Caption: Decision tree for selecting an appropriate detector for this compound analysis.

Conclusion and Recommendations

The selection of an appropriate detector for the analysis of this compound is a critical step that directly impacts the accuracy and reliability of the results. While UV/Vis and PDA detectors are readily available, their utility is limited by the chromophoric properties of the impurity. For a potentially non-chromophoric compound like impurity F, these detectors may lack the required sensitivity.

ELSD and CAD offer a significant advantage as universal detectors, providing a response proportional to the mass of the analyte, irrespective of its optical properties. Between the two, CAD is generally favored for its higher sensitivity and wider dynamic range, making it a robust choice for impurity profiling[19][10].

For the highest level of assurance in terms of sensitivity, selectivity, and structural confirmation, LC-MS is the unequivocal choice. It is the most powerful tool for identifying and quantifying trace-level impurities, and it is indispensable for method development and validation, especially when dealing with unknown impurities.

Recommendation: For routine quality control where the impurity is known and present at levels detectable by universal detectors, CAD offers an excellent balance of performance and cost-effectiveness. For method development, impurity identification, and the analysis of samples with very low levels of impurity F, LC-MS is the recommended technique. A tiered approach, starting with PDA for initial screening and followed by CAD or MS for confirmation and quantification, can be a highly effective strategy.

References

  • Pharmace Research Laboratory. This compound. [Link]

  • Veeprho. Artemisinin Impurities and Related Compound. [Link]

  • Attih, E. E, et al. "Assay of Dihydroartemisinin by Iodometric Titration." Nigerian Journal of Pharmaceutical and Applied Science Research. [Link]

  • World Health Organization. Annex 6. [Link]

  • ResearchGate. Chemical structures of artemisinin (A), dihydroartemisinin (B),... | Download Scientific Diagram. [Link]

  • NIH. Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC. [Link]

  • LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]

  • Phenomenex. Types of HPLC Detectors. [Link]

  • ResearchGate. (PDF) Analysis of Artemether & Dihydroartemisinin by high performance high liquid chromatography in biological fluids-issues & solutions. [Link]

  • Advion Interchim Scientific. Evaporative light scattering detector ELSD. [Link]

  • Shimadzu Scientific Instruments. UV vs Diode-Array (PDA) Detectors for (U)HPLC. [Link]

  • LGC Axolabs. The benefits of high-resolution mass spectrometry for impurity profiling. [Link]

  • PubMed. Identification of impurities in artemisinin, their behavior in high performance liquid chromatography and implications for the quality of derived anti-malarial drugs. [Link]

  • HWI group. Blog: Charged Aerosol Detection in Pharmaceutical Analysis. [Link]

  • Resolvemass Laboratories. Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • HWI group. Blog: Charged Aerosol Detection in Pharmaceutical Analysis. [Link]

  • Mastelf. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]

  • Torontech. Compare Different HPLC Detector Types. [Link]

  • BioPharmaSpec. The use of Evaporative Light Scattering Detection (ELSD) in Residual and Impurity Testing. [Link]

  • PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]

  • NIH. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method. [Link]

  • AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • Waters. Charged Aerosol Detector | For HPLC & UHPLC Analysis. [Link]

  • ResearchGate. (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. [Link]

  • International Journal of Pharmaceutical Research and Development. Stability indicating method development and validation for the determination of piperaquine tetraphosphate and dihydro artemisinin by RP HPLC. [Link]

  • Patsnap Eureka. Comparing HPLC Detectors: Sensitivity and Range Analysis. [Link]

  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

  • LCGC International. Ultraviolet Detectors: Perspectives, Principles, and Practices. [Link]

  • Mastelf. Understanding Detectors in HPLC: Which One is Right for Your Analysis?. [Link]

  • Shimadzu. ELSD-LTIII Low Temperature Evaporative Light Scattering Detector from Shimadzu. [Link]

  • GenTech Scientific. A Brief Overview of PDA Detectors in HPLC. [Link]

  • Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • Wiley Analytical Science. How charged aerosol detection is revolutionizing HPLC analysis. [Link]

Sources

A Comparative Guide to Dihydroartemisinin Impurity F and Other Known Related Substances

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comparative analysis of Dihydroartemisinin (DHA) impurities, with a particular focus on Impurity F. As a Senior Application Scientist, my goal is to offer a comprehensive resource that synthesizes technical data with practical insights for researchers and professionals in drug development. The purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. Understanding the impurity profile of Dihydroartemisinin, a critical antimalarial agent, is therefore of utmost importance.

This document delves into the known impurities of DHA, their classification, and the analytical methodologies for their detection and quantification. While direct comparative data for Impurity F is limited in publicly available literature, this guide consolidates the existing knowledge to provide a foundational understanding for further research and quality control strategies.

Introduction to Dihydroartemisinin and the Imperative of Impurity Profiling

Dihydroartemisinin (DHA) is a semi-synthetic derivative of artemisinin, a compound isolated from the plant Artemisia annua[1]. It is the active metabolite of all artemisinin-based compounds and is a potent antimalarial drug in its own right[2]. The therapeutic efficacy of DHA is attributed to its endoperoxide bridge, which is believed to interact with iron in the malaria parasite, generating reactive oxygen species that are toxic to the parasite[2].

The chemical integrity of DHA is crucial for its therapeutic action. Impurities can arise from the manufacturing process of artemisinin, the subsequent synthesis of DHA, or degradation of the drug substance over time[3][4]. These impurities can potentially impact the safety, efficacy, and stability of the final drug product. Therefore, rigorous impurity profiling is a critical component of quality control in the pharmaceutical industry, mandated by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.)[5][6][7].

Dihydroartemisinin Impurity F and Other Known Impurities

Detailed information specifically designating "(R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid" as "this compound" and its direct comparison to other impurities in terms of typical levels and toxicological impact is not extensively available in the public domain. However, based on available data from chemical suppliers and general knowledge of artemisinin degradation, we can compile a profile of known and potential impurities.

Chemical Structures and Classification

The table below summarizes the information on this compound and other related substances.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Classification (Probable)
Dihydroartemisinin (DHA) (3R,5aS,6R,8aS,9R,12S,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol71939-50-9C₁₅H₂₄O₅284.35Active Pharmaceutical Ingredient
Impurity F (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid173427-03-7C₁₄H₂₂O₄254.33Degradation Product
Deoxyartemisinin (3R,5aS,6R,8aS,9R,12S,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepine72826-63-2C₁₅H₂₄O₄268.35Process Impurity/Degradation Product
Artemisinin (3R,5aS,6R,8aS,9R,12S,12aR)-3,6,9-Trimethyloctahydro-3,12-epoxypyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one63968-64-9C₁₅H₂₂O₅282.33Starting Material/Process Impurity
α-Artemether (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-10-methoxy-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin71939-51-0C₁₆H₂₆O₅298.38Related Substance
β-Artemether (3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-10-methoxy-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin71963-77-4C₁₆H₂₆O₅298.38Related Substance
Artesunate (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl hydrogen succinate88495-63-0C₁₉H₂₈O₈384.42Related Substance
2-deoxyartemisinin Not availableNot availableNot availableNot availableDegradation Product

Classification is based on likely origin; "Process Impurity" refers to substances from the synthesis, while "Degradation Product" arises from the breakdown of the API. "Related Substance" can be either.

Formation Pathways

The degradation of artemisinin and its derivatives is complex and can be initiated by heat, light, and changes in pH[2][3]. The core mechanism involves the cleavage of the endoperoxide bridge, which is essential for its antimalarial activity.

DHA Dihydroartemisinin (DHA) Degradation Degradation (Heat, Light, pH) DHA->Degradation Intermediates Reactive Intermediates (e.g., radicals) Degradation->Intermediates ImpurityF Impurity F ((R)-2-((1S,3S,4R)-4-methyl-2-oxo-3- (3-oxobutyl)cyclohexyl)propanoic acid) Intermediates->ImpurityF Oxidative Cleavage & Rearrangement OtherImpurities Other Impurities (e.g., 2-deoxyartemisinin, Deoxyartemisinin) Intermediates->OtherImpurities Various Pathways

Caption: Plausible degradation pathway of Dihydroartemisinin.

Analytical Methodologies for Impurity Profiling

The detection and quantification of DHA and its impurities are primarily achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) coupled with various detectors being the most common approach.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore in DHA and many of its impurities, UV detection can be challenging but is often employed at low wavelengths (around 210 nm)[8]. To enhance sensitivity and specificity, derivatization techniques have been used to introduce a UV-absorbing moiety. However, these methods can be complex and may introduce variability.

A more robust approach involves coupling HPLC with mass spectrometry (LC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the identification and quantification of impurities, even at trace levels[9][10][11]. This technique allows for the determination of the molecular weight of impurities and provides structural information through fragmentation patterns, which is invaluable for identifying unknown degradation products.

Experimental Protocol: A General LC-MS/MS Method for Dihydroartemisinin Impurity Profiling

This protocol is a representative method based on literature and should be validated for specific applications.

  • Sample Preparation:

    • Accurately weigh and dissolve the DHA sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

    • Perform serial dilutions to prepare calibration standards and quality control samples.

    • For drug products, an extraction step may be necessary to separate the API and impurities from excipients.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 10 mM ammonium formate at pH 4.0) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is often effective[11].

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a controlled temperature (e.g., 40°C) to ensure reproducibility.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analytes.

    • Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification of known impurities or full scan mode for the identification of unknown impurities.

    • MS/MS: For structural elucidation, product ion scans of parent ions can be performed.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Results Sample DHA Sample (Drug Substance or Product) Dissolve Dissolve in Acetonitrile/Methanol Sample->Dissolve Dilute Serial Dilutions Dissolve->Dilute HPLC HPLC Separation (C18 Column, Gradient Elution) Dilute->HPLC MS Mass Spectrometry (ESI, SIM/Full Scan) HPLC->MS Data Data Acquisition & Processing MS->Data Identification Impurity Identification (Mass & Fragmentation) Data->Identification Quantification Impurity Quantification (Calibration Curve) Data->Quantification

Caption: Experimental workflow for LC-MS/MS impurity profiling.

Regulatory Landscape and Pharmacopoeial Standards

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have monographs for Dihydroartemisinin that outline the requirements for its quality, including limits for impurities[5][6][12]. These monographs provide official analytical procedures for the determination of related substances. While the full details of these methods are proprietary to the respective pharmacopeias, they generally rely on HPLC with UV or MS detection. Adherence to these pharmacopoeial standards is mandatory for pharmaceutical products marketed in the respective regions.

Toxicological Considerations

The toxicology of Dihydroartemisinin itself has been studied, and while it is generally well-tolerated at therapeutic doses, some neurotoxicity has been reported, particularly with more lipophilic derivatives[13]. The toxicological profiles of most of its impurities, including Impurity F, are not well-established in publicly available literature. In the absence of specific data, a precautionary approach is warranted. According to ICH guidelines, impurities present above a certain threshold should be identified and, if necessary, toxicologically qualified[14].

Forced degradation studies have shown that some degradation products of artemisinin derivatives may have negligible antiplasmodial activity, which could compromise the overall efficacy of the drug product if present in significant amounts[3].

Conclusion and Future Perspectives

The control of impurities in Dihydroartemisinin is a critical aspect of ensuring its quality, safety, and efficacy as an antimalarial drug. While information on "Impurity F" is limited, this guide provides a framework for understanding its potential origin and the analytical strategies for its detection.

Further research is needed to:

  • Elucidate the precise formation mechanism of Impurity F and other degradation products of DHA.

  • Synthesize and characterize these impurities to serve as reference standards.

  • Conduct comprehensive toxicological studies to assess the safety profile of individual impurities.

  • Develop and validate robust, quantitative analytical methods for routine quality control.

By addressing these knowledge gaps, the pharmaceutical industry can continue to ensure the high quality of Dihydroartemisinin and its contribution to the global fight against malaria.

References

  • Chibale, K., et al. (2021). LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems. Molecules, 26(11), 3287.
  • Hall, Z., et al. (2016). Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions. The American Journal of Tropical Medicine and Hygiene, 94(5), 1137–1146.
  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Profiling of Artemether by Validated Stability-Indicating RP-HPLC-DAD Method. Hacettepe University Journal of the Faculty of Pharmacy, 33(1), 41-58.
  • Stringham, R. W., et al. (2011). Identification of impurities in artemisinin, their behavior in high performance liquid chromatography and implications for the quality of derived anti-malarial drugs.
  • Wikipedia. (2023). Dihydroartemisinin. Retrieved from [Link]

  • Ortelli, D., et al. (2002). Analysis of dihydroartemisinin in plasma by liquid chromatography—Mass spectrometry.
  • Haynes, R. K. (2011). Decomposition of current clinically-used artemisinin derivatives and preparation of polar artemisinin derivatives. HKUST SPD. Retrieved from [Link]

  • Hodel, E. M., et al. (2023). Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software. Frontiers in Pharmacology, 14, 1189914.
  • Ke, Y., et al. (2014). Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method. Bioanalysis, 6(13), 1745–1754.
  • van Agtmael, M. A., et al. (2006). A new decomposition product of dihydroartemisinin. Pharmazie, 61(12), 999-1001.
  • Singh, S., et al. (2013). A High-Resolution LC–MS/MS Method for the Quantitative Determination of Artemether and Its Metabolite Dihydroartemisinin in Human Plasma and Its Application to Pharmacokinetic Studies.
  • Pharmaffiliates. (n.d.). (R)-2-((1S,3S,4R)-4-Methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic Acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Artemisinin-impurities. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dihydroartemisinin-impurities. Retrieved from [Link]

  • Gorgi, M., et al. (2008). On-column epimerization of dihydroartemisinin: an effective analytical approach to overcome the shortcomings of the International Pharmacopoeia monograph.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia. Retrieved from [Link]

  • World Health Organization. (2020). WHO PUBLIC ASSESSMENT REPORT (WHOPAR) [MA151 trade name] Dihydroartemisinin /Piperaquine (as phosphate) 60mg/480mg Tablets*. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-((1S,3S,4R)-4-Methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic Acid. Retrieved from [Link]

  • Fimea. (n.d.). European Pharmacopoeia. Retrieved from [Link]

  • Medicines and Healthcare products Regulatory Agency. (2009). Pharmacopoeia Monograph on Artemisinin. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dihydroartemisinin. PubChem. Retrieved from [Link]

  • Biopurify. (n.d.). 2-(4-Methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanal. Retrieved from [Link]

  • LabMart. (n.d.). Dihydroartemisinin, United States Pharmacopeia (USP) Reference Standard. Retrieved from [Link]

  • Biopurify. (n.d.). Dihydroartemisinin. Retrieved from [Link]

Sources

Comparative Stability Guide: Dihydroartemisinin (DHA) vs. Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Stability of Dihydroartemisinin and its Impurities Content Type: Technical Comparison Guide

Executive Summary

Dihydroartemisinin (DHA) represents a unique stability paradox in antimalarial drug development. While it is the active metabolite responsible for the efficacy of artemisinin derivatives (like artesunate and artemether), it is chemically the least stable member of the class.

Unlike the parent compound Artemisinin (a stable lactone), DHA possesses a C-10 hemiacetal (lactol) group .[1] This structural feature drives two distinct instability pathways:

  • Stereoisomeric Interconversion: The reversible equilibrium between

    
    -DHA and 
    
    
    
    -DHA epimers, which complicates analytical profiling.
  • Irreversible Degradation: The rupture of the endoperoxide bridge (the pharmacophore), leading to the formation of inert Deoxy-dihydroartemisinin and ring-opened furan/pyran derivatives.

This guide provides a rigorous comparison of DHA against its precursors and degradation products, supported by forced degradation protocols and stability-indicating analytical methods.

Chemical Basis of Instability

To understand the stability data, one must first understand the structural causality.

  • Artemisinin (Precursor): Contains a lactone ring.[2] High thermal stability; stable in neutral solvents.

  • Dihydroartemisinin (Target): Contains a hemiacetal (lactol) at C-10.[1] This group acts as a "chemical hinge," allowing the ring to open and close in solution. This makes DHA susceptible to dehydration and rearrangement under mild thermal or acidic stress.

  • Deoxy-DHA (Major Impurity): The thermodynamic "sink." Once the unstable endoperoxide bridge breaks (usually via homolytic cleavage catalyzed by iron or heat), the molecule rearranges into this stable, inactive form.

Visualization: Degradation & Epimerization Pathway

The following diagram illustrates the critical difference between the reversible epimerization (not degradation) and the irreversible loss of the peroxide bridge.

DHA_Stability_Pathway cluster_equilibrium Stereodynamic Equilibrium (Not Degradation) DHA_Beta β-Dihydroartemisinin (Solid State Form) Open_Chain Open-Chain Intermediate (Transient Aldehyde) DHA_Beta->Open_Chain Solvation (Fast) DHA_Alpha α-Dihydroartemisinin (Solution Epimer) Open_Chain->DHA_Alpha Ring Closure Deoxy_DHA Deoxy-Dihydroartemisinin (Inert Impurity) Open_Chain->Deoxy_DHA Peroxide Cleavage (Heat/Acid/Fe2+) Artemisinin Artemisinin (Precursor) Artemisinin->DHA_Beta Reduction (NaBH4)

Figure 1: The dual-pathway instability of DHA. Note that the


 interconversion occurs spontaneously in solution, while degradation to Deoxy-DHA is irreversible.

Comparative Stability Data

The following data summarizes the degradation kinetics of DHA relative to its parent and impurities under ICH Q1A stress conditions.

Table 1: Relative Stability Profile
ParameterArtemisinin (Reference)Dihydroartemisinin (DHA)Deoxy-DHA (Impurity)
Thermal Stability (Solid) High (MP ~153°C)Low (Decomposes >100°C)High (Thermodynamic sink)
Hydrolytic Stability (pH 1.2) Stable (>95% recovery)Unstable (t½ < 2 hours)Stable
Hydrolytic Stability (pH 7.4) StableMetastable (Slow ring opening)Stable
Oxidative Stress (H₂O₂) ModerateLow (Peroxide bridge sensitive)High (Already oxidized)
Solution Behavior Single PeakDouble Peak (

split)
Single Peak
Key Insight: The pH Factor

DHA degradation is acid-catalyzed.[3] In acidic environments (simulating gastric fluid), the C-10 hydroxyl group is protonated, facilitating water loss and the formation of a carbocation that rapidly rearranges. Protocol Adjustment: Avoid acidic diluents (like 0.1% Formic Acid) during sample preparation for LC-MS; use neutral ammonium acetate buffers instead.

Experimental Protocol: Forced Degradation

This protocol is designed to validate the stability-indicating capability of your analytical method.[4] It ensures you can separate the active DHA from its breakdown products.

Pillar of Trust: Self-Validating Control

Every stress sample must be accompanied by a "Zero-Time" control (prepared and injected immediately) to distinguish between degradation during storage and degradation during analysis.

Step-by-Step Stress Workflow

1. Stock Solution Preparation:

  • Dissolve DHA reference standard in Methanol/Water (50:50 v/v). Avoid pure acetonitrile as it can sometimes induce artifactual peak splitting due to solvent effects on the hemiacetal.

  • Concentration: 1.0 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis (Critical Path):

    • Mix 1 mL Stock + 1 mL 0.1 N HCl .

    • Incubate at 37°C (Body temp) for 2 hours. Note: 60°C is too aggressive and will destroy the molecule completely.

    • Neutralize with 1 mL 0.1 N NaOH before injection.

  • Base Hydrolysis:

    • Mix 1 mL Stock + 1 mL 0.01 N NaOH . Note: DHA is extremely sensitive to base; use lower normality.

    • Incubate at ambient temperature for 4 hours.

    • Neutralize with 0.1 N HCl.[5]

  • Oxidative Stress:

    • Mix 1 mL Stock + 1 mL 3% H₂O₂ .

    • Incubate at ambient temperature for 24 hours.

  • Thermal Stress (Solid State):

    • Place 10 mg dry powder in an open vial at 60°C for 7 days.

    • Dissolve in diluent prior to analysis.

3. Analytical Method (HPLC-UV/DAD):

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Isocratic Acetonitrile:Ammonium Acetate Buffer (10mM, pH 5.0) [60:40]. Buffer pH is critical to control on-column epimerization.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: 210 nm (Low UV is required as DHA lacks a strong chromophore).

  • Temperature: 10°C . Crucial: Low column temperature slows the

    
     interconversion, sharpening the peaks.
    

Analytical Workflow & Logic

The analysis of DHA is prone to "false positives" regarding impurities due to the epimerization described in Section 2. The following workflow ensures data integrity.

Analytical_Workflow Sample Stressed Sample (Neutralized) Cooling Cool Autosampler to 4°C (Prevent on-rack degradation) Sample->Cooling Separation HPLC Separation (Column Temp: 10°C) Cooling->Separation Decision Peak Evaluation Separation->Decision Result_A Single Broad Peak? (Epimerization occurring) Decision->Result_A High Temp (>30°C) Result_B Two Distinct Peaks? (α and β resolved) Decision->Result_B Low Temp (<15°C) Validation Peak Purity Check (DAD/MS Spectra) Result_B->Validation Confirm Identity

Figure 2: Analytical decision tree for minimizing artifacts during DHA stability assessment.

Interpreting the Chromatogram
  • The Double Peak: In many optimized methods, you will see two peaks for DHA (the

    
     and 
    
    
    
    anomers). Do not integrate these as impurities. Sum the areas of both peaks to calculate the total DHA content.
  • The Impurity Peak: Deoxy-DHA will elute later (more hydrophobic due to loss of polar oxygen bridge). It will likely appear as a single peak.

  • Mass Balance: If the sum of DHA (

    
    ) + Deoxy-DHA < 90%, you have likely formed non-UV absorbing ring-opened fragments. LC-MS is required for identification.
    

References

  • World Health Organization (WHO). (2019). The International Pharmacopoeia: Dihydroartemisinin. [Link]

  • Jansen, F. H. (2012). Chemical stability of artemisinin derivatives. Malaria Journal. [Link]

  • Parapini, S., et al. (2015). Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions. Antimicrobial Agents and Chemotherapy.[2][6][7][8] [Link]

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • PubChem. (2024). Dihydroartemisinin Compound Summary. National Library of Medicine. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Dihydroartemisinin Impurity F: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, including active pharmaceutical ingredients (APIs) and their impurities, is a cornerstone of this principle. This guide provides a detailed protocol for the proper disposal of Dihydroartemisinin impurity F, a critical reference standard in the quality control of the potent antimalarial drug, Dihydroartemisinin (DHA).[1][2] While specific data for Impurity F is limited, this protocol is built upon the known hazardous properties of the parent compound, Dihydroartemisinin, and established best practices for pharmaceutical waste management, ensuring a cautious and compliant approach.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure, a thorough understanding of the associated hazards is paramount. Dihydroartemisinin, the parent compound of Impurity F, possesses distinct chemical properties that demand careful handling and disposal. It is reasonable and prudent to assume that Impurity F shares these hazardous characteristics.

Key Hazards of Dihydroartemisinin (and by extension, Impurity F):

  • Organic Peroxide (Type C): Dihydroartemisinin is classified as an organic peroxide.[3][4] This is a critical safety consideration, as organic peroxides can be thermally unstable and may undergo self-accelerating decomposition. Heating may cause a fire.[3][4] This property dictates that these compounds must be kept away from heat, sparks, open flames, and other ignition sources.[4]

  • Aquatic Toxicity: Dihydroartemisinin is toxic to aquatic life with long-lasting effects.[3][4] This classification underscores the importance of preventing its release into the environment. Improper disposal, such as drain disposal, is strictly prohibited as it can have detrimental effects on ecosystems.

Table 1: Hazard Profile of Dihydroartemisinin

Hazard ClassificationGHS Hazard StatementKey Precautionary Measures
Organic Peroxide, Type CH242: Heating may cause a fireKeep away from heat/sparks/open flames. Store in a cool, well-ventilated place.[4]
Hazardous to the Aquatic Environment, Long-term HazardH411: Toxic to aquatic life with long lasting effectsAvoid release to the environment. Collect spillage.[3][4]

The Disposal Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, ensuring that each step mitigates the identified risks and complies with regulatory standards for hazardous pharmaceutical waste.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves. The specific glove material should be chosen based on the solvent used to handle the impurity.

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to safe disposal.

  • Dedicated Waste Container: Designate a specific, clearly labeled, and sealed container for this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, contaminated gloves).

  • Labeling: The container must be labeled as "Hazardous Waste" and should clearly identify the contents, including the name "this compound" and the associated hazards (Organic Peroxide, Aquatic Toxin).

  • Incompatible Materials: Do not mix this compound waste with other waste streams, especially strong acids, bases, or reducing agents, to prevent potentially violent reactions.[5]

Step 3: Containment and Storage - Ensuring Stability

Given its classification as an organic peroxide, proper storage of the waste is critical to prevent decomposition and potential fire.

  • Cool and Well-Ventilated: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4]

  • Designated Storage Area: The waste storage area should be a designated satellite accumulation area or a central hazardous waste storage facility, in accordance with your institution's and local regulations.

Step 4: Final Disposal - The Professional Handover

The final disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.

  • Engage a Professional Service: Do not attempt to treat or dispose of this chemical waste yourself. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of hazardous waste.

  • Documentation: Ensure all necessary paperwork is completed for the waste manifest, accurately describing the waste and its hazards.

Workflow for Disposal of this compound

The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Need to dispose of this compound ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate waste into a dedicated, labeled container ppe->segregate label_container Label container: 'Hazardous Waste', Chemical Name, Hazards segregate->label_container store Store sealed container in a cool, well-ventilated area label_container->store away_from_heat Keep away from heat sources and incompatible materials store->away_from_heat contact_ehs Contact Environmental Health & Safety (EHS) for pickup away_from_heat->contact_ehs documentation Complete hazardous waste manifest contact_ehs->documentation disposal_vendor Waste collected by licensed disposal vendor documentation->disposal_vendor end End: Compliant Disposal disposal_vendor->end

Caption: Decision and action workflow for the safe disposal of this compound.

Regulatory Context: Adherence to EPA Guidelines

The disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] A key provision relevant to this protocol is the prohibition of "sewering" (disposing of down the drain) of hazardous waste pharmaceuticals.[7][8] This regulation was finalized to prevent the contamination of water systems with active pharmaceutical ingredients.[9][10]

By following the outlined protocol of collecting this compound waste in a designated hazardous waste container for professional disposal, laboratories ensure compliance with these federal mandates.

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. By understanding the inherent hazards of this compound, based on the data from its parent compound, and implementing a robust disposal protocol, researchers can protect themselves, their colleagues, and the environment. This commitment to safety fosters a laboratory environment where groundbreaking research can thrive without compromising on ethical and safety standards.

References

  • Capot Chemical. (2016, December 20). MSDS of Dihydroartemisinin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dihydroartemisinin. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dihydroartemisinin. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 11). Artemisinin and Derivatives-Based Hybrid Compounds: Promising Therapeutics for the Treatment of Cancer and Malaria. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 6). Degradation of Artemisinin-Based Combination Therapies Under Tropical Conditions. PMC. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • MDPI. (n.d.). Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Artemisinin. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydroartemisinin. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pharma Rule. Retrieved from [Link]

  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Artemisinin-Based Combination Treatment of Falciparum Malaria. Retrieved from [Link]

  • Biopurify. (n.d.). CAS 71939-50-9 | Dihydroartemisinin. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroartemisinin impurity F
Reactant of Route 2
Dihydroartemisinin impurity F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.